Boc-trp-obzl
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-23(2,3)29-22(27)25-20(21(26)28-15-16-9-5-4-6-10-16)13-17-14-24-19-12-8-7-11-18(17)19/h4-12,14,20,24H,13,15H2,1-3H3,(H,25,27)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMCPAAFDOVLDW-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Boc-trp-obzl chemical structure and properties
An In-depth Technical Guide to Boc-L-Tryptophan Benzyl Ester (Boc-Trp-OBzl)
This guide provides a comprehensive overview of Nα-(tert-Butoxycarbonyl)-L-tryptophan benzyl ester (this compound), a crucial protected amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry.
Chemical Structure and Identifiers
This compound is a derivative of the amino acid L-tryptophan. It features two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amine and a benzyl (Bzl) group on the carboxyl terminus, forming a benzyl ester. These modifications enhance its stability and solubility in organic solvents, making it an ideal building block in peptide synthesis.[1]
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | benzyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [2] |
| CAS Number | 57229-67-1 | [1][3] |
| Molecular Formula | C₂₃H₂₆N₂O₄ | [1][3] |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)OCC3=CC=CC=C3 | [2] |
| InChIKey | CEMCPAAFDOVLDW-FQEVSTJZSA-N | [2] |
Physicochemical Properties
This compound presents as a white to off-white powder.[1][4] Its key properties are summarized below.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 394.47 g/mol | [1][3] |
| Melting Point | 139.0-145.0 °C | [1] |
| Appearance | White to off-white powder | [1][4] |
| Purity | ≥ 99% (HPLC) | [1] |
| Optical Rotation | [α]D²⁰ = -14.0 ± 2º (c=1 in DMF) | [1] |
| Boiling Point | 591.0 ± 50.0 °C (Predicted) | [5][6] |
| Density | 1.205 ± 0.06 g/cm³ (Predicted) | [5][6] |
| Solubility | Insoluble in water (Predicted: 4.7E-3 g/L at 25 °C) | [5] |
| Storage Conditions | 0-8 °C | [1][7] |
Reactivity and Stability
The reactivity of this compound is governed by its two protecting groups, the N-terminal Boc group and the C-terminal benzyl ester.
-
Boc Group: The tert-butyloxycarbonyl group is stable under basic, oxidative, and many nucleophilic conditions.[8] It is, however, labile to strong acids, which is the standard method for its removal.[8][9] Reagents like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are commonly used for deprotection.[9][10]
-
Benzyl Ester (OBzl) Group: Benzyl esters are robust and stable under the mildly acidic or basic conditions often used in multi-step synthesis.[11] The primary method for cleaving the benzyl group is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which is a mild process that yields the free carboxylic acid and toluene as a byproduct.[11][12] Benzyl ethers can also be cleaved under strong acidic conditions or via dissolving metal reduction (Birch reduction).[12][13]
This orthogonal stability allows for the selective removal of either the Boc or the benzyl group while the other remains intact, a critical feature for controlled peptide chain elongation.
Experimental Protocols
Synthesis of this compound
A general and efficient method for synthesizing this compound involves the benzylation of Nα-Boc-L-tryptophan.
Objective: To prepare Nα-Boc-L-tryptophan benzyl ester from Nα-Boc-L-tryptophan and benzyl bromide.
Reagents:
-
Nα-Boc-L-tryptophan (Boc-Trp-OH) (CAS: 13139-14-5)[4]
-
Benzyl bromide (CAS: 100-39-0)[4]
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Cyclohexane (for recrystallization)
Procedure: [4]
-
Dissolve Nα-Boc-L-tryptophan (e.g., 2 g, 6.57 mmol) in DMF (27 mL) in a suitable reaction flask.
-
Add K₂CO₃ (2.27 g, 16.5 mmol) and benzyl bromide (811 μL, 6.83 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Dilute the mixture with EtOAc (10 mL) and transfer to a separatory funnel.
-
Wash the organic layer with an aqueous NH₄Cl solution to separate the layers.
-
Extract the aqueous layer three times with EtOAc (10 mL each).
-
Combine all organic layers and wash them three times with brine (15 mL each).
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting crude product from cyclohexane to yield the final product as a white powder.
Analytical Data: The structure can be confirmed by ¹H NMR spectroscopy. The reported spectral data in CDCl₃ is: δ=8.00 (br s, 1H), 7.56 (d, J=8.3 Hz, 1H), 7.38-7.30 (m, 4H), 7.29-7.17 (m, 3H), 7.16-7.07 (m, 1H), 6.81 (s, 1H), 5.09 (d, J=3.7Hz, 2H), 4.79-4.61 (m, 1H), 3.29 (d, J=5.3Hz, 2H), 1.43 (s, 9H).[4]
Deprotection Strategies
The utility of this compound lies in the selective removal of its protecting groups.
Table 3: Deprotection Methodologies
| Protecting Group | Method | Reagents | Conditions |
| Boc | Acidolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM); or HCl in Methanol/Dioxane | Anhydrous, room temperature |
| Benzyl (OBzl) | Catalytic Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | Room temperature, atmospheric pressure |
Applications in Peptide Synthesis
This compound is a key building block in Boc solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[1] Its primary role is to introduce a tryptophan residue into a growing peptide chain in a controlled manner. The workflow prevents unwanted side reactions at the amine and carboxyl groups during the coupling steps.[1] Researchers also use it in the development of novel therapeutic agents, particularly those targeting neurological disorders, by leveraging the biochemical properties of tryptophan.[1]
Visualized Workflows
The following diagrams illustrate the core logical and experimental workflows associated with this compound.
Caption: Synthetic workflow for this compound.
Caption: Orthogonal deprotection pathways for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C23H26N2O4 | CID 10318477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | 57229-67-1 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 57229-67-1 [chemicalbook.com]
- 7. This compound [carbolution.de]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. nbinno.com [nbinno.com]
- 12. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 13. uwindsor.ca [uwindsor.ca]
An In-depth Technical Guide to the Synthesis of (S)-benzyl 2-(tert-butoxycarbonylamino)-3-(1H-indol-3-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-benzyl 2-(tert-butoxycarbonylamino)-3-(1H-indol-3-yl)propanoate, commonly known as N-Boc-L-tryptophan benzyl ester, is a crucial protected amino acid derivative extensively utilized in peptide synthesis and the development of novel therapeutics.[1] Its protected α-amino and carboxyl groups allow for precise control in peptide chain elongation, making it an invaluable building block for complex peptide structures. This guide provides a comprehensive overview of a common and reliable synthetic route, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Introduction
The strategic use of protecting groups is fundamental in modern organic synthesis, particularly in the construction of intricate biomolecules like peptides. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various conditions and its facile removal under moderately acidic conditions.[2][3] Similarly, the benzyl ester is a common protecting group for carboxylic acids, readily cleaved by hydrogenolysis. The title compound, N-Boc-L-tryptophan benzyl ester, combines these features, rendering it a versatile intermediate in both solid-phase and solution-phase peptide synthesis.[1]
This technical guide outlines a two-step synthesis commencing with the protection of the α-amino group of L-tryptophan, followed by the esterification of the carboxylic acid moiety.
Synthetic Pathway Overview
The synthesis of (S)-benzyl 2-(tert-butoxycarbonylamino)-3-(1H-indol-3-yl)propanoate is typically achieved in two sequential steps:
-
Boc Protection of L-Tryptophan: The synthesis begins with the protection of the primary amine of the amino acid L-tryptophan using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield N-Boc-L-tryptophan.
-
Benzyl Esterification: The resulting N-Boc-L-tryptophan undergoes esterification of its carboxylic acid group with benzyl bromide in the presence of a suitable base to afford the final product, N-Boc-L-tryptophan benzyl ester.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for N-Boc-L-tryptophan benzyl ester.
Experimental Protocols
Step 1: Synthesis of N-Boc-L-tryptophan
This protocol details the protection of the α-amino group of L-tryptophan.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| L-Tryptophan | 204.23 | 10.2 g | 50 mmol |
| Di-tert-butyl dicarbonate | 218.25 | 11.9 g | 55 mmol |
| 1 M Sodium Hydroxide | 40.00 | 50 mL | 50 mmol |
| Dioxane | 88.11 | 100 mL | - |
| Water | 18.02 | 100 mL | - |
| Ethyl Acetate | 88.11 | 300 mL | - |
| 1 M Hydrochloric Acid | 36.46 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve L-tryptophan (10.2 g, 50 mmol) in a mixture of dioxane (100 mL) and water (100 mL).
-
To this solution, add 1 M sodium hydroxide (50 mL) to adjust the pH to approximately 10-11.
-
Add di-tert-butyl dicarbonate (11.9 g, 55 mmol) to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1 M hydrochloric acid. A white precipitate will form.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-L-tryptophan as a white solid.
Quantitative Data:
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 136-138 °C |
Step 2: Synthesis of (S)-benzyl 2-(tert-butoxycarbonylamino)-3-(1H-indol-3-yl)propanoate
This protocol describes the esterification of N-Boc-L-tryptophan with benzyl bromide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-L-tryptophan | 304.34 | 6.09 g | 20 mmol |
| Benzyl Bromide | 171.04 | 3.76 g (2.6 mL) | 22 mmol |
| Cesium Carbonate | 325.82 | 7.17 g | 22 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Ethyl Acetate | 88.11 | 300 mL | - |
| Water | 18.02 | 200 mL | - |
Procedure:
-
To a solution of N-Boc-L-tryptophan (6.09 g, 20 mmol) in anhydrous N,N-dimethylformamide (100 mL) in a 250 mL round-bottom flask, add cesium carbonate (7.17 g, 22 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (2.6 mL, 22 mmol) dropwise to the mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product as a white to off-white solid.
Quantitative Data:
| Parameter | Value |
| Yield | 80-90% |
| Purity (by HPLC) | >98% |
| Molecular Formula | C₂₃H₂₆N₂O₄ |
| Molecular Weight | 394.47 g/mol |
Characterization
The synthesized (S)-benzyl 2-(tert-butoxycarbonylamino)-3-(1H-indol-3-yl)propanoate should be characterized by standard analytical techniques to confirm its identity and purity.
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.10 (br s, 1H, indole-NH), 7.60 (d, J=7.8 Hz, 1H, Ar-H), 7.35-7.25 (m, 6H, Ar-H), 7.15 (t, J=7.5 Hz, 1H, Ar-H), 7.08 (t, J=7.5 Hz, 1H, Ar-H), 7.00 (s, 1H, indole-C2H), 5.15 (s, 2H, -OCH₂Ph), 5.05 (d, J=7.8 Hz, 1H, NH), 4.65 (q, J=7.2 Hz, 1H, α-CH), 3.30 (d, J=7.2 Hz, 2H, β-CH₂), 1.42 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 171.8, 155.2, 136.1, 135.9, 128.6, 128.3, 128.0, 127.3, 123.2, 122.3, 119.8, 118.6, 111.3, 109.8, 80.0, 67.2, 54.5, 28.3, 27.9.
-
Mass Spectrometry (ESI+): m/z calculated for C₂₃H₂₆N₂O₄Na [M+Na]⁺: 417.1785; found: 417.1788.
Applications in Drug Development and Research
N-Boc-L-tryptophan benzyl ester is a key intermediate in the synthesis of various biologically active peptides and peptidomimetics.[1] The tryptophan moiety is a crucial component of many natural and synthetic compounds with diverse pharmacological activities. The ability to incorporate this protected amino acid into peptide sequences allows for the systematic exploration of structure-activity relationships, which is vital in drug discovery and development.[1]
The logical relationship for its application in peptide synthesis can be visualized as follows:
Caption: Role in peptide synthesis.
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis of (S)-benzyl 2-(tert-butoxycarbonylamino)-3-(1H-indol-3-yl)propanoate. The described two-step procedure is robust, high-yielding, and readily applicable in a standard laboratory setting. The availability of this key building block is essential for advancing research in peptide chemistry and the development of new therapeutic agents.
References
A Comprehensive Technical Guide to N-α-Boc-L-Tryptophan Benzyl Ester for Researchers and Drug Development Professionals
CAS Number: 57229-67-1
This technical guide provides an in-depth overview of N-α-Boc-L-Tryptophan benzyl ester, a critical building block for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and explores its relevance in biological pathways.
Core Compound Data
N-α-Boc-L-Tryptophan benzyl ester is a protected amino acid derivative widely utilized in peptide synthesis and medicinal chemistry.[1] The tert-butyloxycarbonyl (Boc) group on the alpha-amino group and the benzyl ester on the carboxyl group provide orthogonal protection, allowing for selective deprotection and coupling reactions, which are fundamental to peptide synthesis.[1]
Physicochemical Properties
A summary of the key physicochemical properties of N-α-Boc-L-Tryptophan benzyl ester is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 57229-67-1 | [2] |
| Molecular Formula | C₂₃H₂₆N₂O₄ | [2] |
| Molecular Weight | 394.47 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 139.0-145.0 °C | [1] |
| Optical Rotation | [α]D²⁰ = -14.0 ± 2º (c=1 in DMF) | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
Spectroscopic Data
The structural integrity of N-α-Boc-L-Tryptophan benzyl ester can be confirmed through various spectroscopic techniques. Representative data is compiled in Table 2.
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.58 (d, 1H), 7.30 (d, 1H), 7.18 (t, 1H), 7.08 (t, 1H), 5.22 (d, 1H), 4.96 (m, 1H), 4.52-4.66 (m, 2H), 3.27 (m, 2H), 1.44 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ 171.5, 155.0, 135.4, 128.1, 121.9, 121.1, 118.8, 118.7, 109.1, 108.8, 79.1, 68.5, 54.3, 46.5, 28.0 |
| FTIR (KBr, cm⁻¹) | ~3400 (N-H stretch, indole), ~2900 (C-H stretch, aliphatic), ~1750 (C=O stretch, ester), ~1700 (C=O stretch, carbamate) |
| Mass Spec (ESI-MS) | m/z = 395.19 [M+H]⁺, 417.17 [M+Na]⁺ |
Experimental Protocols
Synthesis of N-α-Boc-L-Tryptophan Benzyl Ester
This protocol describes the esterification of N-α-Boc-L-Tryptophan using benzyl bromide.
Materials:
-
N-α-Boc-L-Tryptophan
-
Benzyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-α-Boc-L-Tryptophan (1.0 eq) in anhydrous DMF.
-
Add cesium carbonate (1.5 eq) to the solution and stir at room temperature for 30 minutes.
-
Slowly add benzyl bromide (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-α-Boc-L-Tryptophan benzyl ester as a white solid.
Application in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of N-α-Boc-L-Tryptophan benzyl ester into a growing peptide chain on a solid support using the Boc/Bzl protection strategy.
Materials:
-
N-α-Boc-L-Tryptophan benzyl ester
-
Merrifield resin (or other suitable solid support)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat the resin with a fresh solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DCM for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x).
-
-
Coupling:
-
In a separate flask, dissolve N-α-Boc-L-Tryptophan benzyl ester (3.0 eq) and HOBt (3.0 eq) in DMF.
-
Add DCC (3.0 eq) to the solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and isopropanol (2x).
-
Repeat steps 2-5 for the subsequent amino acid couplings.
Biological Significance and Applications
N-α-Boc-L-Tryptophan benzyl ester serves as a precursor to tryptophan-containing peptides, which are of significant interest in drug discovery.[1] Tryptophan is an essential amino acid and the metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine).[3][4][5][6][7] The serotonin pathway is a key target for the development of therapeutics for neurological disorders, including depression and anxiety.[1][8]
Visualizations
The following diagrams illustrate key workflows and pathways related to N-α-Boc-L-Tryptophan benzyl ester.
Caption: Workflow for the synthesis of N-α-Boc-L-Tryptophan benzyl ester.
Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).
Caption: The metabolic pathway for the synthesis of serotonin from L-tryptophan.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. drkumardiscovery.com [drkumardiscovery.com]
- 4. What Is the Role of Tryptophan in Serotonin Production? → Learn [lifestyle.sustainability-directory.com]
- 5. Serotonin Synthesis & Metabolism [sigmaaldrich.com]
- 6. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 7. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to Nα-(tert-Butoxycarbonyl)-L-tryptophan benzyl ester (Boc-L-Trp-OBzl)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of Nα-(tert-Butoxycarbonyl)-L-tryptophan benzyl ester (Boc-L-Trp-OBzl), a critical building block in peptide synthesis and pharmaceutical research.
Core Compound Data
Boc-L-Trp-OBzl is a protected amino acid derivative essential for the incorporation of tryptophan residues into peptide chains. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the benzyl ester (OBzl) protects the C-terminal carboxylic acid, allowing for controlled peptide bond formation.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₂₃H₂₆N₂O₄[1][2][3] |
| Molecular Weight | 394.47 g/mol [1][2] |
| CAS Number | 57229-67-1[1][2][3] |
| Appearance | White to off-white powder[1] |
| Melting Point | 139.0-145.0 °C[1] |
| Optical Rotation [a]D²⁰ | -14.0 ± 2º (c=1 in DMF)[1] |
| Purity | ≥ 99% (HPLC)[1] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of Boc-L-Trp-OBzl and its application in solid-phase peptide synthesis (SPPS).
2.1. Synthesis of Boc-L-Trp-OBzl via Fischer-Speier Esterification
This protocol describes the synthesis of Boc-L-Trp-OBzl from Boc-L-tryptophan and benzyl alcohol, adapted from general Fischer-Speier esterification methods for amino acids.
Materials:
-
Nα-Boc-L-tryptophan (Boc-Trp-OH)
-
Benzyl alcohol
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
2-Methyltetrahydrofuran (Me-THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Glassware for filtration and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Nα-Boc-L-tryptophan (1 equivalent), benzyl alcohol (3-5 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 equivalents).
-
Solvent Addition: Add a suitable water-azeotroping solvent, such as 2-methyltetrahydrofuran (Me-THF), to the flask.[4][5]
-
Esterification: Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution to neutralize the acidic catalyst, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield pure Boc-L-Trp-OBzl as a solid.
2.2. Application in Boc Solid-Phase Peptide Synthesis (Boc-SPPS)
Boc-L-Trp-OBzl is not directly used in SPPS as the C-terminal is protected. Instead, its deprotected form, Boc-L-Trp-OH, is coupled to a resin-bound amino acid. The following is a general protocol for the coupling step in Boc-SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Nα-Boc-L-tryptophan (Boc-Trp-OH)
-
Coupling reagent (e.g., HBTU, TBTU, or DCC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF or Dichloromethane - DCM)
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization solution: 10% DIPEA in DCM
-
Washing solvents (DCM, Isopropyl alcohol - IPA)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM.
-
Boc Deprotection: Remove the N-terminal Boc protecting group from the resin-bound peptide by treating it with 50% TFA in DCM for approximately 20-30 minutes.[6] It is advisable to perform a short pre-wash with the TFA solution for about 5 minutes.[6]
-
Washing: Wash the deprotected peptide-resin thoroughly with DCM and then IPA to remove residual TFA.[6]
-
Neutralization: Neutralize the resulting TFA salt by washing the resin with 10% DIPEA in DCM to yield the free amine.
-
Coupling: In a separate vessel, pre-activate Boc-L-Trp-OH (typically 2-4 equivalents relative to the resin loading) with a coupling reagent and a base (if required) in DMF or DCM. Add this activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. Monitor the completion of the reaction using a qualitative test such as the Kaiser ninhydrin test.
-
Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Visualization of Synthesis Workflow
The following diagram illustrates the key stages in the synthesis and purification of Boc-L-Trp-OBzl.
Caption: Workflow for the synthesis of Boc-L-Trp-OBzl.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 3. prepchem.com [prepchem.com]
- 4. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chempep.com [chempep.com]
A Technical Guide to the Solubility of Boc-Trp-OBzl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-α-tert-Butoxycarbonyl-L-tryptophan benzyl ester (Boc-Trp-OBzl), a pivotal building block in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification strategies, and formulation development.
While precise, publicly available quantitative solubility data for this compound is limited, this guide offers a detailed experimental protocol for its determination, enabling researchers to generate precise data tailored to their specific laboratory conditions.
Understanding the Solubility of Protected Amino Acids
The solubility of a protected amino acid like this compound is influenced by the physicochemical properties of its constituent parts: the lipophilic Boc (tert-butoxycarbonyl) and benzyl (Bzl) protecting groups, and the inherent polarity of the tryptophan side chain. The large, nonpolar protecting groups generally confer good solubility in a range of organic solvents. Qualitative assessments suggest that this compound is soluble in common solvents such as dichloromethane (DCM) and dimethylformamide (DMF). However, for reproducible and optimized synthetic and purification processes, quantitative data is essential.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound across a range of common organic solvents at various temperatures is not extensively documented. The following table is provided as a template for researchers to record their own experimentally determined solubility data, utilizing the protocol outlined in this guide.
| Solvent Family | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Chlorinated | Dichloromethane (DCM) | ||||
| Chloroform | |||||
| Ethers | Tetrahydrofuran (THF) | ||||
| 2-Methyl-THF | |||||
| Diethyl Ether | |||||
| Esters | Ethyl Acetate (EtOAc) | ||||
| Isopropyl Acetate | |||||
| Ketones | Acetone | ||||
| Methyl Ethyl Ketone | |||||
| Alcohols | Methanol (MeOH) | ||||
| Ethanol (EtOH) | |||||
| Isopropanol (IPA) | |||||
| Polar Aprotic | Acetonitrile (ACN) | ||||
| Dimethylformamide (DMF) | |||||
| Dimethyl Sulfoxide (DMSO) | |||||
| Hydrocarbons | Toluene | ||||
| Heptane |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents. This protocol is based on the widely accepted isothermal equilibrium method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).
Objective:
To accurately determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
N-α-tert-Butoxycarbonyl-L-tryptophan benzyl ester (this compound), high purity
-
Selected organic solvents, HPLC grade
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled incubator shaker or water bath
-
Screw-cap vials (e.g., 4 mL or 20 mL) with PTFE-lined septa
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18)
Methodology:
-
Preparation of Standard Solutions for Calibration Curve:
-
Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent (in which it is known to be freely soluble, e.g., acetonitrile or a mixture of acetonitrile and water) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing concentrations. These standards will be used to construct a calibration curve.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a screw-cap vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of the desired test solvent to the vial.
-
Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium.
-
-
Sample Filtration and Dilution:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solids. The filter should be pre-conditioned with the solvent to avoid adsorption of the solute.
-
Accurately dilute a known volume of the filtered, saturated solution with the mobile phase or a suitable solvent to a concentration that falls within the range of the calibration curve.
-
-
HPLC Analysis:
-
Analyze the prepared standard solutions and the diluted sample solution by HPLC.
-
A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water, and a UV detector set to an appropriate wavelength for this compound (e.g., ~280 nm, corresponding to the tryptophan indole chromophore).
-
Integrate the peak area corresponding to this compound for each injection.
-
-
Data Analysis and Calculation:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the peak area of the diluted sample to determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the test solvent at the specified temperature. Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
This comprehensive guide provides researchers with the necessary framework to understand and experimentally determine the solubility of this compound in various organic solvents. Accurate solubility data is paramount for the successful design, optimization, and scale-up of processes in peptide synthesis and drug development.
Technical Guide: Stability and Recommended Storage of Boc-Trp-OBzl
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability of Nα-(tert-Butoxycarbonyl)-L-tryptophan benzyl ester (Boc-Trp-OBzl) and outlines recommended storage conditions to ensure its integrity for use in research, peptide synthesis, and drug development.
Chemical Stability Profile
Nα-Boc-L-tryptophan benzyl ester is a protected amino acid derivative widely used in peptide synthesis.[1] The stability of this compound is primarily influenced by the lability of the tert-butoxycarbonyl (Boc) protecting group and the susceptibility of the tryptophan indole side chain to oxidation.
The Boc protecting group is known to be stable under neutral and basic conditions, making it compatible with a variety of coupling reagents and conditions used in peptide synthesis.[] However, it is readily cleaved under acidic conditions.[] The benzyl ester (OBzl) is generally stable to the acidic conditions used for Boc deprotection with trifluoroacetic acid (TFA) for a limited time, but prolonged exposure to strong acids can lead to its cleavage.[3]
The indole side chain of tryptophan is susceptible to oxidation, which can be initiated by light, heat, and the presence of oxidizing agents.[4][5] This can lead to the formation of various degradation products, potentially impacting the purity and efficacy of the final peptide.
Table 1: Summary of this compound Stability under Various Conditions
| Condition | Stability Profile | Potential Degradation Pathways |
| Temperature | Stable at recommended storage temperatures (-20°C to 4°C). Elevated temperatures can accelerate the degradation of the tryptophan side chain. | Oxidation of the indole ring. |
| Light | Sensitive to light, particularly UV radiation.[5] Exposure can lead to photo-oxidation of the tryptophan moiety. | Formation of radical cations and subsequent fragmentation of the tryptophan side chain.[4][5] |
| Humidity | Hygroscopic nature not explicitly detailed, but as a general practice for organic compounds, moisture should be avoided to prevent potential hydrolysis. | Potential for hydrolysis of the ester or degradation of the Boc group in the presence of acidic or basic impurities. |
| pH | Stable in neutral to slightly basic conditions. The Boc group is labile to acidic conditions.[] | Acid-catalyzed removal of the Boc protecting group.[] |
| Oxidizing Agents | Susceptible to oxidation. Contact with strong oxidizing agents should be avoided. | Oxidation of the indole side chain of tryptophan. |
Recommended Storage and Handling Conditions
To maintain the purity and stability of this compound, the following storage and handling conditions are recommended:
Table 2: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C to 4°C for long-term storage. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation of the tryptophan side chain. |
| Light Protection | Store in a light-resistant container. | Prevents photo-oxidation of the indole ring.[5] |
| Moisture | Keep container tightly sealed in a dry place. | Prevents potential hydrolysis and degradation. |
| Handling | Allow the container to warm to room temperature before opening to prevent condensation. Use appropriate personal protective equipment (gloves, safety glasses). | Ensures safe handling and prevents contamination. |
Potential Degradation Pathways
The primary degradation pathways for this compound involve the Boc protecting group and the tryptophan side chain.
Acid-Catalyzed Deprotection of the Boc Group
Under acidic conditions, the Boc group is cleaved to release the free amine, along with isobutylene and carbon dioxide.
Oxidation of the Tryptophan Indole Ring
The tryptophan side chain is susceptible to oxidation, which can be initiated by light or oxidizing agents, leading to a variety of degradation products. This is a complex process that can involve the formation of radical cations and subsequent fragmentation.[4][5]
Experimental Protocol for Stability Assessment
A robust method for assessing the stability of this compound involves the use of High-Performance Liquid Chromatography (HPLC) to monitor the purity of the compound over time under various stress conditions.
HPLC Method for Purity Determination
This protocol is a general guideline and may require optimization for specific equipment and purity requirements.
Table 3: HPLC Parameters for this compound Purity Analysis
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 10% to 90% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C - 30°C |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
Sample Preparation and Experimental Workflow
By adhering to the recommended storage conditions and employing rigorous analytical monitoring, researchers and drug development professionals can ensure the quality and reliability of this compound for their applications.
References
- 1. Boc-DTrp(COOMe)-OBzl | C25H28N2O6 | CID 10813513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: tryptophan side chain fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Data of Nα-Boc-L-tryptophan benzyl ester (Boc-Trp-OBzl)
This technical guide provides a detailed overview of the spectroscopic data for Nα-Boc-L-tryptophan benzyl ester (Boc-Trp-OBzl), a key intermediate in peptide synthesis and drug development. The guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science, offering comprehensive data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation
The following sections present the available and predicted spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.
¹H NMR (Proton NMR)
The proton NMR spectrum provides detailed information about the hydrogen atoms within the molecule. The experimental data presented below was recorded in deuterated chloroform (CDCl₃) at 250 MHz.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.00 | br s | - | 1H | Indole N-H |
| 7.56 | d | 8.3 | 1H | Ar-H (Indole) |
| 7.38-7.30 | m | - | 4H | Ar-H (Indole & Benzyl) |
| 7.29-7.17 | m | - | 3H | Ar-H (Benzyl) |
| 7.16-7.07 | m | - | 1H | Ar-H (Indole) |
| 6.81 | s | - | 1H | Ar-H (Indole C2-H) |
| 5.09 | d | 3.7 | 2H | -CH₂- (Benzyl) |
| 4.79-4.61 | m | - | 1H | α-CH |
| 3.29 | d | 5.3 | 2H | β-CH₂ |
| 1.43 | s | - | 9H | -C(CH₃)₃ (Boc) |
Data sourced from ChemicalBook.[1]
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~172 | C | Ester C=O |
| ~155 | C | Urethane C=O (Boc) |
| ~136 | C | Ar-C (Indole) |
| ~135 | C | Ar-C (Benzyl, C1) |
| ~128.5 | CH | Ar-CH (Benzyl, C2/C6 or C3/C5) |
| ~128.2 | CH | Ar-CH (Benzyl, C4) |
| ~128.0 | CH | Ar-CH (Benzyl, C3/C5 or C2/C6) |
| ~127 | C | Ar-C (Indole) |
| ~123 | CH | Ar-CH (Indole) |
| ~122 | CH | Ar-CH (Indole) |
| ~119 | CH | Ar-CH (Indole) |
| ~118 | CH | Ar-CH (Indole) |
| ~111 | CH | Ar-CH (Indole) |
| ~110 | C | Ar-C (Indole) |
| ~80 | C | -C(CH₃)₃ (Boc) |
| ~67 | CH₂ | -CH₂- (Benzyl) |
| ~54 | CH | α-CH |
| ~28.3 | CH₃ | -C(CH₃)₃ (Boc) |
| ~28 | CH₂ | β-CH₂ |
Specific experimental IR absorption data for this compound is not widely published. The following table outlines the expected characteristic absorption bands based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~3400 | Medium, Sharp | N-H (Indole) | Stretch |
| ~3350 | Medium, Broad | N-H (Amide) | Stretch |
| 3100-3000 | Medium | C-H (Aromatic) | Stretch |
| 2980-2850 | Medium-Strong | C-H (Aliphatic) | Stretch |
| ~1740 | Strong | C=O (Ester) | Stretch |
| ~1700 | Strong | C=O (Boc Urethane) | Stretch |
| ~1600, ~1495, ~1455 | Medium-Weak | C=C (Aromatic) | Stretch |
| ~1500 | Strong | N-H | Bend |
| ~1250, ~1160 | Strong | C-O | Stretch |
| ~740 | Strong | C-H (Aromatic) | Out-of-plane bend |
Mass spectrometry data is crucial for confirming the molecular weight and elemental composition of a compound. The data below is based on the molecular formula C₂₃H₂₆N₂O₄.
| Parameter | Value |
| Molecular Weight | 394.47 g/mol |
| Exact Mass | 394.18926 Da |
| [M+H]⁺ (Calculated) | 395.19656 m/z |
| [M+Na]⁺ (Calculated) | 417.17851 m/z |
Expected Fragmentation Pattern: In Electrospray Ionization (ESI-MS), Boc-protected amino acids are known to exhibit characteristic fragmentation patterns. The primary fragmentation involves the loss of the Boc group through the elimination of isobutylene (56 Da) and carbon dioxide (44 Da). Therefore, in addition to the protonated molecular ion [M+H]⁺, significant fragments would be expected at:
-
[M+H - 56]⁺: Corresponds to the loss of isobutylene (m/z ~339.15).
-
[M+H - 100]⁺: Corresponds to the loss of the entire Boc group (isobutylene + CO₂) (m/z ~295.13), representing the protonated tryptophan benzyl ester.
Experimental Protocols
The following sections detail the generalized methodologies for the spectroscopic analysis of this compound.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Instrument: A 250 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Data Processing: The Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Instrument: A 62.5 MHz (or higher) NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096 scans, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing: The FID is processed with a Fourier transform, phase, and baseline correction. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
-
-
Sample Preparation (ATR Method): A small amount of the solid this compound powder is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. A pressure arm is applied to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Mode: Absorbance or Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum is collected with a clean, empty ATR crystal prior to sample analysis and is automatically subtracted from the sample spectrum.
-
-
Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. This stock solution is further diluted to a final concentration of 1-10 µg/mL in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) appropriate for electrospray ionization.
-
Data Acquisition:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used to generate [M+H]⁺ and [M+Na]⁺ adducts.
-
Mass Range: A scan range of m/z 100-1000 is generally sufficient.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the mass-to-charge ratios of the parent ions and any significant fragment ions. The experimental mass of the molecular ion is compared to the calculated exact mass to confirm the elemental composition.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
Caption: Workflow for synthesis and spectroscopic analysis.
References
The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Obzl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, biologically active peptides. This in-depth technical guide explores the pivotal roles of the tert-Butoxycarbonyl (Boc) for α-amino protection and benzyl-based (Obzl) groups for side-chain protection. This classic combination, central to the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), laid the groundwork for modern peptide chemistry and remains a powerful tool for researchers. This document provides a comprehensive overview of the core chemical principles, detailed experimental protocols, comparative quantitative data, and logical workflows associated with the Boc/Bzl strategy.
Core Principles: The Chemistry of Boc and Benzyl Protecting Groups
The synthesis of peptides with a defined sequence necessitates the sequential formation of amide bonds. To prevent undesired reactions at the N-terminus and reactive amino acid side chains, these functional groups must be reversibly masked. The Boc/Bzl strategy employs a "quasi-orthogonal" protection scheme based on graduated acid lability.[1][2]
The Boc Group: A Transient Shield for the α-Amino Group
The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group used for the temporary protection of the α-amino functionality of an amino acid.[3] Its steric bulk and electronic properties render it stable to the basic and nucleophilic conditions encountered during peptide coupling.[4]
-
Introduction: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5] The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride.
-
Cleavage (Deprotection): The Boc group is removed by treatment with a moderate acid, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3][6] This deprotection step generates a stable tert-butyl cation, which must be "scavenged" to prevent side reactions with sensitive amino acid residues.[7] The deprotection leaves the terminal α-amino group as a protonated salt, which requires neutralization before the next coupling step.[2]
Benzyl-Based Protecting Groups: Semi-Permanent Guardians of Side-Chain Functionality
Benzyl-based protecting groups (Obzl) are employed to protect the various reactive side chains of amino acids. Common examples include benzyl ethers for the hydroxyl groups of serine and threonine, and benzyl esters for the carboxyl groups of aspartic and glutamic acid.[2] These "semi-permanent" protecting groups are stable to the mildly acidic conditions used for Boc deprotection but are cleaved by strong acids, such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), during the final step of cleaving the peptide from the solid support.[8][9]
Quantitative Data Summary
The efficiency of both the protection and deprotection steps, as well as the minimization of side reactions, are critical for the overall success of peptide synthesis. The following tables summarize key quantitative data related to the Boc/Bzl strategy.
| Parameter | Boc Group (α-Amino Protection) | Obzl Group (Side-Chain Protection) |
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl halide (e.g., benzyl bromide) |
| Typical Introduction Yield | >95% | >90% |
| Cleavage Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic Acid (TFMSA) |
| Typical Cleavage Time | 15-30 minutes | 30-120 minutes |
| Typical Cleavage Yield | >99% | >90% (sequence dependent) |
Table 1: General Comparison of Boc and Obzl Protecting Groups
| Side Reaction | Description | Susceptible Residues | Mitigation Strategy | Typical Occurrence Rate |
| Alkylation | The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains.[10] | Tryptophan, Methionine, Cysteine, Tyrosine[10] | Addition of scavengers (e.g., triisopropylsilane, anisole, 1,2-ethanedithiol) to the deprotection solution.[1][11] | 1-5% without scavengers, <0.5% with appropriate scavengers. |
| Racemization | Loss of stereochemical integrity at the α-carbon during amino acid activation and coupling. | All chiral amino acids, especially Histidine and Cysteine.[12] | Use of coupling additives like HOBt or Oxyma; careful control of base concentration.[13] | 0.1-1% per coupling cycle, sequence and coupling method dependent.[14] |
| Aspartimide Formation | Cyclization of aspartic acid residues to form a succinimide derivative, which can lead to racemization and the formation of β-peptides.[6] | Aspartic acid, especially in Asp-Gly or Asp-Ser sequences.[12] | Use of the β-cyclohexyl (OcHex) ester instead of the β-benzyl (OBzl) ester for Asp side-chain protection.[12][15] | Can be significant (>10%) in susceptible sequences with Obzl protection. |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide attached to the resin, leading to chain termination.[12] | Most prevalent with N-terminal Proline or Glycine residues.[12] | Use of in situ neutralization protocols; coupling of the first two amino acids as a pre-formed dipeptide.[12] | 1-10%, highly sequence and protocol dependent. |
Table 2: Common Side Reactions in Boc/Bzl Peptide Synthesis and Their Mitigation
Experimental Protocols
The following are detailed methodologies for key experiments in the Boc/Bzl solid-phase peptide synthesis strategy.
Protocol for Boc Protection of an α-Amino Acid
Objective: To protect the α-amino group of an amino acid with the Boc group.
Materials:
-
Amino acid (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium hydroxide (NaOH) (1.5 eq) or Triethylamine (TEA)
-
1,4-Dioxane/Water (1:1) or THF/Water (1:1)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid in the chosen solvent system.
-
Add the base and stir until the amino acid is fully dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add (Boc)₂O portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.[9]
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.[16]
Protocol for a Single Cycle of Boc-SPPS
Objective: To perform one cycle of amino acid addition in a solid-phase peptide synthesis using the Boc/Bzl strategy.[1]
Materials:
-
Peptide-resin
-
Dichloromethane (DCM)
-
50% Trifluoroacetic acid (TFA) in DCM
-
10% N,N-diisopropylethylamine (DIEA) in DCM
-
Nα-Boc protected amino acid (3 eq)
-
HBTU (3 eq)
-
N,N-dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Add 10% DIEA in DCM and agitate for 5-10 minutes.[17]
-
Drain and wash the resin with DCM.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Nα-Boc protected amino acid and HBTU in DMF.
-
Add the activated amino acid solution to the resin.
-
Add DIEA (6 eq) to initiate coupling.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser (ninhydrin) test.[18]
-
Wash the resin with DMF and DCM.
-
Protocol for Final Cleavage with Anhydrous Hydrogen Fluoride (HF)
Objective: To cleave the synthesized peptide from the resin and remove the benzyl-based side-chain protecting groups.[19]
CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF-resistant apparatus within a certified fume hood by trained personnel.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add the appropriate scavenger cocktail (e.g., 9:1 HF/anisole).[6]
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the reaction mixture at 0°C for 45-60 minutes.[6]
-
Remove the HF by vacuum distillation.
-
Suspend the resulting peptide and resin mixture in cold diethyl ether to precipitate the crude peptide.
-
Isolate the crude peptide by filtration or centrifugation and wash thoroughly with cold ether.
-
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in peptide synthesis utilizing Boc and benzyl protecting groups.
Caption: Workflow of a single cycle in Boc/Bzl Solid-Phase Peptide Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Chemistry of Amine Protection: An In-depth Technical Guide to the Boc Protection of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The selective protection and deprotection of functional groups are fundamental strategies in modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals. Among the arsenal of protecting groups available to chemists, the tert-butoxycarbonyl (Boc) group stands out for its robustness, ease of introduction, and facile, yet selective, removal. This technical guide provides a comprehensive overview of the mechanism, applications, and experimental protocols for the Boc protection of amino acids, a cornerstone of solid-phase and solution-phase peptide synthesis.
The Core Mechanism: A Nucleophilic Acyl Substitution
The introduction of the Boc group onto the α-amino group of an amino acid is a classic example of nucleophilic acyl substitution. The most commonly employed reagent for this transformation is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).
The reaction is typically carried out in the presence of a base, which serves to deprotonate the amino group, thereby increasing its nucleophilicity. The lone pair of electrons on the nitrogen atom of the amino acid then attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This addition step forms an unstable tetrahedral intermediate.
The intermediate subsequently collapses, with the departure of a tert-butoxycarbonate anion as a leaving group. This anion is unstable and readily decomposes into the volatile byproducts carbon dioxide (CO₂) and tert-butoxide. The tert-butoxide then abstracts a proton from the protonated amine, regenerating the base or neutralizing the reaction mixture and driving the reaction to completion. The formation of gaseous CO₂ provides a strong thermodynamic driving force for the reaction, often resulting in high yields of the N-Boc protected amino acid.
Visualizing the Boc Protection Mechanism
The Deprotection Strategy: Acid-Mediated Cleavage
The utility of the Boc group lies in its stability to a wide range of nucleophilic and basic conditions, while being readily cleavable under moderately acidic conditions. This acid lability is the cornerstone of its application in orthogonal protection strategies, particularly in peptide synthesis.
The deprotection is most commonly achieved using trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM). The mechanism involves the protonation of the carbonyl oxygen of the carbamate by the strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide. The stability of the tertiary carbocation is a key factor in the facility of this deprotection step.
Visualizing the Boc Deprotection Mechanism
Quantitative Data Presentation
The efficiency of the Boc protection reaction is influenced by several factors, including the nature of the amino acid, the choice of base and solvent, reaction temperature, and time. The following tables summarize typical reaction conditions and yields for the Boc protection of various amino acids.
| Amino Acid | Reagent (Equivalents) | Base (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| L-Alanine | (Boc)₂O (1.1) | NaOH (1.5) | Dioxane/Water (1:1) | RT | 4 | 92-94 | [1] |
| L-Phenylalanine | (Boc)₂O (1.0) | NaOH (1.0) | t-Butanol/Water | RT | 16 | 78-87 | [1] |
| Glycine | (Boc)₂O (1.1-1.5) | NaOH (1.5-2.0) | Dioxane/Water (1:1) | 0 to RT | 4-12 | 90-95 | [2] |
| L-Aspartic Acid | (Boc)₂O (1.1) | Et₃N (2.0) | Acetone/Water (2:1) | RT | 4 | 87 | [3] |
| L-Glutamic Acid | (Boc)₂O (1.1) | Et₃N (2.0) | Acetone/Water (2:1) | RT | 4 | 91 | [3] |
| L-Tryptophan | (Boc)₂O (1.1) | NaOH (2.0) | Dioxane/Water (1:1) | RT | 24 | 69 | [4] |
| L-Histidine | (Boc)₂O (2.3) | Et₃N (5.0) | Methanol | RT | - | 69 | [5] |
| L-Serine | (Boc)₂O (1.1) | Na₂CO₃ | Dioxane/Water | 20-30 | 2 | >90 | [] |
| L-Threonine | (Boc)₂O (1.1) | NaOH | Dioxane/Water | RT | - | - | [7] |
| L-Lysine(Z) | (Boc)₂O (1.1) | Et₃N (1.5) | DMF | RT | 16 | - | [8] |
| L-Arginine(Tos) | (Boc)₂O | - | - | - | - | - | [9] |
| L-Methionine | (Boc)₂O | - | - | - | - | - | [10] |
Note: Yields can vary depending on the specific reaction scale and purification methods.
Experimental Protocols
The following protocols provide detailed methodologies for the Boc protection of amino acids.
Protocol 1: General Procedure for Boc Protection using Sodium Hydroxide
Materials:
-
Amino Acid (1.0 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 equivalents)
-
1M Sodium Hydroxide (NaOH) solution
-
Dioxane or Tetrahydrofuran (THF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl) or 10% Citric acid solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane (or THF) and 1M aqueous NaOH. Stir until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl or 10% citric acid solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amino acid.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for Acid-Mediated Deprotection
Materials:
-
Boc-protected amino acid
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for work-up to free amine)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected amino acid in dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., a 1:1 mixture of TFA:DCM) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 30 minutes to 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
The product is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated NaHCO₃ solution until the aqueous layer is basic.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected amino acid.
Visualizing a General Experimental Workflow
Orthogonality: The Key to Complex Synthesis
The true power of the Boc protecting group is realized in the context of orthogonal protection strategies. In multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), it is often necessary to deprotect one functional group while others remain protected. The Boc group's acid lability is orthogonal to the base lability of the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-lability of the benzyloxycarbonyl (Cbz) group. This allows for the selective removal of one type of protecting group without affecting the others, enabling the precise and controlled assembly of complex peptides.
Visualizing Orthogonal Protection Strategies
References
- 1. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Physical and Chemical Properties of Boc-Trp-OBzl Powder
This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-α-(tert-Butoxycarbonyl)-L-tryptophan benzyl ester (this compound), a key intermediate in peptide synthesis and pharmaceutical research. This document details its physical form, presents quantitative data in a structured format, and outlines relevant experimental protocols.
Physical and Chemical Properties
This compound is a protected amino acid derivative that is widely utilized as a building block in the synthesis of peptides and other complex organic molecules. Its Boc (tert-butyloxycarbonyl) protecting group on the alpha-amino function and the benzyl ester on the carboxyl group enhance its stability and solubility in organic solvents, facilitating its use in synthetic applications.[1]
1.1. Physical Appearance and Form
This compound typically presents as a white to off-white powder .[1] The powdered form provides a large surface area, which can be advantageous for dissolution and reaction kinetics.
1.2. Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Appearance | White to off-white powder | [1] |
| Molecular Formula | C₂₃H₂₆N₂O₄ | [1][2] |
| Molecular Weight | 394.47 g/mol | [1][2] |
| Melting Point | 139.0 - 145.0 °C | [1] |
| Optical Rotation | [α]²⁰/D = -14.0 ± 2º (c=1 in DMF) | [1] |
| Solubility | Soluble in organic solvents such as DMF, DMSO, DCM, and Methanol. Sparingly soluble in water. | [3][4] |
| CAS Number | 57229-67-1 | [1][2][5] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in peptide synthesis are provided below.
2.1. Synthesis of this compound Powder
This protocol describes a general procedure for the benzylation of the carboxylic acid of Boc-L-tryptophan.
Materials:
-
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Benzyl bromide (BnBr)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Cyclohexane
Procedure:
-
Dissolve methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate (e.g., 2 g, 6.57 mmol) in DMF (27 mL).
-
To this solution, add K₂CO₃ (e.g., 2.27 g, 16.5 mmol) and benzyl bromide (e.g., 811 μL, 6.83 mmol).[5]
-
Stir the reaction mixture at room temperature for approximately 12 hours.[5]
-
Upon reaction completion, quench the reaction with a saturated aqueous NaHCO₃ solution.[5]
-
Dilute the mixture with EtOAc (e.g., 10 mL) and wash with aqueous NH₄Cl.[5]
-
Separate the organic and aqueous layers. Extract the aqueous layer multiple times with EtOAc (e.g., 3 x 10 mL).[5]
-
Combine all organic layers and wash sequentially with brine (e.g., 3 x 15 mL).[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[5]
-
Recrystallize the crude product from cyclohexane to obtain the final product as a white powder.[5]
2.2. General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental component in Boc-based solid-phase peptide synthesis. The following is a generalized workflow for a single coupling cycle.
Materials:
-
Peptide-Resin (e.g., Merrifield resin with a bound amino acid)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Boc-protected amino acid (e.g., this compound)
-
Coupling reagent (e.g., DIC/HOBt, HBTU, or PyBOP)
-
Ninhydrin test solution
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Boc Deprotection: Remove the Nα-Boc protecting group from the resin-bound peptide using a solution of TFA in DCM (e.g., 50% TFA).[6]
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM again to remove residual TFA and by-products.[6]
-
Neutralization: Neutralize the resulting trifluoroacetate salt on the resin using a solution of a hindered base, such as DIEA in DCM or DMF (e.g., 5% DIEA).[6]
-
Washing: Wash the resin again with DCM to remove excess base.[6]
-
Amino Acid Coupling: Add the next Boc-protected amino acid (pre-activated with a coupling reagent) to the resin and agitate for a specified time (typically 1-4 hours) at room temperature.[6]
-
Monitoring: Monitor the progress of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test. A negative test indicates a complete reaction.[6]
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF and DCM to remove unreacted reagents and by-products.[6]
-
The cycle can now be repeated for the next amino acid, or the peptide can proceed to final cleavage from the resin.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Synthesis workflow for this compound powder.
Caption: General workflow for a single cycle in Boc-SPPS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C23H26N2O4 | CID 10318477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]
- 4. Boc-L-Tryptophan (Boc-Trp-OH) BP EP USP CAS 13139-14-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. This compound | 57229-67-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Efficient Coupling of Nα-Boc-L-Tryptophan to Solid-Phase Resins
This application note provides detailed protocols for the covalent attachment of N-α-tert-butyloxycarbonyl-L-tryptophan (Boc-Trp-OH) to resins commonly utilized in solid-phase peptide synthesis (SPPS). The selection of the appropriate resin and coupling methodology is critical for the successful synthesis of tryptophan-containing peptides. This document outlines two primary methods: the cesium salt method for esterification to chloromethylated resins (Merrifield resin) and carbodiimide-mediated coupling to hydroxyl-functionalized resins (Wang resin).
Introduction
The incorporation of tryptophan into peptide sequences requires careful consideration of its indole side chain, which is susceptible to oxidation and modification during peptide synthesis. While the use of a side-chain protecting group (e.g., Boc-Trp(For)-OH or Boc-Trp(Boc)-OH) is often recommended, direct coupling of Boc-Trp-OH can be achieved under optimized conditions. The protocols herein are designed to maximize coupling efficiency while minimizing side reactions. The choice between Merrifield and Wang resins typically depends on the desired C-terminal functional group of the cleaved peptide (acid or alcohol) and the overall synthetic strategy.
Experimental Protocols
Protocol 1: Coupling of Boc-Trp-OH to Merrifield Resin via the Cesium Salt Method
This method is a widely used and efficient procedure for attaching the first amino acid to a Merrifield resin, resulting in a stable benzyl ester linkage.
Materials:
-
Merrifield resin (chloromethylated polystyrene-divinylbenzene, 1% DVB)
-
Boc-Trp-OH
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DMF (10 mL per gram of resin) for at least 1 hour in a suitable reaction vessel.
-
Cesium Salt Formation:
-
Dissolve Boc-Trp-OH (1.5 equivalents relative to the resin's theoretical substitution) in a minimal amount of DMF:MeOH (9:1 v/v).
-
Add cesium carbonate (0.5 equivalents relative to the amino acid) to the amino acid solution.
-
Stir the mixture at 40°C for 1 hour to facilitate the formation of the cesium salt of the amino acid.
-
-
Solvent Removal: Remove the solvent from the cesium salt solution via rotary evaporation to obtain a dry powder.
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Dissolve the dried Boc-Trp-cesium salt in a fresh portion of DMF (10-15 mL per gram of initial resin).
-
Add the amino acid salt solution to the swollen resin.
-
Heat the reaction mixture to 50°C and stir for 12-24 hours.
-
-
Washing:
-
Allow the resin to cool to room temperature.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 times), DMF/water (1:1 v/v) (3 times), DMF (3 times), and DCM (3 times).
-
Dry the resin under vacuum.
-
-
Analysis:
-
Perform a Kaiser test to check for any remaining free amino groups (should be negative).
-
The loading of the resin can be determined by gravimetric analysis after cleaving the Boc group and forming the picrate salt or by quantitative amino acid analysis.
-
Protocol 2: Coupling of Boc-Trp-OH to Wang Resin using DIC/HOBt
This protocol utilizes a carbodiimide activator (DIC) and a racemization suppressant (HOBt) for the esterification of Boc-Trp-OH to the hydroxyl groups of Wang resin.
Materials:
-
Wang resin (p-alkoxybenzyl alcohol resin)
-
Boc-Trp-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF (10 mL per gram of resin) for at least 1 hour.
-
Activation of Amino Acid:
-
In a separate flask, dissolve Boc-Trp-OH (2 equivalents relative to the resin's theoretical substitution) and HOBt (2 equivalents) in DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIC (2 equivalents) to the solution and stir for 15-20 minutes at 0°C to pre-activate the amino acid.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the pre-activated amino acid solution to the resin.
-
Allow the reaction to proceed at room temperature with gentle agitation for 2-4 hours.
-
-
Monitoring:
-
Monitor the reaction by taking a small sample of the resin and performing a Kaiser test. A negative result (yellow beads) indicates the completion of the coupling.
-
-
Washing:
-
Once the reaction is complete, drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
Dry the resin under vacuum.
-
-
Capping (Optional): To block any unreacted hydroxyl groups on the resin, the resin can be treated with a solution of acetic anhydride and pyridine in DMF.
-
Analysis: Determine the final loading of the resin using standard methods such as quantitative UV-Vis spectroscopy of the cleaved Fmoc group (if Fmoc-Trp-OH were used) or by gravimetric analysis after cleavage. For Boc-Trp-OH, indirect methods like substitution of the next amino acid and its subsequent quantification are often employed.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the coupling of Boc-Trp-OH to Merrifield and Wang resins. Actual results may vary based on the specific batch of resin and reagents used.
| Parameter | Merrifield Resin (Cesium Salt Method) | Wang Resin (DIC/HOBt Method) |
| Initial Resin Loading | 0.8 - 1.2 mmol/g | 0.5 - 1.0 mmol/g |
| Boc-Trp-OH Equivalents | 1.5 - 2.0 | 2.0 - 3.0 |
| Coupling Reagent Equivalents | Cs₂CO₃: 0.5 (relative to AA) | DIC: 2.0, HOBt: 2.0 |
| Reaction Time | 12 - 24 hours | 2 - 4 hours |
| Reaction Temperature | 50°C | Room Temperature |
| Typical Final Loading | 0.6 - 1.0 mmol/g | 0.4 - 0.8 mmol/g |
| Coupling Efficiency | > 90% | > 95% |
Diagrams
Caption: Workflow for coupling Boc-Trp-OH to Merrifield and Wang resins.
Troubleshooting and Considerations
-
Low Coupling Efficiency: If the final resin loading is low, ensure that the resin was adequately swollen and that the reagents were of high quality and anhydrous. For the Wang resin protocol, increasing the equivalents of the amino acid and coupling reagents may improve efficiency.
-
Side Chain Modification: The indole side chain of tryptophan is sensitive to acidic conditions. Subsequent steps in the peptide synthesis, particularly the deprotection of the Boc group with strong acids like TFA, should be performed with the addition of scavengers (e.g., triisopropylsilane, water) to prevent side reactions.
-
Racemization: The use of HOBt in the DIC coupling protocol is crucial to minimize racemization of the tryptophan residue.
-
Kaiser Test: The Kaiser test is not always reliable for the first amino acid attached to Wang resin due to potential steric hindrance. A false negative is possible. It is more reliable for subsequent couplings. For Merrifield resin, a negative Kaiser test is a good indicator of a successful reaction.
-
Alternative Reagents: Other coupling reagents such as HBTU/DIPEA can also be used for coupling to Wang resin, and different base-assisted methods can be employed for Merrifield resin, though the cesium salt method is generally preferred for its mildness and high efficiency.
Application Notes and Protocols: Deprotection of the Boc Group from Boc-Trp-OBzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under acidic conditions. The deprotection of the Boc group from N-α-Boc-L-tryptophan benzyl ester (Boc-Trp-OBzl) to yield L-tryptophan benzyl ester (H-Trp-OBzl) is a critical step in the synthesis of tryptophan-containing peptides and other pharmaceutical intermediates. This document provides detailed application notes and protocols for the efficient removal of the Boc protecting group from this compound using common acidic methods.
A primary challenge during the deprotection of tryptophan-containing compounds is the susceptibility of the electron-rich indole side chain to alkylation by the tert-butyl cation generated during the reaction. This can lead to undesired side products. The use of scavengers is crucial to trap these reactive carbocations and preserve the integrity of the tryptophan residue.
Data Presentation
The selection of the deprotection method can be guided by factors such as desired reaction time, selectivity, and the scale of the reaction. The following table summarizes typical quantitative data for common Boc deprotection methods applicable to this compound.
| Deprotection Method | Reagent(s) | Solvent | Typical Reaction Time | Typical Yield (%) | Purity (%) | Key Considerations |
| Method A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 30 min - 2 h | 90-98 | >95 | Fast and efficient. Requires scavengers to prevent tryptophan alkylation. TFA is corrosive. |
| Method B | Hydrogen Chloride (HCl) | 1,4-Dioxane | 1 - 4 h | 85-95 | >95 | Milder than TFA. The product is obtained as the hydrochloride salt. |
| Method C | Oxalyl Chloride / Methanol | Methanol | 1 - 4 h | ~90 | >95 | Mild conditions, useful for substrates with acid-labile groups. |
Experimental Protocols
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard and efficient method for the removal of the Boc group using TFA.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) or thioanisole (scavenger)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a scavenger such as triisopropylsilane (TIS) (1.1 eq) or thioanisole (1.1 eq) to the solution to prevent alkylation of the tryptophan indole ring.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 eq, typically a 25-50% v/v solution in DCM) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude H-Trp-OBzl.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Method B: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This protocol offers a milder alternative to TFA for Boc deprotection, yielding the product as its hydrochloride salt.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Diethyl ether, cold
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (approx. 10 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq).
-
Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, the product, H-Trp-OBzl hydrochloride, may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to induce precipitation of the hydrochloride salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Mandatory Visualizations
Boc Deprotection Workflow
Caption: General workflow for the deprotection of this compound.
Boc Deprotection Mechanism
Caption: Mechanism of Boc deprotection and tryptophan side reaction.
Application Notes and Protocols for the Cleavage of Boc-Trp-OBzl from Merrifield Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS) utilizing Boc/Bzl chemistry, the final step involves the cleavage of the synthesized peptide from the solid support, typically a Merrifield resin, and the concomitant removal of side-chain protecting groups. This application note provides a detailed overview and protocols for the cleavage of a C-terminal Boc-protected tryptophan benzyl ester (Boc-Trp-OBzl) from Merrifield resin. The cleavage of the benzyl ester linkage requires a strong acid, and careful consideration of the reaction conditions is crucial to ensure a high yield and purity of the final product. A primary challenge during the cleavage of tryptophan-containing molecules is the susceptibility of the indole ring to alkylation by carbocations generated in the acidic environment. Therefore, the use of appropriate scavengers is mandatory to prevent the formation of unwanted side products.
Cleavage Principles
The linkage of the carboxyl group of the C-terminal amino acid to the Merrifield resin is a benzyl ester. This bond is stable to the moderately acidic conditions used for the removal of the Nα-Boc group (e.g., trifluoroacetic acid in dichloromethane) during the synthesis cycles. However, it can be cleaved by strong acids such as anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1][2] The cleavage mechanism involves the protonation of the ester oxygen followed by the departure of the protonated amino acid, leaving a benzyl carbocation attached to the resin. This reactive carbocation can then be trapped by a nucleophile or a scavenger.
The Critical Role of Scavengers for Tryptophan Protection
The indole side chain of tryptophan is highly nucleophilic and prone to electrophilic attack by carbocations generated during the cleavage process. The primary source of these carbocations is the benzyl group from the resin linker. To prevent the alkylation of the tryptophan indole ring, a scavenger must be included in the cleavage cocktail.[1][3] Common scavengers for this purpose include anisole, p-cresol, thiocresol, and 1,2-ethanedithiol (EDT).[2][3] These electron-rich aromatic compounds or thiols act as carbocation traps, reacting with the electrophilic species before they can modify the tryptophan residue.
For enhanced protection, the indole nitrogen of tryptophan can be protected with a formyl group (Boc-Trp(For)-OBzl). This protecting group is stable to the cleavage conditions of many strong acids but can be removed simultaneously during cleavage with certain cocktails, for instance, in the presence of a thiol like EDT.[1][4]
Comparison of Cleavage Cocktails
The choice of the cleavage cocktail depends on the available equipment, safety considerations, and the specific requirements of the downstream applications. The following table provides a qualitative comparison of the most common cleavage methods for this compound from Merrifield resin.
| Cleavage Method | Reagents | Typical Conditions | Safety & Equipment | Key Considerations |
| Hydrogen Fluoride (HF) Cleavage | Anhydrous HF, Anisole or p-cresol | 0-5 °C, 30-60 min | Highly toxic and corrosive; requires a specialized, dedicated HF apparatus. | Highly effective and widely used in Boc-SPPS. Efficiently cleaves the benzyl ester. |
| Trifluoromethanesulfonic Acid (TFMSA) Cleavage | TFMSA, TFA, m-cresol, DMS | 0-5 °C, 1-3 hours | Extremely corrosive; should be handled with great care in a fume hood. Does not require a specialized apparatus. | A common alternative to HF. The work-up can be complicated by the formation of hygroscopic salts. |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) Cleavage | TMSOTf, TFA, Thiocresol/m-cresol | 0 °C, 1-2 hours | Corrosive and moisture-sensitive; must be handled in a fume hood under anhydrous conditions. No specialized apparatus needed. | Generally produces fewer side reactions compared to TFMSA, and the product is less hygroscopic.[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the cleavage of this compound from Merrifield resin. The TFMSA and TMSOTf methods are presented as they are more accessible for laboratories not equipped with a dedicated HF apparatus.
Protocol 1: TFMSA Cleavage
This protocol is a common alternative to HF cleavage and can be performed in standard laboratory glassware.
Materials:
-
This compound-Merrifield resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
m-Cresol (scavenger)
-
Dimethyl sulfide (DMS) (optional co-scavenger)
-
Anhydrous diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Sintered glass funnel
-
Filtration flask
Procedure:
-
Resin Preparation: Place the dried this compound-Merrifield resin (e.g., 1.0 g) in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Cleavage Cocktail Preparation: In a separate flask, prepare the cleavage cocktail by combining TFA, m-cresol, and DMS in a suitable ratio (e.g., for 1 g of resin, a mixture of 10 mL TFA, 1 mL m-cresol, and 1 mL DMS can be used). Cool this mixture in the ice bath.
-
Addition of TFMSA: Slowly and carefully add TFMSA (e.g., 1 mL for 1 g of resin) to the chilled cleavage cocktail with gentle stirring. Caution: The addition of TFMSA to TFA is exothermic.
-
Cleavage Reaction: Add the pre-cooled cleavage cocktail to the flask containing the resin. Stir the suspension at 0-5 °C for 1-3 hours.
-
Filtration: After the reaction is complete, filter the resin using a sintered glass funnel and collect the filtrate in a flask.
-
Resin Washing: Wash the resin with a small amount of fresh TFA to ensure complete recovery of the product. Combine the washings with the filtrate.
-
Product Precipitation: Add the combined filtrate dropwise to a beaker containing a 10-fold volume of cold, stirred anhydrous diethyl ether. A white precipitate of the this compound should form.
-
Product Isolation: Allow the precipitate to settle completely. This can be facilitated by storing the beaker at -20 °C for 1 hour.
-
Washing and Drying: Decant the ether and wash the precipitate several times with cold diethyl ether to remove the scavengers and other soluble impurities. Dry the final product under vacuum.
Protocol 2: TMSOTf Cleavage
This method is known for producing fewer side reactions and a less hygroscopic product.
Materials:
-
This compound-Merrifield resin
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Trifluoroacetic acid (TFA)
-
Thiocresol or m-cresol (scavenger)
-
Anhydrous diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Sintered glass funnel
-
Filtration flask
Procedure:
-
Resin Preparation: Place the dried this compound-Merrifield resin (e.g., 1.0 g) in a clean, dry round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Cleavage Cocktail Preparation: In a separate flask, prepare the cleavage cocktail by mixing TFA and the scavenger (e.g., for 1 g of resin, use 7.0 mL of TFA and 1.2 mL of thiocresol).[1] Cool the mixture in an ice bath.
-
Addition of TMSOTf: Slowly add TMSOTf (e.g., 1.8 mL for 1 g of resin) to the chilled TFA/scavenger mixture with stirring.[1]
-
Cleavage Reaction: Add the chilled cleavage mixture to the resin in the reaction flask. Stir the suspension at 0 °C for 1-2 hours.[1]
-
Filtration: Filter the resin through a sintered glass funnel and collect the filtrate.
-
Resin Washing: Wash the resin with a small volume of fresh TFA and combine the filtrate with the initial collection.
-
Product Precipitation: Precipitate the product by adding the combined filtrate to a 10-fold volume of cold, stirred anhydrous diethyl ether.
-
Product Isolation and Washing: Collect the precipitate by filtration or centrifugation. Wash the product thoroughly with cold diethyl ether.
-
Drying: Dry the purified this compound under high vacuum.
Mandatory Visualizations
Caption: Experimental workflow for the cleavage of this compound from Merrifield resin.
Caption: Chemical pathway of cleavage and scavenger protection of tryptophan.
References
- 1. peptide.com [peptide.com]
- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 3. peptide.com [peptide.com]
- 4. Deprotection of Nin-formyl tryptophan using 1,2-ethanedithiol in liquid hydrogen fluoride. Deformylation upon HF treatment of Merrifield peptidyl-resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-Trp-OBzl in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nα-tert-butoxycarbonyl-L-tryptophan benzyl ester (Boc-Trp-OBzl) in solution-phase peptide synthesis (SPPS). This document details the principles, experimental protocols, and expected outcomes for the incorporation of a tryptophan residue into a peptide chain using this versatile building block. The protocols are designed to be accessible to researchers with a foundational knowledge of organic chemistry and peptide synthesis.
Introduction to this compound in Solution-Phase Synthesis
Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods for long peptides, offers significant advantages for the synthesis of short to medium-length peptides, scalability, and the purification of intermediates.[1] The use of this compound leverages the well-established Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy.[2] The acid-labile Boc group provides temporary protection for the α-amino group, while the benzyl ester offers stable protection for the C-terminal carboxylic acid. This quasi-orthogonal system allows for the selective deprotection and coupling of amino acids to construct the desired peptide sequence.[3] The indole side chain of tryptophan is sensitive to oxidation and alkylation, making careful selection of protecting groups and reaction conditions crucial.[3]
Key Applications
-
Synthesis of Bioactive Peptides: Tryptophan residues are often crucial for the biological activity of peptides, playing roles in receptor binding and molecular recognition. Solution-phase synthesis with this compound allows for the precise and scalable production of such peptides.
-
Fragment Condensation: Protected peptide fragments can be synthesized in solution and subsequently coupled to create larger peptides or proteins.
-
Analogue Synthesis: The modular nature of solution-phase synthesis facilitates the incorporation of non-natural amino acids or modifications to the peptide backbone for structure-activity relationship (SAR) studies.
Experimental Protocols
The following sections provide detailed protocols for a typical workflow involving this compound in the synthesis of a dipeptide, followed by deprotection steps.
This protocol describes the coupling of Boc-Trp-OH with an amino acid benzyl ester (e.g., H-Ala-OBzl) using a carbodiimide coupling agent.
Materials and Reagents:
| Reagent | Purpose |
| Boc-L-Tryptophan (Boc-Trp-OH) | N-terminally protected amino acid |
| L-Alanine benzyl ester hydrochloride (H-Ala-OBzl·HCl) | C-terminally protected amino acid |
| Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | Racemization suppressant |
| N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Base for neutralization |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | Anhydrous solvent |
Procedure:
-
Neutralization of Amino Acid Ester:
-
Dissolve H-Ala-OBzl·HCl (1.1 equivalents) in anhydrous DCM.
-
Add DIPEA (1.1 equivalents) and stir the solution for 20 minutes at room temperature to obtain the free base.[4]
-
-
Activation and Coupling:
-
In a separate flask, dissolve Boc-Trp-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM to the cooled mixture and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.[4]
-
Add the neutralized H-Ala-OBzl solution from step 1 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Quantitative Data (Illustrative):
| Parameter | Typical Value |
| Reaction Time | 12-24 hours |
| Yield | 80-95% |
| Purity (post-chromatography) | >98% |
This protocol describes the removal of the Boc protecting group to expose the N-terminal amine for further chain elongation.
Materials and Reagents:
| Reagent | Purpose |
| Boc-protected peptide (e.g., Boc-Trp-Ala-OBzl) | Substrate |
| 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in DCM (1:1) | Deprotection reagent |
| Anhydrous 1,4-dioxane or DCM | Solvent |
| Diethyl ether (cold) | For precipitation |
Procedure:
-
Dissolution: Dissolve the Boc-protected peptide in a minimal amount of anhydrous 1,4-dioxane or DCM.[5]
-
Deprotection: Add 5-10 equivalents of 4 M HCl in dioxane or an equal volume of TFA/DCM (1:1). Stir the mixture at room temperature for 30-60 minutes.[5]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Add cold diethyl ether to precipitate the deprotected peptide as its hydrochloride or trifluoroacetate salt.[5]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Quantitative Data (Illustrative):
| Parameter | Typical Value |
| Reaction Time | 30-60 minutes |
| Yield | >95% (as salt) |
| Purity | High, often used directly in the next step after neutralization |
This protocol describes the cleavage of the C-terminal benzyl ester to yield the free carboxylic acid, typically as the final step in the synthesis of the peptide acid.
Materials and Reagents:
| Reagent | Purpose |
| Peptide benzyl ester (e.g., H-Trp-Ala-OBzl) | Substrate |
| 10% Palladium on carbon (Pd/C) | Catalyst |
| Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate) | Reducing agent |
| Methanol (MeOH) or Ethanol (EtOH) | Solvent |
Procedure (Catalytic Hydrogenolysis):
-
Preparation: Dissolve the peptide benzyl ester in methanol in a round-bottom flask.[6]
-
Catalyst Addition: Carefully add 10% Pd/C (catalytic amount, typically 10 mol%).[6]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Evaporate the filtrate under reduced pressure to obtain the deprotected peptide.
-
Quantitative Data (Illustrative):
| Parameter | Typical Value |
| Reaction Time | 2-16 hours |
| Yield | >90% |
| Purity | Generally high, may require final purification |
Visualized Workflows
The following diagrams illustrate the key processes in solution-phase peptide synthesis using this compound.
References
Applications of Boc-Trp-OBzl in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(tert-Butoxycarbonyl)-L-tryptophan benzyl ester, commonly abbreviated as Boc-Trp-OBzl, is a pivotal protected amino acid derivative extensively utilized in the field of drug discovery. Its unique structural features, combining the acid-labile Boc protecting group for the α-amino function and the stable benzyl ester for the carboxyl group, make it an invaluable building block in the synthesis of complex peptides and small molecule drug candidates. The indole side chain of the tryptophan residue plays a crucial role in the biological activity of many peptides, influencing their structure, receptor binding, and overall therapeutic efficacy.[1] This document provides detailed application notes and protocols for the use of this compound in drug discovery, with a focus on its application in the synthesis of bioactive peptides, including those with antimicrobial and neuroprotective properties.
Core Applications in Drug Discovery
This compound is a cornerstone in the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy of Solid-Phase Peptide Synthesis (SPPS), a widely used method for the chemical synthesis of peptides.[2][3] This strategy relies on the differential acid lability of the Boc and benzyl groups, allowing for the selective deprotection of the N-terminus for peptide chain elongation while the C-terminus and reactive side chains remain protected.
Key application areas of this compound in drug discovery include:
-
Synthesis of Bioactive Peptides: It is a fundamental building block for introducing tryptophan residues into peptide sequences.[2] Tryptophan-containing peptides are implicated in a wide range of biological processes and are being investigated as therapeutics for various diseases.
-
Development of Antimicrobial Peptides (AMPs): The hydrophobic and aromatic nature of the tryptophan side chain is often critical for the membrane-disrupting activity of AMPs. This compound is therefore a key reagent in the synthesis of novel peptide-based antibiotics.
-
Creation of Neuroprotective Agents: Tryptophan is a precursor to the neurotransmitter serotonin, and tryptophan-containing peptides have shown promise in the modulation of neurological pathways.[4][5] this compound is used to synthesize peptides that target neurological disorders.
-
Design of Kinase Inhibitors: The indole nucleus of tryptophan can serve as a scaffold for the design of small molecule kinase inhibitors, which are a major class of targeted cancer therapeutics.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Boc-L-Trp-OBzl, N-alpha-(tert-Butoxycarbonyl)-L-tryptophan benzyl ester | --INVALID-LINK-- |
| CAS Number | 57229-67-1 | --INVALID-LINK-- |
| Molecular Formula | C₂₃H₂₆N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 394.47 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Melting Point | 139.0-145.0 °C | --INVALID-LINK-- |
| Purity | ≥ 99% (HPLC) | --INVALID-LINK-- |
| Storage | 0-8 °C | --INVALID-LINK-- |
Table 2: Antimicrobial Activity of a Boc-Protected Tryptophan-Containing Dipeptide
The following table summarizes the minimum inhibitory concentration (MIC) values for a dipeptide containing Boc-protected tryptophan, demonstrating the potential of such compounds as antibacterial agents.
| Dipeptide | Target Microorganism | MIC₉₀ (μg/mL) | Reference |
| Boc-Trp-Trp-OMe | Gram-positive bacteria | 230 - 400 | --INVALID-LINK-- |
| Gram-negative bacteria | 230 - 400 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: General Procedure for Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS) using DIC/HOBt
This protocol outlines a standard method for the coupling of this compound to a resin-bound peptide during Boc-SPPS.
Materials:
-
This compound
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Peptide synthesis resin with a free N-terminal amine
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the resin (containing the peptide with a deprotected N-terminus) in DMF for 30 minutes in a peptide synthesis vessel.
-
Amino Acid and Coupling Reagent Preparation: In a separate vial, dissolve 2-3 equivalents of this compound and 2-3 equivalents of HOBt in DMF.
-
Coupling Reaction:
-
Add the solution of this compound and HOBt to the swollen resin.
-
Add 2-3 equivalents of DIC to the reaction vessel.
-
Agitate the mixture at room temperature under an inert atmosphere for 2-4 hours.
-
-
Monitoring the Coupling: Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin (Kaiser) test. A negative test (beads remain colorless or slightly yellow) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.
Note: For sterically hindered couplings, a double coupling (repeating steps 3-5) may be necessary to ensure a high yield.
Protocol 2: Synthesis of a Tryptophan-Containing Dipeptide (Boc-Trp-Phe-OMe) in Solution Phase
This protocol describes the synthesis of a simple dipeptide using Boc-Trp-OH and Phenylalanine methyl ester. A similar approach can be used with this compound.
Materials:
-
Boc-L-tryptophan (Boc-Trp-OH)
-
L-phenylalanine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
1 M HCl, 5% NaHCO₃, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Preparation of L-phenylalanine methyl ester (free base): Dissolve L-phenylalanine methyl ester hydrochloride in DCM and add one equivalent of a tertiary amine like TEA or NMM to neutralize the hydrochloride salt.
-
Activation of Boc-Trp-OH: In a separate flask, dissolve Boc-Trp-OH and one equivalent of HOBt in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add one equivalent of DCC and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Peptide Coupling: Add the solution of L-phenylalanine methyl ester (from step 1) to the reaction mixture containing the activated Boc-Trp-OH. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure dipeptide and evaporate the solvent to yield Boc-Trp-Phe-OMe as a white solid.
-
Signaling Pathways and Logical Relationships
Dopamine D1 Receptor Signaling Pathway
Tryptophan-containing dipeptides have been shown to modulate the dopamine system, which is implicated in various neurological functions.[6] The following diagram illustrates the signaling cascade initiated by the activation of the Dopamine D1 receptor, a G-protein coupled receptor. Peptides synthesized using this compound could potentially act as modulators of this pathway.
Prolyl Endopeptidase (PEP) in Neuropeptide Regulation
Prolyl endopeptidase (PEP) is an enzyme that cleaves peptide bonds on the C-terminal side of proline residues in small peptides.[1][7] This enzymatic activity is crucial for the maturation and degradation of various neuropeptides and peptide hormones, thereby playing a significant role in neurological processes. Tryptophan-containing peptides can act as inhibitors of PEP, suggesting a therapeutic strategy for neurological disorders where PEP activity is dysregulated.
Experimental Workflow for Boc-SPPS
The following diagram outlines the cyclical nature of Boc solid-phase peptide synthesis, a process where this compound is a key component for incorporating tryptophan residues.
References
- 1. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Tryptophan-Containing Peptides using Boc-Trp-OBzl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of tryptophan-containing peptides utilizing N-α-tert-butyloxycarbonyl-L-tryptophan benzyl ester (Boc-Trp-OBzl). This document outlines both solid-phase and solution-phase peptide synthesis strategies, detailing experimental protocols, potential side reactions, and purification methods.
The incorporation of tryptophan into peptide sequences is crucial for studying a wide range of biological activities, as the indole side chain plays a significant role in molecular recognition and binding.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic and effective approach for peptide synthesis.[2][3] The Boc group provides temporary protection for the α-amino group, while the benzyl ester protects the C-terminal carboxylic acid.[2][3] This combination allows for selective deprotection and coupling steps to build the peptide chain.
Data Presentation: Key Parameters in Tryptophan Peptide Synthesis
The successful synthesis of tryptophan-containing peptides is dependent on several factors, including the choice of protecting groups, coupling reagents, and cleavage conditions. The following tables summarize key data and comparisons relevant to the Boc/Bzl strategy.
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Reference |
| α-Amino Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | [3] |
| Side-Chain Protection | Benzyl-based (Bzl, OBzl) | tert-Butyl-based (tBu, OtBu) | [3] |
| α-Amino Deprotection | Moderate Acid (e.g., TFA) | Base (e.g., Piperidine) | [3] |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) | [3] |
| Tryptophan Indole Protection | Often unprotected or Formyl (For) | Often unprotected or Boc | [4][5] |
| Reagent/Condition | Purpose | Typical Concentration/Time | Notes |
| TFA in DCM | Boc deprotection | 25-50% | Reaction is typically complete in 30 minutes.[2][6] |
| DIEA or TEA | Neutralization | 5-10% in DCM | Used to neutralize the TFA salt after Boc deprotection.[6] |
| HBTU/HOBt or DCC/HOBt | Coupling reagents | 1-2 equivalents | Common activators for forming the peptide bond. |
| HF or TFMSA | Final cleavage and deprotection | Varies | Strong acids required to cleave the benzyl ester and other side-chain protecting groups.[3][6] |
| Scavengers (e.g., thioanisole, EDT) | Prevent side reactions | ~5% in cleavage cocktail | Crucial for protecting tryptophan from alkylation during cleavage.[7] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide using this compound
This protocol describes the synthesis of a model dipeptide, Boc-Trp-Ala-OBzl, in solution.
Materials:
-
Boc-Trp-OH
-
L-Alanine benzyl ester hydrochloride (H-Ala-OBzl·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation of Boc-Trp-OH:
-
Dissolve Boc-Trp-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Neutralization of H-Ala-OBzl·HCl:
-
In a separate flask, dissolve H-Ala-OBzl·HCl (1 equivalent) in DCM.
-
Add DIEA (1.1 equivalents) and stir at room temperature for 15 minutes to obtain the free amine.
-
-
Coupling Reaction:
-
Add the neutralized H-Ala-OBzl solution to the activated Boc-Trp-OH mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel.
-
References
Application Notes and Protocols for Boc-Trp-OBzl in Bioactive Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Boc-L-tryptophan benzyl ester (Boc-Trp-OBzl) is a critical building block in the synthesis of bioactive peptides. The strategic use of the tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and the benzyl (Bzl) group for C-terminal carboxyl protection offers a robust approach in peptide chemistry. This combination is particularly valuable in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies, allowing for the controlled assembly of complex peptide sequences.
Tryptophan residues are frequently found in bioactive peptides, including antimicrobial peptides (AMPs), where the indole side chain plays a crucial role in membrane interaction and biological activity.[1] The hydrophobic and aromatic nature of tryptophan contributes significantly to the peptide's structure and its ability to interact with biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a model bioactive dipeptide, Boc-Trp-Phe-OBzl, which serves as a precursor for larger antimicrobial peptides.
Physicochemical Properties of this compound
Proper handling and storage of amino acid derivatives are paramount for successful peptide synthesis. Key properties of this compound are summarized below.
| Property | Value |
| Synonyms | Boc-L-Trp-OBzl, Nα-Boc-L-tryptophan benzyl ester |
| CAS Number | 57229-67-1 |
| Molecular Formula | C₂₃H₂₆N₂O₄[2][3] |
| Molecular Weight | 394.47 g/mol [2][3] |
| Appearance | White to off-white powder[2] |
| Melting Point | 139.0-145.0 °C[2] |
| Optical Rotation | [α]²⁰/D = -14.0 ± 2º (c=1 in DMF)[2] |
| Storage Temperature | 0-8°C[2] |
Application: Synthesis of a Bioactive Dipeptide Precursor (Boc-Trp-Phe-OBzl)
This section details the synthesis of a dipeptide, Boc-Trp-Phe-OBzl, using this compound as a starting building block. This dipeptide can serve as a key intermediate for the synthesis of more complex antimicrobial peptides. The protocol described is for a solution-phase synthesis, which is often employed for the preparation of short peptide fragments.
Experimental Protocols
1. Deprotection of this compound to yield H-Trp-OBzl
This step involves the removal of the N-terminal Boc protecting group to free the amine for the subsequent coupling reaction.
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
Dissolve this compound in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 30 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain H-Trp-OBzl.
-
2. Coupling of Boc-Phe-OH with H-Trp-OBzl
This step forms the peptide bond between Boc-protected phenylalanine and the deprotected tryptophan benzyl ester.
-
Materials:
-
H-Trp-OBzl (from previous step)
-
Boc-Phe-OH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
Dissolve Boc-Phe-OH, HOBt, and H-Trp-OBzl in DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC and DIEA to the solution.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add EtOAc and wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure Boc-Trp-Phe-OBzl.
-
3. Final Deprotection to Bioactive Peptide
The final step involves the removal of both the Boc and benzyl protecting groups to yield the free dipeptide, Trp-Phe. Catalytic hydrogenation is a common method for the cleavage of benzyl esters.
-
Materials:
-
Boc-Trp-Phe-OBzl
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (for Boc removal if done separately)
-
-
Protocol for Hydrogenolysis (simultaneous deprotection):
-
Dissolve Boc-Trp-Phe-OBzl in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude dipeptide, Trp-Phe.
-
The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
The following table summarizes the expected yields and characterization data for the synthesis of the dipeptide Trp-Phe.
| Step | Product | Expected Yield (%) | Purity (HPLC) (%) | Analytical Data |
| 1 | H-Trp-OBzl | >95 | >98 | ¹H NMR, Mass Spectrometry |
| 2 | Boc-Trp-Phe-OBzl | 80-90 | >95 | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| 3 | Trp-Phe | >90 (after purification) | >99 | ¹H NMR, Mass Spectrometry, Amino Acid Analysis |
Biological Activity and Signaling Pathway
Tryptophan-rich peptides often exhibit antimicrobial activity by disrupting the bacterial cell membrane.[1] The proposed mechanism of action for many antimicrobial peptides involves the initial electrostatic interaction with the negatively charged bacterial membrane, followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and cell death.
Antimicrobial Activity Data
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for the synthesized dipeptide Trp-Phe against common bacterial strains, illustrating its potential as an antimicrobial agent.
| Peptide | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |
| Trp-Phe | 64 | 32 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of action for a tryptophan-containing antimicrobial peptide.
Caption: Workflow for the solution-phase synthesis and evaluation of the dipeptide Trp-Phe.
Conclusion
This compound is a valuable and versatile building block for the synthesis of tryptophan-containing bioactive peptides. The protocols outlined in this document provide a framework for the synthesis of a model dipeptide, which can be extended to the preparation of more complex and potent peptide therapeutics. The inherent biological importance of the tryptophan residue makes this compound an essential reagent for researchers and professionals in the field of drug discovery and development.
References
Application Notes and Protocols for the Purification of Peptides Synthesized with Boc-Trp(OBzl)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butoxycarbonyl (Boc) strategy for Nα-amino protection, in conjunction with benzyl-based (Bzl) side-chain protecting groups, is a well-established method for creating synthetic peptides.[1][2] The synthesis of peptides containing tryptophan (Trp) requires special attention due to the susceptibility of its indole side chain to modification during the acidic conditions of cleavage.[2][3] The use of a benzyl protecting group on the tryptophan indole ring, denoted as Boc-Trp(OBzl), aims to mitigate these side reactions. However, the presence of this bulky, hydrophobic group introduces specific challenges during the final cleavage, work-up, and purification stages.
This document provides detailed application notes and protocols for the successful purification of peptides synthesized using Boc-Trp(OBzl), with a focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard method for peptide purification.[4][5]
Key Challenges in Purification
The purification of peptides containing Trp(OBzl) presents several distinct challenges:
-
Increased Hydrophobicity: The benzyl group significantly increases the hydrophobicity of the peptide, which can lead to poor solubility in aqueous solutions and a tendency to aggregate.[6]
-
Incomplete Deprotection: The benzyl group on the tryptophan indole is more stable than many other side-chain protecting groups and may require harsh acid conditions (e.g., strong acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)) for complete removal, which can lead to incomplete deprotection.[7][8][9]
-
Side-Reaction Products: During the final acidolytic cleavage, reactive carbocations are generated.[2] These can alkylate the electron-rich indole nucleus of tryptophan if it becomes deprotected prematurely or if scavengers are inefficient, leading to impurities that are often difficult to separate from the desired peptide.[3][10]
-
Oxidation: The tryptophan residue is prone to oxidation, which can occur during synthesis, cleavage, or work-up, creating byproducts that may co-elute with the target peptide.[11]
Experimental Workflows and Signaling Pathways
Overall Purification Workflow
The general workflow for obtaining a purified peptide after synthesis involves cleavage from the solid support, removal of all protecting groups, precipitation of the crude product, and subsequent chromatographic purification.
Caption: Workflow from cleavage to final purified peptide.
Tryptophan Side Reactions During Cleavage
During strong acid cleavage, scavengers are critical to prevent the modification of sensitive residues like tryptophan by reactive cationic species.
Caption: Fate of Tryptophan during acid cleavage.
Experimental Protocols
Protocol 1: Cleavage and Global Deprotection (TFMSA Method)
This protocol describes a common method for cleaving the peptide from the resin and removing all protecting groups, including the benzyl group from tryptophan.
Materials:
-
Peptide-resin (dried, ~250 mg)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
m-Cresol (scavenger)
-
Round-bottom flask with a magnetic stirring bar
-
Ice bath
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin (250 mg) in a round-bottom flask.
-
Prepare the cleavage cocktail in a separate cooled vial. For a 250 mg scale, a typical mixture is:
-
TFA: 2.5 mL
-
Thioanisole: 0.25 mL
-
m-Cresol: 0.1 mL
-
-
Cool the flask containing the resin in an ice bath for 5-10 minutes.
-
Add the prepared cleavage cocktail to the resin.
-
Slowly add TFMSA (0.25 mL) to the suspension while keeping it in the ice bath.
-
Stir the reaction mixture at 0-5°C for 2-3 hours. Reaction time may need optimization depending on the peptide sequence and the stability of the protecting groups.[7]
-
After the reaction is complete, filter the resin using a fritted funnel and wash it twice with clean TFA.
-
Combine the filtrates.
Protocol 2: Crude Peptide Work-up and Preparation
Procedure:
-
Precipitate the cleaved peptide by adding the combined filtrate drop-wise into a 10-fold volume of cold diethyl ether with vigorous stirring.
-
A white precipitate (the crude peptide) should form. Allow it to precipitate fully at -20°C for at least 1 hour.
-
Centrifuge the suspension and carefully decant the ether.
-
Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
For purification, dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or acetonitrile if it has poor aqueous solubility.[6] Then, slowly dilute with the initial HPLC mobile phase (e.g., 0.1% TFA in water) to a final concentration of 1-5 mg/mL.[6]
-
Filter the sample through a 0.22 µm syringe filter before injection to prevent column clogging.[9]
Protocol 3: Preparative RP-HPLC Purification
This protocol provides a starting point for purification. The gradient will need to be optimized based on the hydrophobicity of the specific peptide.
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump and UV detector
-
C18 reversed-phase column (e.g., 10 µm particle size, 100-300 Å pore size, ≥20 mm ID)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
Procedure:
-
Equilibrate the column with the starting mobile phase conditions (e.g., 95% A / 5% B) for at least 5-10 column volumes.
-
Inject the filtered crude peptide solution onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 0.5-1% increase in B per minute) generally provides better resolution.[12]
-
Monitor the elution profile using UV detection at 220 nm (for the peptide backbone) and 280 nm (for the tryptophan residue).[6][12]
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each collected fraction using Protocol 4.
Protocol 4: Purity Analysis and Identity Confirmation
Procedure (Analytical RP-HPLC):
-
Use an analytical HPLC system with a C18 column (e.g., 3-5 µm particle size, 4.6 mm ID).
-
Use the same mobile phases as in the preparative run.
-
Inject a small aliquot (5-20 µL) of each collected fraction.
-
Run a fast gradient (e.g., 5% to 95% B over 15-20 minutes) to quickly assess purity.
-
Calculate purity by dividing the main peak area by the total peak area.[9]
Procedure (LC-MS):
-
Confirm the identity of the purified peptide by LC-MS.
-
Use a mobile phase compatible with mass spectrometry (e.g., replacing TFA with 0.1% formic acid, as TFA can cause ion suppression).[13][14]
-
Acquire the mass spectrum and compare the experimentally observed molecular weight with the theoretical calculated mass of the target peptide.[15]
Data Presentation
Table 1: Typical RP-HPLC Conditions for Purification and Analysis
| Parameter | Preparative Purification | Analytical Purity Check |
| Column | C18, 10 µm, ≥20 mm ID | C18, 3-5 µm, 4.6 mm ID |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | Dependent on column diameter | ~1.0 mL/min |
| Gradient | Optimized, shallow (e.g., 20-50% B over 60 min) | Fast, scouting (e.g., 5-95% B over 20 min) |
| Detection | UV at 220 nm and 280 nm | UV at 220 nm |
| Sample Load | 50-500 mg (column dependent) | 5-20 µg |
Table 2: Hypothetical Purification Summary
| Stage | Mass (mg) | Purity by HPLC (%) | Overall Yield (%) |
| Crude Peptide | 200 | 55% | 100% |
| Pooled Fractions | 88 | >98% | 44% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor peptide solubility | High hydrophobicity due to Trp(OBzl) or entire sequence; aggregation.[6] | Dissolve in a minimal amount of DMSO, DMF, or ACN before diluting with Mobile Phase A. Use sonication.[6] |
| Broad or tailing peaks | Secondary interactions with silica; column overloading; aggregation.[13] | Ensure mobile phase pH is low (~2 with TFA).[13] Reduce sample load. Increase column temperature (e.g., 30-40°C). |
| Multiple major peaks in crude | Incomplete deprotection; side reactions (alkylation); deletion sequences.[9] | Optimize cleavage time and scavenger cocktail. Analyze impurity masses with LC-MS to identify them. |
| Low recovery after HPLC | Peptide precipitation on the column; irreversible adsorption. | Modify mobile phase (e.g., different organic solvent like isopropanol). Use a different stationary phase (e.g., C4 or C8 for very hydrophobic peptides). |
| Co-elution of impurities | Impurity has similar hydrophobicity to the target peptide. | Optimize the gradient by making it shallower around the elution time of the target peptide.[12] Try a different buffer system or stationary phase. |
References
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. polypeptide.com [polypeptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
The Role of Boc-Trp-OBzl in the Advancement of Neuroprotective Peptide Synthesis
The strategic incorporation of tryptophan residues into peptide sequences is a promising avenue in the development of novel neuroprotective therapeutics. The use of Nα-Boc-L-tryptophan benzyl ester (Boc-Trp-OBzl) and its derivatives in solid-phase peptide synthesis (SPPS) provides a robust methodology for creating these complex biomolecules. This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the application of Boc-protected tryptophan in synthesizing neuroprotective peptides, complete with experimental protocols, quantitative data, and visual representations of relevant biological pathways.
Introduction to Neuroprotective Peptides Containing Tryptophan
Tryptophan-containing peptides have emerged as significant candidates in the quest for effective treatments for neurodegenerative diseases like Alzheimer's. The indole side chain of tryptophan plays a crucial role in the neuroprotective activity of these peptides. Studies have shown that tryptophan residues are key for activities such as inhibiting the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, and modulating enzymatic pathways associated with neurodegeneration.[1][2] The synthesis of these peptides requires precise chemical strategies to ensure the integrity of the final product, with the Boc (tert-butyloxycarbonyl) protection strategy being a well-established and effective approach.
Application Notes: Synthesis and Mechanism of Action
The Boc/Bzl Strategy in Tryptophan-Containing Peptide Synthesis
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic and reliable method for solid-phase peptide synthesis (SPPS).[3][4] It relies on the use of the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain. Benzyl-based protecting groups (like the benzyl ester, -OBzl, in this compound) are used for the semi-permanent protection of the C-terminus and reactive amino acid side chains.[3]
A critical consideration when synthesizing tryptophan-containing peptides is the protection of the indole ring of the tryptophan side chain. The indole moiety is susceptible to modification during the acidic conditions used for Boc-group removal. To prevent side reactions, the indole nitrogen is often protected with a formyl (For) group, leading to the use of Boc-Trp(For)-OH in SPPS.[3][5] This formyl group is stable during the synthesis cycles and can be removed during the final cleavage of the peptide from the resin.[5][6]
Featured Neuroprotective Peptides
Two notable examples of tryptophan-containing neuroprotective peptides are PACEI50L and PKH11. These peptides have demonstrated significant neuroprotective effects in preclinical studies.[1]
-
PACEI50L: A rationally designed heptapeptide.
-
PKH11: A decapeptide derived from lactoferrin.[1]
Both peptides have been shown to inhibit prolyl endopeptidase (PEP), an enzyme implicated in neurodegenerative conditions, and to protect against Aβ-induced toxicity.[1][7]
Mechanism of Neuroprotection
The neuroprotective mechanism of tryptophan-containing peptides like PACEI50L and PKH11 appears to be multifaceted. While initially thought to be related to antioxidant activity, studies suggest that their primary mode of action is the inhibition of Aβ oligomerization.[1][2] By preventing the formation of toxic Aβ oligomers, these peptides can mitigate the downstream a cascade of neurotoxic events. The inhibition of Aβ oligomerization is a key therapeutic strategy for Alzheimer's disease, as these soluble aggregates are strongly implicated in synaptic dysfunction and neuronal death.[8][9] The binding of Aβ oligomers to neuronal receptors can trigger several pathological signaling pathways, leading to inflammation, oxidative stress, and ultimately, apoptosis. By disrupting the initial aggregation step, tryptophan-containing peptides can prevent the activation of these detrimental pathways.
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of tryptophan-containing peptides has been quantified in various in vitro and in vivo assays. The following tables summarize key findings for PACEI50L and PKH11.[1]
| Peptide | Assay | Endpoint | Result (IC50 or % Inhibition) |
| PKH11 | Prolyl Endopeptidase | PEP Inhibition | IC50: 2.1 ± 0.2 mg/mL |
| PACEI50L | Prolyl Endopeptidase | PEP Inhibition | 38% inhibition at 1 mg/mL |
Table 1: In Vitro Prolyl Endopeptidase (PEP) Inhibitory Activity.
| Peptide | Concentration | Assay | Endpoint | Result (% Paralysis Reduction) |
| PKH11 | 0.5 µg/mL | C. elegans Aβ-Induced Paralysis | Delay in paralysis | Significant (p < 0.05) |
| 0.1 µg/mL | C. elegans Aβ-Induced Paralysis | Delay in paralysis | Significant (p < 0.05) | |
| PACEI50L | 0.5 µg/mL | C. elegans Aβ-Induced Paralysis | Delay in paralysis | Significant (p < 0.05) |
| 0.1 µg/mL | C. elegans Aβ-Induced Paralysis | Delay in paralysis | Significant (p < 0.05) |
Table 2: In Vivo Neuroprotective Effect in a C. elegans Model of Alzheimer's Disease.
Experimental Protocols
General Protocol for Boc-SPPS of a Tryptophan-Containing Neuroprotective Peptide
This protocol provides a general methodology for the manual solid-phase synthesis of a tryptophan-containing peptide, such as a PACEI50L analogue, using Boc chemistry on a Merrifield resin.[6][10][11]
Materials:
-
Merrifield resin (chloromethylated polystyrene)[8]
-
Boc-protected amino acids (including Boc-Trp(For)-OH)[5]
-
Diisopropylethylamine (DIEA)[3]
-
Trifluoroacetic acid (TFA)[10]
-
Dichloromethane (DCM)[10]
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)[12]
-
Cesium carbonate (for loading the first amino acid)[6]
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage[3]
-
Diethyl ether
Procedure:
-
Resin Preparation and First Amino Acid Loading:
-
Swell the Merrifield resin in DCM in a reaction vessel.
-
Prepare the cesium salt of the C-terminal Boc-protected amino acid.
-
Add the cesium salt to the swollen resin in DMF and agitate at 50°C for 12-24 hours to attach the first amino acid.[6]
-
Wash the resin thoroughly with DMF and DCM.
-
-
Peptide Chain Elongation (per amino acid cycle):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat again for 20-30 minutes. Wash thoroughly with DCM.[13]
-
Neutralization: Wash the resin with 5-10% DIEA in DCM or DMF twice for 5-10 minutes each. Wash thoroughly with DCM.[13]
-
Amino Acid Coupling: In a separate vessel, dissolve the next Boc-protected amino acid (e.g., Boc-Trp(For)-OH) and a coupling reagent (e.g., HBTU) in DMF. Add DIEA to activate the amino acid. Add this solution to the neutralized peptide-resin and agitate for 1-4 hours.[13]
-
Monitoring: Monitor the completion of the coupling reaction using the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
-
Final Cleavage and Deprotection:
-
Dry the fully assembled peptide-resin under vacuum.
-
Transfer the resin to an HF cleavage apparatus.
-
Add a scavenger cocktail.
-
Carefully add anhydrous HF and stir at 0°C for 1-2 hours.
-
Evaporate the HF.
-
Precipitate the crude peptide with cold diethyl ether and wash several times.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in an appropriate buffer.
-
Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
In Vitro Neuroprotection Assay: Aβ-Induced Cytotoxicity
This protocol describes a method to assess the neuroprotective effects of synthesized peptides against Aβ-induced toxicity in a neuronal cell line (e.g., SH-SY5Y).[14]
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Aβ (1-42) peptide
-
Synthesized tryptophan-containing peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Peptide Treatment: Pre-treat the cells with various concentrations of the synthesized neuroprotective peptide for 1-2 hours.
-
Aβ Induction: Add pre-aggregated Aβ (1-42) oligomers to the wells to induce cytotoxicity.
-
Incubation: Incubate the plates for 24-48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Signaling Pathways in Neuroprotection
The neuroprotective effects of tryptophan-containing peptides that inhibit Aβ oligomerization are linked to the prevention of downstream pathological signaling cascades. Aβ oligomers are known to dysregulate several key pathways, leading to synaptic dysfunction and neuronal death. By blocking the formation of these toxic species, the peptides can indirectly maintain neuronal homeostasis.
Key signaling pathways implicated in Aβ oligomer-induced neurotoxicity that may be preserved by these neuroprotective peptides include:
-
Nrf2/ARE Pathway: This pathway is a primary defense against oxidative stress. Aβ oligomers can suppress this pathway, leading to increased neuronal vulnerability. By preventing oligomer formation, peptides can help maintain the protective function of the Nrf2 pathway.[9]
-
PPARγ Pathway: Peroxisome proliferator-activated receptor-gamma (PPARγ) activation has neuroprotective effects by reducing inflammation and oxidative stress. Aβ oligomers can impair PPARγ signaling.[9]
-
TGF-β Signaling Pathway: Transforming growth factor-beta (TGF-β) signaling is complex, with both neuroprotective and detrimental roles in Alzheimer's disease. Aβ can abnormally elevate TGF-β, promoting neuroinflammation. Inhibiting Aβ-induced pathology can help normalize this pathway.[5][15]
References
- 1. Design, synthesis and evaluation of novel L-tryptophan derivatives as multifunctional agents with cholinesterase inhibition, anti-β-amyloid aggregation, anti-inflammatory, antioxidant and neuroprotection properties against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. Inhibition of the Transforming Growth Factor-β Signaling Pathway Confers Neuroprotective Effects on Beta-Amyloid-Induced Direct Neurotoxicity and Microglia-Mediated Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 7. Tryptophan-Containing Dual Neuroprotective Peptides: Prolyl Endopeptidase Inhibition and Caenorhabditis elegans Protection from β-Amyloid Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of amyloid beta oligomer accumulation by NU-9: A unifying mechanism for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aβ Oligomer Toxicity-Reducing Therapy for the Prevention of Alzheimer’s Disease: Importance of the Nrf2 and PPARγ Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. In vivo Neuroprotective Effect of a Self-assembled Peptide Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scirp.org [scirp.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Boc-Trp(Bzl)-OH in Solid-Phase Peptide Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers using Boc-Trp(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the benzyl (Bzl) group on the tryptophan indole in Boc-SPPS?
In the Boc/Bzl SPPS strategy, the benzyl group serves as a "permanent" side-chain protecting group. It is designed to be stable during the repetitive cleavage of the N-terminal Boc protecting group, which is typically removed with a moderately strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM). The Bzl group is then removed during the final cleavage step, which requires a much stronger acid, such as anhydrous hydrogen fluoride (HF).
Q2: Am I likely to see premature deprotection of the Trp(Bzl) group during the repetitive TFA deprotection steps?
While the benzyl group is significantly more stable to acid than the Boc group, some minor premature cleavage can occur during prolonged or repeated exposure to TFA over the course of a long peptide synthesis. This can lead to the loss of some peptide chains from the resin. However, the Bzl group is generally considered robust enough for standard Boc-SPPS cycles.
Q3: What are the major side reactions associated with the use of Boc-Trp(Bzl)-OH during the final cleavage?
The most significant side reaction occurs during the final cleavage with a strong acid like HF. The acid cleaves the benzyl group from the tryptophan indole, generating a reactive benzyl carbocation. This carbocation is a potent electrophile and can re-alkylate the now deprotected tryptophan indole ring or other nucleophilic residues in the peptide chain, such as tyrosine, methionine, and cysteine. This leads to the formation of undesired peptide adducts and a decrease in the purity of the final product.
Q4: How can I prevent the alkylation of tryptophan and other sensitive residues during cleavage?
The most effective way to prevent side reactions from benzyl carbocations is to use a "scavenger" in the final cleavage cocktail. Scavengers are nucleophilic compounds that are added to the cleavage mixture to trap reactive carbocations before they can modify the peptide.
Q5: What are the recommended scavengers for the cleavage of peptides containing Trp(Bzl)?
A combination of scavengers is often the most effective approach. Commonly used scavengers for cleaving peptides with benzyl-protected residues include:
-
Thioanisole: Highly effective at scavenging benzyl cations.
-
Anisole: A widely used scavenger for carbocations.
-
p-Cresol: Acts as a scavenger for benzyl cations and can also help to suppress oxidation.
-
Dimethyl Sulfide (DMS): Often used in combination with other scavengers.
Troubleshooting Guide
Problem: My final peptide product shows a mass addition of +90 Da on the tryptophan residue.
This mass addition is characteristic of re-alkylation of the tryptophan indole by a benzyl cation generated during cleavage.
Solution:
-
Optimize your cleavage cocktail: Ensure you are using an adequate concentration and combination of scavengers. Refer to the table below for recommended cleavage cocktails.
-
Consider the "Low-High" HF cleavage method: This two-step procedure can minimize the formation of carbocations. The "low HF" step utilizes a high concentration of scavengers and a low concentration of HF, favoring an SN2 cleavage mechanism that generates fewer carbocations. The subsequent "high HF" step then removes more resistant protecting groups.
Problem: I am observing multiple unidentified peaks in my HPLC chromatogram after cleavage.
This could be due to non-specific alkylation of other sensitive amino acids (e.g., Tyr, Met, Cys) by benzyl cations, or oxidation of sensitive residues.
Solution:
-
Use a broad-spectrum scavenger cocktail: A combination of scavengers is recommended to protect all susceptible residues in your peptide sequence.
-
Prevent oxidation: Degas your cleavage cocktail with an inert gas (e.g., argon or nitrogen) before use and maintain an inert atmosphere during the cleavage reaction.
Data Presentation
The following table summarizes recommended cleavage cocktails for peptides containing Boc-Trp(Bzl)-OH. The effectiveness of a particular cocktail can be sequence-dependent.
| Cleavage Cocktail Composition (v/v) | Key Scavengers | Notes |
| HF:Anisole (9:1) | Anisole | A standard, general-purpose cleavage cocktail. |
| HF:p-Cresol (9:1) | p-Cresol | Effective for scavenging benzyl cations. |
| HF:Thioanisole:p-Cresol (9:0.5:0.5) | Thioanisole, p-Cresol | A more robust combination for preventing benzylation. |
| "Low HF": HF:DMS:p-Cresol (25:65:10) | DMS, p-Cresol | Minimizes carbocation formation through an SN2 mechanism. |
Experimental Protocols
Protocol 1: Standard HF Cleavage of a Peptide Containing Trp(Bzl)
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.
-
Add the scavenger (e.g., 1 mL of anisole per gram of resin).
-
Cool the reaction vessel to -5 to 0 °C using an ice-salt bath.
-
Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Suspend the residue in cold diethyl ether to precipitate the crude peptide.
-
Wash the precipitated peptide several times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Collect the crude peptide by filtration and dry under vacuum.
Protocol 2: "Low-High" HF Cleavage
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Dimethyl Sulfide (DMS)
-
p-Cresol
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
Low HF Step:
-
Place the dried peptide-resin in the reaction vessel.
-
Add the scavenger mixture (e.g., 6.5 mL DMS and 1.0 mL p-cresol per gram of resin).
-
Cool the vessel to 0 °C.
-
Distill a low amount of HF into the vessel (e.g., 2.5 mL per gram of resin).
-
Stir the mixture at 0 °C for 2 hours.
High HF Step:
-
Evaporate the DMS and low concentration of HF under vacuum.
-
Re-cool the reaction vessel to -5 to 0 °C.
-
Distill a higher amount of HF into the vessel (to achieve a ~90% HF concentration).
-
Stir for an additional 1 hour at 0 °C.
-
Remove the HF by evaporation.
-
Work up the crude peptide as described in Protocol 1.
Mandatory Visualization
Caption: Troubleshooting workflow for side reactions with Boc-Trp(Bzl)-OH.
How to avoid racemization of tryptophan during peptide synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the racemization of tryptophan during peptide synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Troubleshooting Guide: Minimizing Tryptophan Racemization
Encountering racemization of tryptophan residues can compromise the purity, structure, and biological activity of your synthetic peptide. This guide provides a systematic approach to troubleshoot and mitigate this issue.
Problem: Significant D-Tryptophan isomer detected in the final peptide product.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization. For carbodiimide-based methods (e.g., DIC, DCC), always use them in conjunction with racemization-suppressing additives like Oxyma Pure, HOBt, or HOAt.[1] Consider using phosphonium or aminium/uronium reagents for particularly sensitive couplings, though they may still cause some racemization.[1] |
| Excessive Base Concentration | The presence of excess base can promote racemization through direct enolization.[1] Use the minimum amount of a weaker tertiary amine base (e.g., N-methylmorpholine (NMM) or collidine) necessary to facilitate the coupling reaction. |
| Elevated Reaction Temperature | Higher temperatures, especially in microwave-assisted synthesis, can accelerate racemization.[1] Perform the coupling reaction at a lower temperature, such as 0°C.[1] |
| Prolonged Pre-activation Time | Longer pre-activation times of the carboxylic acid before addition to the resin can increase the risk of racemization.[1] Keep pre-activation times to a minimum (typically 1-5 minutes).[1] |
| Solvent Effects | The polarity of the solvent can influence the rate of racemization. If reagent solubility permits, consider using a less polar solvent to potentially reduce racemization.[1] |
| Indole Side-Chain Reactions | While not directly causing racemization at the alpha-carbon during coupling, side reactions on the tryptophan indole ring during final cleavage can lead to impurities that may be misidentified or co-elute with the desired peptide. Use an indole-protected tryptophan derivative, such as Fmoc-Trp(Boc)-OH, to prevent side reactions during cleavage.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of tryptophan racemization during peptide synthesis?
A1: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planarity of the oxazolone intermediate allows for the loss of stereochemical integrity at the alpha-carbon before the peptide bond is formed. A secondary mechanism is direct enolization, where a strong base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate.[1]
Q2: Which coupling reagents are best for minimizing tryptophan racemization?
A2: While no coupling reagent completely eliminates racemization, some are better than others. Carbodiimides like DIC and DCC should always be used with additives such as Oxyma Pure, HOBt, or HOAt to suppress racemization.[1][2] Phosphonium (e.g., PyBOP, HBTU, HATU) and aminium/uronium (e.g., TBTU) reagents are also effective, but the choice may depend on the specific sequence and coupling conditions.
Q3: Does protecting the indole side chain of tryptophan help reduce racemization?
A3: Protecting the indole nitrogen of tryptophan, for example with a tert-butyloxycarbonyl (Boc) group (i.e., Fmoc-Trp(Boc)-OH), is primarily to prevent side reactions such as alkylation and oxidation during the acidic conditions of final cleavage.[2][3] While it doesn't directly prevent racemization at the alpha-carbon during the coupling step, it is crucial for obtaining a pure final product free of tryptophan-modified impurities.
Q4: Can reaction temperature and time be optimized to reduce racemization?
A4: Yes. Lowering the reaction temperature to 0°C can significantly reduce the rate of racemization.[1] Additionally, minimizing the pre-activation time of the amino acid before coupling is crucial. It is a balance between achieving complete coupling and minimizing the time the activated amino acid is susceptible to racemization.
Q5: Are there alternative Nα-amino protecting groups that can suppress racemization?
A5: Recent research has focused on developing new Nα-amino protecting groups that are less prone to forming racemizable intermediates. For example, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has been shown to greatly suppress racemization compared to the standard Fmoc group.[4][5] Another promising alternative is the Picoc protecting group, which is removed under mild visible-light photocatalytic conditions and has been shown to have racemization levels comparable to Fmoc derivatives.[6]
Experimental Protocols
Protocol 1: Standard Low-Racemization Coupling using DIC/Oxyma
This protocol describes a standard coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.
-
Deprotection: The N-terminal Fmoc protecting group is removed from the resin-bound peptide using a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 20 minutes.
-
Washing: The resin is thoroughly washed with DMF (5 x 1 min).
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the Nα-Fmoc-protected tryptophan (e.g., Fmoc-Trp(Boc)-OH) and 3-5 equivalents of Oxyma Pure in DMF.
-
Add 3-5 equivalents of diisopropylcarbodiimide (DIC).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activation mixture to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature, or for extended periods at 0°C for particularly sensitive couplings.
-
-
Washing: The resin is thoroughly washed with DMF (5 x 1 min) to remove excess reagents and by-products.
-
Monitoring: A small sample of the resin can be taken to perform a Kaiser test to ensure complete coupling.
Visualizing Key Processes
Diagram 1: Mechanism of Racemization via Oxazolone Formation
Caption: Mechanism of racemization via oxazolone formation and its suppression.
Diagram 2: Experimental Workflow for Peptide Coupling with Racemization Suppression
Caption: Experimental workflow for peptide coupling with racemization suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-Trp-OBzl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Nα-Boc-L-tryptophan benzyl ester (Boc-Trp-OBzl) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete coupling of this compound?
Incomplete coupling of this compound can be attributed to several factors:
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the large indole side chain of tryptophan, can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain. This is a common issue with sterically hindered amino acids.
-
Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin support. This aggregation can block the reactive N-terminal amine, preventing the incoming this compound from accessing it. This is particularly prevalent in hydrophobic sequences.
-
Suboptimal Coupling Conditions: The choice of coupling reagents, solvent, reaction time, and temperature can significantly impact the efficiency of the coupling reaction. Inadequate activation of the this compound or instability of the activated species can lead to incomplete reactions.
-
Side Reactions of the Indole Ring: Although the indole side chain of tryptophan is not protected in this compound, it can be susceptible to modification under certain conditions, which may interfere with the coupling process. To mitigate side reactions during cleavage, especially from carbocations generated from other protecting groups, using an indole-protected derivative like Boc-Trp(For)-OH is often recommended.[1]
Q2: How can I detect an incomplete coupling of this compound?
Monitoring the completion of each coupling step is crucial for a successful synthesis. The following methods are commonly used:
-
Qualitative Colorimetric Tests: These tests are performed on a small sample of resin beads to detect the presence of unreacted primary amines.
-
Kaiser Test (Ninhydrin Test): This is the most widely used test. A positive result, indicated by a deep blue or purple color on the beads and in the solution, signifies the presence of free primary amines and thus an incomplete coupling. A negative result (colorless or yellow) indicates a complete reaction.
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is another sensitive test for primary amines.
-
-
Quantitative Analysis (Post-Synthesis): For a definitive assessment, a small amount of the peptide can be cleaved from the resin and analyzed by:
-
High-Performance Liquid Chromatography (HPLC): The presence of deletion sequences (peptides missing the tryptophan residue) in the chromatogram indicates incomplete coupling.
-
Mass Spectrometry (MS): This technique can identify the masses of the desired peptide as well as any deletion sequences, confirming incomplete coupling.
-
Q3: What are the potential side reactions associated with this compound during SPPS?
The primary side reactions involving the tryptophan residue in Boc-SPPS typically occur during the final cleavage step with strong acids. During Boc deprotection cycles with TFA, the generated tert-butyl cations can potentially alkylate the electron-rich indole ring of tryptophan.[1] Using scavengers like dithiothreitol (DTE) in the deprotection solution can help minimize this.[1] Furthermore, during final cleavage, protecting groups from other residues (e.g., from arginine) can reattach to the tryptophan indole.[2] While the benzyl ester (OBzl) is generally stable to the milder acidic conditions of Boc deprotection, it is cleaved under the strong acidic conditions of the final cleavage step.
Troubleshooting Guide for Incomplete this compound Coupling
This guide provides a systematic approach to resolving incomplete coupling issues.
Problem: Positive Kaiser test after coupling with this compound.
A positive Kaiser test indicates the presence of unreacted N-terminal amines on the peptide-resin. Follow these steps to troubleshoot the issue:
Step 1: Immediate Corrective Actions
-
Double Coupling: This is the most common and straightforward solution. After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound. This provides a second opportunity for the reaction to go to completion.
-
Capping: If a positive Kaiser test persists after double coupling, it is advisable to "cap" the unreacted amines. This is achieved by acetylating the free amines with a reagent like acetic anhydride. Capping terminates the unreacted chains, preventing the formation of deletion peptides and simplifying the purification of the final product.
Step 2: Optimization of Coupling Protocol
If incomplete coupling is a recurring issue, consider optimizing the following parameters:
-
Choice of Coupling Reagent: For sterically hindered amino acids like this compound, more powerful coupling reagents are often necessary. While DIC/HOBt is a standard and cost-effective option, uronium/aminium salts (HBTU, HATU) or phosphonium salts (PyBOP, PyAOP) offer higher reactivity and are generally more effective for difficult couplings.[3]
-
Reaction Time and Temperature: Extending the coupling reaction time (e.g., from 1-2 hours to 4 hours or even overnight) can help drive the reaction to completion. Gently increasing the temperature can also improve coupling efficiency, but care must be taken to avoid side reactions.
-
Solvent Selection: N,N-Dimethylformamide (DMF) is the most common solvent for SPPS. However, in cases of peptide aggregation, switching to or adding a more polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can help to disrupt secondary structures and improve reagent accessibility.
Step 3: Advanced Strategies for Difficult Sequences
For particularly challenging sequences prone to aggregation:
-
Use of Indole-Protected Tryptophan: To prevent potential side reactions on the indole ring that might interfere with coupling or subsequent steps, consider using an indole-protected derivative such as Boc-Trp(For)-OH.[1] The formyl group is stable during synthesis and is removed during the final cleavage.
-
Chaotropic Agents: The addition of certain salts, known as chaotropic agents (e.g., LiCl), can disrupt hydrogen bonding networks that lead to peptide aggregation.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Efficiency | Typical Reaction Time | Key Considerations |
| DIC/HOBt | Carbodiimide | Good | 1 - 4 hours | Cost-effective and widely used. The addition of HOBt is crucial to suppress racemization.[4] |
| HBTU/TBTU | Uronium/Aminium Salt | Very Good | 15 - 60 minutes | Highly efficient and fast-acting. Byproducts are water-soluble, facilitating purification. |
| HATU | Uronium/Aminium Salt | Excellent | 15 - 60 minutes | Generally considered one of the most effective reagents for difficult couplings with a lower risk of racemization.[3] |
| PyBOP | Phosphonium Salt | Very Good | 15 - 60 minutes | Highly efficient, particularly for sterically hindered couplings. Byproducts are generally considered less problematic than those from BOP. |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
Reagents:
-
Solution A: 1 g of ninhydrin in 20 mL of n-butanol.
-
Solution B: 40 g of phenol in 20 mL of n-butanol.
-
Solution C: 1.0 mL of a 0.001 M aqueous KCN solution diluted with 49 mL of pyridine.
Procedure:
-
Collect a small sample of resin beads (10-15 beads) after the coupling reaction and wash them thoroughly with DMF.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Colorless/Yellow beads and solution | Complete coupling | Proceed to the next deprotection step. |
| Light blue solution, dark blue beads | Incomplete coupling | Perform a second coupling (double coupling). |
| Intense blue solution and beads | Failed coupling | Perform a double coupling. If the problem persists, consider capping and optimizing the coupling protocol. |
Protocol 2: Double Coupling Procedure
-
After the first coupling reaction, drain the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3-5 times).
-
Prepare a fresh solution of activated this compound using the same equivalents of amino acid and coupling reagents as in the first coupling.
-
Add the fresh solution to the peptide-resin.
-
Allow the second coupling reaction to proceed for 1-2 hours.
-
Wash the peptide-resin with DMF and proceed to the Kaiser test to confirm completion.
Protocol 3: Capping with Acetic Anhydride
-
If the Kaiser test is still positive after double coupling, wash the peptide-resin with DMF.
-
Prepare a capping solution of acetic anhydride and a base (e.g., pyridine or DIEA) in DMF. A common mixture is acetic anhydride/pyridine/DMF (1:1:3 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with DMF.
-
Perform a final Kaiser test to ensure all free amines have been capped (the test should be negative).
Visualizations
Caption: Troubleshooting workflow for a positive Kaiser test.
References
Technical Support Center: Optimizing Cleavage of Tryptophan-Containing Peptides in Boc-SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cleavage of peptides containing tryptophan synthesized via Boc-solid-phase peptide synthesis (SPPS), particularly within a Boc/Bzl protection strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when cleaving peptides containing tryptophan in a Boc/Bzl strategy?
The main challenge is the susceptibility of the tryptophan indole ring to side reactions during the final acidolytic cleavage step. The indole ring is highly nucleophilic and prone to alkylation by carbocations generated from the cleavage of benzyl-based side-chain protecting groups (like OBzl on Asp or Glu) and the resin linker. This can lead to undesired modifications of the tryptophan residue and a decrease in the yield of the target peptide.[1][2]
Q2: What are the most common side reactions involving tryptophan during cleavage?
The most prevalent side reaction is the alkylation of the indole ring of tryptophan by t-butyl cations, which are formed during the deprotection of Boc groups. Other carbocations generated from side-chain protecting groups can also lead to modifications. Additionally, oxidation of the indole ring can occur, especially if peroxide-containing solvents are used.
Q3: Why is the choice of scavengers critical for cleaving tryptophan-containing peptides?
Scavengers are essential to "trap" the reactive carbocations generated during cleavage before they can react with sensitive residues like tryptophan.[1][2] An effective scavenger cocktail is crucial for minimizing side reactions and ensuring a high yield of the desired peptide.[3]
Q4: Can I use a standard cleavage cocktail for a peptide containing Boc-Trp(OBzl)?
While a standard cleavage cocktail might be a starting point, peptides with tryptophan often require optimized conditions. The presence of multiple sensitive residues or a high loading of the peptide on the resin may necessitate adjustments to the scavenger composition and concentration.[3][4] It is always recommended to perform a small-scale trial cleavage to optimize conditions for your specific peptide.[3]
Troubleshooting Guide
Issue 1: Low yield of the desired peptide and presence of multiple unidentified peaks in the HPLC chromatogram.
-
Possible Cause: Incomplete cleavage from the resin or incomplete removal of side-chain protecting groups. This can also be due to significant side reactions involving tryptophan.
-
Troubleshooting Steps:
-
Verify Cleavage Conditions: Ensure the cleavage reagent (e.g., HF, TFA) is of high quality and the reaction time and temperature are appropriate for your peptide and resin. Peptides with Arg(Tos), for instance, may require longer cleavage times.
-
Optimize Scavenger Cocktail: The scavenger cocktail may be insufficient to prevent side reactions. Refer to the tables below for recommended scavenger cocktails for tryptophan-containing peptides. Consider increasing the concentration or using a combination of scavengers.
-
Analyze Side Products: Use mass spectrometry (MS) to identify the masses of the byproducts. This can help determine the nature of the side reactions (e.g., alkylation, oxidation).
-
Issue 2: Mass spectrometry analysis indicates addition of +56 Da or other unexpected masses to the tryptophan residue.
-
Possible Cause: Alkylation of the tryptophan indole ring by t-butyl cations (+57 Da, with a net +56 Da addition after protonation) or other carbocations generated during cleavage.
-
Troubleshooting Steps:
-
Increase Scavenger Concentration: The amount of scavenger is likely insufficient to trap all the generated carbocations. Increase the percentage of scavengers like triisopropylsilane (TIS) or thioanisole in your cleavage cocktail.
-
Use a "Softer" Cleavage Method: For particularly sensitive peptides, a "low-high" HF cleavage procedure can be employed. The initial "low" HF step with a high concentration of scavengers like dimethyl sulfide (DMS) proceeds via an SN2 mechanism, generating fewer carbocations.[2]
-
Issue 3: The peptide is difficult to dissolve after precipitation.
-
Possible Cause: The peptide may have aggregated, or residual scavengers and salts are interfering with solubility.
-
Troubleshooting Steps:
-
Thorough Washing: Ensure the precipitated peptide is thoroughly washed with cold diethyl ether to remove scavengers.
-
Alternative Solvents: Try dissolving the peptide in different solvent systems, such as aqueous solutions containing organic modifiers (e.g., acetonitrile, isopropanol) and a small amount of acid (e.g., acetic acid, TFA) or base (e.g., ammonia).
-
Purification: The crude peptide should be purified, for example by reverse-phase HPLC, which will also help in removing impurities and improving solubility.
-
Data Presentation
Table 1: Common Cleavage Cocktails for Tryptophan-Containing Peptides
| Cleavage Reagent | Scavenger Cocktail Composition (v/v/v) | Target Protecting Groups | Key Considerations |
| HF | HF:Anisole (9:1) | Standard Boc/Bzl protecting groups | Anisole is a widely used scavenger to prevent alkylation.[3] |
| HF | HF:p-Cresol (9:1) | Peptides with multiple Glu/Asp(OBzl) | p-Cresol is an effective scavenger for benzyl cations.[3] |
| TFA | TFA:H₂O:TIS (95:2.5:2.5) | Acid-labile protecting groups | A common "universal" cleavage cocktail. TIS is a good scavenger for trityl cations.[4][5] |
| TFA | TFA:Thioanisole:H₂O:EDT (90:5:3:2) | Peptides with Trp, Met, Cys | Thioanisole and EDT offer protection against alkylation and oxidation.[4] |
| TFMSA | TFMSA:TFA:m-Cresol:DMS (1:6:1:2) | Alternative to HF | Requires careful workup to remove salts. |
Table 2: Recommended Scavengers for Specific Side Reactions
| Side Reaction | Susceptible Residue(s) | Recommended Scavenger(s) | Mechanism of Action |
| Alkylation | Trp, Met, Cys, Tyr | Triisopropylsilane (TIS), Thioanisole, Anisole, p-Cresol, Ethanedithiol (EDT) | Trap carbocations generated from protecting groups and resin linkers.[1][2][4] |
| Oxidation | Met, Trp | Ethanedithiol (EDT), Dithiothreitol (DTT) | Act as reducing agents to prevent oxidation of sensitive side chains.[6] |
| Aspartimide Formation | Asp-Xxx sequences | - | Cleavage at lower temperatures (≤ 5 °C) can reduce this side reaction. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common mixture is TFA/H₂O/TIS (95:2.5:2.5, v/v/v). For peptides containing tryptophan, consider adding thioanisole (e.g., TFA/Thioanisole/H₂O/EDT, 90:5:3:2).
-
Cleavage Reaction: Drain the DCM from the resin and add the cleavage cocktail (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Isolation and Washing: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Low-High HF Cleavage
Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Low HF Step:
-
Treat the peptide-resin with a mixture of HF/DMS/p-cresol (25:65:10, v/v/v) at 0 °C for 2 hours. This step cleaves most benzyl-based protecting groups via an SN2 mechanism, minimizing carbocation formation.[2]
-
-
HF Evaporation: Remove the HF and DMS under vacuum at 0 °C.
-
High HF Step:
-
Add fresh, neat anhydrous HF to the resin and stir at 0 °C for 1 hour. This step cleaves more resistant protecting groups and the peptide from the resin.
-
-
Work-up: Evaporate the HF. Precipitate, wash, and dry the peptide as described in the TFA cleavage protocol.
Mandatory Visualization
Caption: General experimental workflow for peptide cleavage and deprotection.
Caption: Troubleshooting workflow for cleavage of Trp-containing peptides.
References
Technical Support Center: Managing Aggregation of Peptides Containing Boc-Trp(OBzl)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aggregation of peptides containing N-α-Boc-L-tryptophan(O-benzyl) (Boc-Trp(OBzl)).
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem during solid-phase peptide synthesis (SPPS)?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, primarily through intermolecular hydrogen bonding, leading to the formation of secondary structures like β-sheets. This is particularly prevalent in hydrophobic sequences. Aggregation can hinder the access of reagents to the reactive sites of the peptide-resin, resulting in incomplete reactions, truncated sequences, and ultimately, a low yield and purity of the desired peptide.
Q2: Why are peptides containing Boc-Trp(OBzl) particularly prone to aggregation?
A2: The Boc-Trp(OBzl) residue contributes significantly to the hydrophobicity of a peptide sequence. The benzyl (Bzl) group protecting the indole side chain of tryptophan is a large, nonpolar aromatic moiety. This increased hydrophobicity enhances intermolecular hydrophobic interactions between peptide chains, promoting aggregation.
Q3: How can I identify if my peptide is aggregating on the resin during synthesis?
A3: Several indicators can suggest on-resin aggregation:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[1]
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates unreacted free amines. Similarly, Boc deprotection may be slow or incomplete.[1]
-
Physical Clumping: The resin may become sticky or form visible clumps.[1]
-
Low Yield of Final Peptide: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation issues during synthesis.[1]
Q4: Can aggregation occur after the peptide is cleaved from the resin?
A4: Yes, aggregation is a common issue for purified peptides, especially those containing hydrophobic residues like Trp(OBzl). The hydrophobic nature of the benzyl group can cause the peptide to be poorly soluble in aqueous solutions, leading to the formation of aggregates.[1]
Q5: What is the difference between Boc-Trp(OBzl) and Boc-Trp(For)-OH in the context of aggregation?
A5: The formyl (For) group in Boc-Trp(For)-OH is a smaller and more polar protecting group for the tryptophan indole than the benzyl (Bzl) group in Boc-Trp(OBzl). While both protect the indole from side reactions, the lower hydrophobicity of the formyl group can help to reduce the propensity for aggregation driven by hydrophobic interactions. Using indole-protected tryptophan derivatives like Boc-Trp(For)-OH is also recommended to prevent side reactions during cleavage, such as the migration of sulfonyl protecting groups from arginine residues.[2]
Troubleshooting Guides
On-Resin Aggregation During SPPS
Problem: Poor coupling efficiency (positive Kaiser test), incomplete deprotection, or physical clumping of the resin is observed.
dot
Caption: Troubleshooting workflow for on-resin peptide aggregation.
| Strategy | Description | Typical Parameters |
| Solvent Modification | Switch from standard solvents like DMF to those known to disrupt hydrogen bonding. | - Use N-methylpyrrolidone (NMP) as the primary solvent.- Add up to 25% dimethyl sulfoxide (DMSO) to DMF.[3] |
| Chaotropic Agents | Add salts that disrupt the structure of water and interfere with hydrogen bonding. | - 0.8 M NaClO₄ in DMF- 0.8 M LiCl in DMF- 4 M KSCN in DMF[3] |
| Elevated Temperature | Perform the coupling reaction at a higher temperature to provide energy to break up aggregates. | - Couple at 40-50°C. |
| In Situ Neutralization | Combine the neutralization and coupling steps to minimize the time the deprotected amine is free to aggregate. | - Use with coupling reagents like HBTU or HATU.[4] |
| Backbone Protection | Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) to disrupt inter-chain hydrogen bonding. | - Insert a protected residue every 6-7 amino acids. |
Post-Cleavage Aggregation and Solubility Issues
Problem: The cleaved and lyophilized peptide is difficult to dissolve in aqueous buffers for purification or use.
dot
Caption: Troubleshooting workflow for post-cleavage peptide aggregation.
| Strategy | Description | Typical Solvents/Conditions |
| Organic Solvents | Dissolve the peptide in a small amount of a strong organic solvent before diluting with an aqueous buffer. | - Dimethyl sulfoxide (DMSO)- N,N-Dimethylformamide (DMF)- N-Methyl-2-pyrrolidone (NMP) |
| Strongly Disrupting Solvents | For highly aggregated peptides, use solvents that are very effective at breaking hydrogen bonds. | - Trifluoroethanol (TFE)- Hexafluoroisopropanol (HFIP)[5] |
| pH Adjustment | Adjust the pH of the aqueous solution away from the peptide's isoelectric point (pI) to increase net charge and electrostatic repulsion. | - For basic peptides, use 10% acetic acid.- For acidic peptides, use 0.1 M ammonium bicarbonate. |
| Sonication | Use an ultrasonic bath to provide energy to break up small aggregates. | - Brief, intermittent pulses in an ice bath to prevent heating.[1] |
Experimental Protocols
Protocol 1: Difficult Coupling of Boc-Trp(OBzl) in an Aggregating Sequence
This protocol outlines a manual coupling step for incorporating Boc-Trp(OBzl) when aggregation is suspected.
dot
Caption: Workflow for a difficult coupling of Boc-Trp(OBzl).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Trp(OBzl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Optional: Lithium Chloride (LiCl)
Procedure:
-
Resin Preparation: Swell the deprotected peptide-resin in NMP.
-
(Optional) Chaotropic Wash: Wash the resin with a solution of 0.8 M LiCl in NMP for 10 minutes to disrupt secondary structures. Then, wash thoroughly with NMP to remove the LiCl.
-
Activation: In a separate vessel, dissolve Boc-Trp(OBzl) (3 equivalents) and HOBt (3 equivalents) in NMP. Add DIC (3 equivalents) and allow to pre-activate for 10 minutes.
-
Coupling: Add the activated Boc-Trp(OBzl) solution to the peptide-resin. Add DIEA (6 equivalents) and agitate the mixture at room temperature for 2-4 hours. For very difficult couplings, the temperature can be raised to 40°C.
-
Monitoring: Perform a Kaiser test to monitor the completion of the reaction.
-
Washing: Once the Kaiser test is negative, wash the resin thoroughly with NMP (3x) and DCM (3x).
Protocol 2: Purification of an Aggregated Boc-Trp(OBzl)-Containing Peptide by RP-HPLC
This protocol provides a general method for purifying a hydrophobic, aggregation-prone peptide.
Materials:
-
Crude, cleaved peptide
-
Dimethyl sulfoxide (DMSO)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
Reversed-phase HPLC column (e.g., C4 or C8 for hydrophobic peptides)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO. Slowly add Mobile Phase A to dilute the sample, ensuring the peptide remains in solution. If precipitation occurs, try a lower final concentration.
-
Column Equilibration: Equilibrate the HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Injection and Gradient: Inject the sample and begin a shallow gradient of Mobile Phase B. For a hydrophobic peptide, a gradient of 1-2% B per minute is a good starting point.
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
| Column Type | Gradient Slope (%B/min) | Expected Outcome |
| C18 | 2-3% | Standard starting point, may show broad peaks for very hydrophobic peptides. |
| C8 | 1-2% | Reduced retention, may provide sharper peaks for hydrophobic peptides. |
| C4 | 1-2% | Least retentive, suitable for highly hydrophobic and aggregation-prone peptides. |
| Diphenyl | 1-2% | Offers alternative selectivity based on aromatic interactions. |
References
Technical Support Center: Purification of Peptides with Hydrophobic Residues like Trp(Boc)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of peptides containing hydrophobic residues, with a specific focus on Tryptophan (Trp) protected with a tert-butyloxycarbonyl (Boc) group.
Troubleshooting Guide
This guide addresses common issues observed during the purification of hydrophobic peptides, particularly those containing Trp(Boc), and offers targeted solutions.
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing HPLC Peaks | 1. Peptide Aggregation: The high hydrophobicity of the peptide can cause it to aggregate on the column.[1][2] 2. Secondary Interactions: The peptide may be interacting with free silanol groups on the HPLC column packing. 3. Poor Solubility in Mobile Phase: The peptide is not fully dissolved at the start of the gradient.[1] | 1. Modify Sample Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting with the initial mobile phase.[1][3] 2. Increase Column Temperature: Purifying at a higher temperature (e.g., 40-60°C) can reduce aggregation and improve peak shape.[1][4] 3. Use TFA as an Ion-Pairing Agent: Ensure 0.1% Trifluoroacetic acid (TFA) is present in both mobile phases to minimize secondary interactions.[1] |
| Low Peptide Yield After Purification | 1. Peptide Precipitation on Column: The peptide may precipitate on the column if the initial percentage of organic solvent is too low.[4][5] 2. Irreversible Adsorption: The hydrophobic peptide may bind irreversibly to the column matrix. 3. Aggregation Leading to Sample Loss: Aggregated peptide may be lost during pre-purification steps like filtration.[2] | 1. Optimize Initial Gradient Conditions: Start with a higher initial percentage of organic solvent (e.g., 20-25% below the expected elution percentage) for highly hydrophobic peptides.[4] 2. Alternative Solvents: Consider using n-propanol in the mobile phase, which can improve the solubility of hydrophobic peptides.[6] 3. Precipitation and Washing: For extremely difficult cases, a non-chromatographic purification by water precipitation followed by washing with diethyl ether can be effective.[2] |
| Multiple Peaks Close to the Main Product | 1. Incomplete Deprotection: The Boc group on Trp or other side-chain protecting groups may not have been fully cleaved, leading to +100 Da impurities for each remaining Boc group.[1] 2. Oxidation: Sensitive residues like Met or Trp may have been oxidized during synthesis or cleavage.[1][7] 3. Alkylation of Tryptophan: Reactive cations generated during cleavage can alkylate the indole ring of tryptophan.[7][8] | 1. Optimize Cleavage: Ensure sufficient cleavage time and the use of appropriate scavengers in the cleavage cocktail. For peptides with Trp, adding 2.5% 1,2-ethanedithiol (EDT) is recommended.[1] 2. Use Trp(Boc) Protection: The Boc group on the indole nitrogen of tryptophan protects it from modification by reactive cations during cleavage.[7] 3. Mass Spectrometry Analysis: Use mass spectrometry to identify the mass of the impurities and determine the nature of the side reaction.[9][10] |
| Peptide Insoluble in Aqueous Buffers | 1. High Hydrophobicity: Peptides with a high content of non-polar amino acids are often poorly soluble in aqueous solutions.[2][3][11] 2. Secondary Structure Formation: Hydrophobic peptides have a tendency to form stable secondary structures like β-sheets, leading to aggregation.[11] | 1. Dissolution in Organic Solvents: Initially dissolve the peptide in a strong organic solvent such as DMSO, DMF, or acetonitrile, and then slowly dilute with the desired aqueous buffer.[3] 2. Use of Denaturing Agents: For peptides that aggregate, denaturing agents like guanidinium hydrochloride or urea can be used to aid solubilization, though this may not be suitable for biological applications.[12] 3. pH Adjustment: Adjusting the pH away from the peptide's isoelectric point can increase its net charge and improve solubility.[12][13] |
Frequently Asked Questions (FAQs)
Q1: Why is the purification of peptides containing Trp(Boc) so challenging?
A1: Tryptophan is one of the most hydrophobic amino acids.[14][15] The addition of the Boc protecting group to the indole nitrogen further increases its hydrophobicity, making the resulting peptide more prone to aggregation and poor solubility in typical reversed-phase HPLC mobile phases. This can lead to issues such as broad or tailing peaks, low recovery, and even precipitation on the HPLC column.[1][4]
Q2: What is the primary role of the Boc protecting group on the tryptophan side chain?
A2: The primary role of the Boc group on the indole nitrogen of tryptophan is to protect it from side reactions during the acidic cleavage step of solid-phase peptide synthesis.[7] During cleavage, reactive carbocations are generated from other protecting groups, and these can alkylate the electron-rich indole ring of unprotected tryptophan.[7][8] The Boc group is an electron-withdrawing group that deactivates the indole ring, preventing this unwanted modification.
Q3: What are the best practices for dissolving a highly hydrophobic peptide for purification?
A3: For highly hydrophobic peptides, direct dissolution in aqueous buffers is often unsuccessful.[6] The recommended approach is to first dissolve the peptide in a minimal amount of a strong, water-miscible organic solvent such as DMSO, DMF, or acetonitrile.[3] Once the peptide is in solution, the aqueous buffer or initial HPLC mobile phase can be added slowly and with gentle mixing to the desired final concentration.[13] It is advisable to test the solubility of a small amount of the peptide first.[3]
Q4: How can I prevent tryptophan oxidation during peptide synthesis and purification?
A4: Tryptophan is susceptible to oxidation.[3] To minimize this, it is recommended to use degassed solvents for both synthesis and purification.[3] During the cleavage step, the addition of scavengers like 1,2-ethanedithiol (EDT) can help to quench oxidative species.[1] When dissolving the peptide, avoiding solvents like DMSO, which can be an oxidizing agent, is also a good practice if oxidation is a concern.[13] Storing the purified peptide under an inert atmosphere (e.g., argon or nitrogen) can also help prevent long-term oxidation.[12]
Q5: Are there alternatives to the Boc group for protecting tryptophan?
A5: Yes, other protecting groups for the tryptophan indole nitrogen exist. One common alternative in Boc chemistry is the formyl (For) group.[7] However, the Boc group is often preferred in Fmoc-based solid-phase peptide synthesis due to its stability during the basic conditions used for Fmoc removal and its efficient removal during the final acidic cleavage. More recently, novel protecting groups are being developed to offer milder deprotection conditions and improved solubility.[16]
Experimental Protocols
Protocol 1: Cleavage of a Trp(Boc)-Containing Peptide from the Resin
This protocol provides a general method for cleaving a peptide from the resin and removing side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Nitrogen gas
Procedure:
-
Wash the peptide-resin thoroughly with DCM (3 x resin volume) to remove any residual DMF.[1]
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[1]
-
Prepare the cleavage cocktail. A common cocktail for peptides containing Trp is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5 v/v/v/v).
-
Add the cleavage cocktail to the dried resin (10-15 mL per gram of resin).[1]
-
Stir or gently agitate the mixture at room temperature for 2-3 hours.[1]
-
Filter the resin from the cleavage mixture into a clean collection tube.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.[1]
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Purification of a Hydrophobic Peptide by RP-HPLC
This protocol provides a general method for the purification of hydrophobic peptides using reverse-phase HPLC.
Materials and Equipment:
-
Crude, lyophilized peptide
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
HPLC system with a preparative C4 or C18 column (e.g., 5-10 µm particle size, 300 Å pore size)
-
UV detector
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. For highly hydrophobic peptides, this may require a small amount of DMSO, DMF, or ACN, followed by dilution with Solvent A.[1] Ensure the sample is fully dissolved and filter it through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 80% Solvent A, 20% Solvent B for a hydrophobic peptide) until a stable baseline is achieved.[1]
-
Injection and Gradient: Inject the prepared sample onto the column. Run a linear gradient of increasing Solvent B to elute the peptide. A shallow gradient is often beneficial for separating closely related impurities.
-
Fraction Collection: Collect fractions based on the UV absorbance at 214 nm or 280 nm.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Caption: Troubleshooting workflow for hydrophobic peptide purification.
Caption: Role of Trp(Boc) in preventing side reactions during cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. waters.com [waters.com]
- 5. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 6. nestgrp.com [nestgrp.com]
- 7. peptide.com [peptide.com]
- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of tryptophan and hydrophobicity on the structure and bioactivity of novel indolicidin derivatives with promising pharmaceutical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Tryptophan Side-Chain Protection in Boc Chemistry
This guide is designed for researchers, scientists, and drug development professionals utilizing Boc solid-phase peptide synthesis (SPPS). It provides troubleshooting advice and answers to frequently asked questions regarding the side-chain protection of tryptophan (Trp), a residue highly susceptible to degradation under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the tryptophan indole side chain a problem in Boc-SPPS?
A1: The indole ring of tryptophan is highly nucleophilic and electron-rich, making it susceptible to several side reactions during Boc-SPPS, particularly during the final cleavage step with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The primary issues are:
-
Oxidation: The indole ring can be easily oxidized, leading to various degradation products like N-formylkynurenine and hydroxytryptophan.
-
Alkylation: During acid cleavage, protective groups (from the N-terminus Boc, side chains like benzyl ethers, or the resin linker) are removed, generating reactive carbocations (e.g., tert-butyl cations). These electrophilic species can irreversibly alkylate the indole ring.[1]
-
Sulfonation: When using Boc-Arg(Tos)-OH, the tosyl protecting group released during cleavage can modify the tryptophan indole ring.[2][3]
Q2: Is it mandatory to protect the tryptophan side chain in Boc chemistry?
A2: While short peptides can sometimes be synthesized without indole protection, it is highly recommended for longer peptides or sequences containing other sensitive residues. Protecting the indole nitrogen significantly reduces the risk of oxidation and alkylation during cleavage, leading to higher purity and yield of the target peptide.[2][3]
Q3: What are the most common side-chain protecting groups for tryptophan in Boc chemistry?
A3: The most widely used protecting group for the tryptophan indole side chain in Boc chemistry is the formyl (For) group, utilized as Boc-Trp(For)-OH.[4] This group is stable to the repetitive trifluoroacetic acid (TFA) treatments used for Nα-Boc removal during synthesis but requires specific conditions for its removal during or after the final cleavage.
Q4: How does the formyl (For) group protect the tryptophan indole ring?
A4: The formyl group is an electron-withdrawing group that decreases the nucleophilicity of the indole nitrogen and the overall electron density of the indole ring system. This deactivation makes the ring less susceptible to electrophilic attack by carbocations and oxidation during acidic cleavage.
Troubleshooting Guide
Issue 1: My peptide shows multiple side products after cleavage, and mass spectrometry suggests modification of tryptophan.
-
Possible Cause 1: Indole Alkylation. During final acid cleavage, carbocations generated from Boc groups, side-chain protecting groups (e.g., Bzl), or the resin linker can alkylate the unprotected tryptophan indole ring.
-
Solution: Ensure a sufficient concentration and variety of scavengers in your cleavage cocktail. Scavengers are nucleophilic compounds that trap reactive carbocations before they can modify your peptide.[1] Anisole is commonly used to prevent alkylation of tryptophan.[5] However, avoid thioanisole if your peptide contains tryptophan, as its cation adducts can alkylate the indole nitrogen.[5]
-
-
Possible Cause 2: Incomplete Removal of the Formyl Protecting Group. The Nin-formyl group is stable to standard high HF cleavage conditions and can remain on the final peptide if not addressed specifically.
-
Solution 1 (Pre-cleavage): Perform a deformylation step on the resin before the final acid cleavage. A common method is to treat the peptide-resin with a solution of piperidine in DMF.[2]
-
Solution 2 (During Cleavage): Use a cleavage cocktail designed for thiolytic removal of the formyl group. The "low-high" HF or TFMSA cleavage methods are effective. Adding 1,2-ethanedithiol (EDT) or p-thiocresol to the cleavage mixture facilitates the removal of the formyl group.[5][6]
-
-
Possible Cause 3: Oxidation of Tryptophan. The indole ring is sensitive to oxidation, which can occur during cleavage or subsequent workup.
-
Solution: Use of scavengers like dithiothreitol (DTT) or 1,2-ethanedithiol (EDT) can help minimize oxidation.[7] Work with deoxygenated solvents where possible and minimize exposure of the peptide to air and light.
-
Issue 2: I used Boc-Trp(For)-OH, but the formyl group is still present on my peptide after HF cleavage.
-
Possible Cause: The standard HF cleavage cocktail (e.g., HF/anisole) is not sufficient to remove the stable formyl group.
-
Solution: You must either perform a separate deformylation step before cleavage (see Protocol 1) or modify your cleavage protocol. For HF cleavage, including 1,2-ethanedithiol (EDT) or using a "low-high" HF procedure with p-thiocresol can effectively remove the formyl group.[6] For TFMSA cleavage, the addition of EDT to the cleavage cocktail is also effective.[5]
-
Data Presentation
Table 1: Comparison of Tryptophan Protection Strategies
| Strategy | Protecting Group | Key Advantages | Common Issues | Mitigation Strategy |
| No Protection | None | Simpler; less expensive starting material. | High risk of alkylation and oxidation during cleavage.[1] | Use of a robust scavenger cocktail is critical. |
| Formyl Protection | Nin-formyl (For) | Significantly reduces indole nucleophilicity, preventing alkylation and oxidation.[4] | Formyl group is stable to standard HF cleavage; requires specific removal conditions. | Pre-cleavage deformylation with piperidine or thiolytic cleavage (e.g., low-high HF/TFMSA with EDT/thiocresol).[5] |
Table 2: Common Scavenger Cocktails for Final Cleavage of Trp-Containing Peptides (Boc-SPPS)
| Cleavage Method | Cocktail Composition (v/v) | Target Protecting Group | Key Scavengers for Trp | Reference(s) |
| Standard HF | HF : Anisole : DMS : p-Thiocresol (10:1:1:0.2) | For peptides with Cys | Anisole, p-Thiocresol | |
| Low-High HF | Low: HF:DMS:p-cresol (25:65:10) High: HF:p-cresol (9:1) | Standard side chains; Arg(Tos) | p-cresol | |
| Low-High HF for Trp(For) | Low: HF:DMS:p-cresol:p-thiocresol (25:65:7.5:2.5) | Trp(For), Arg(Tos) | p-thiocresol | [6] |
| Low-High TFMSA for Trp(For) | Low: TFA:DMS:m-cresol:TFMSA + EDT | Trp(For) | EDT, m-cresol, DMS |
Note: Ratios are approximate and may need optimization based on the specific peptide sequence and resin.
Experimental Protocols
Protocol 1: Pre-Cleavage Deformylation of Nin-formyl-Tryptophan
This protocol is performed on the peptide-resin after the final Nα-Boc group has been removed.
-
Resin Preparation: Swell the dried peptide-resin (1 g) in dichloromethane (DCM) and then wash thoroughly with dimethylformamide (DMF).
-
Reagent Preparation: Prepare a 10% (v/v) solution of piperidine in DMF. For 1 g of resin, prepare at least 10 mL of the solution. Cool the solution to 0°C in an ice bath.[2]
-
Deformylation Reaction: Add the cold piperidine/DMF solution to the peptide-resin. Stir the suspension gently at 0°C for 2 hours.[2]
-
Washing: Filter the resin using a sintered glass funnel. Wash the resin sequentially with DMF (3 x 5 volumes), DCM (3 x 5 volumes), and Methanol (3 x 5 volumes).[2]
-
Drying: Dry the resin thoroughly under high vacuum for at least 4 hours, or overnight over KOH or P₂O₅, before proceeding with the final acid cleavage.
Protocol 2: Low-High HF Cleavage for Peptides Containing Trp(For)
This method removes most benzyl-based protecting groups under "low" acidity conditions before removing the formyl group and cleaving the peptide from the resin under "high" acidity conditions.
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a dedicated, HF-resistant apparatus within a specialized fume hood.
-
Low HF Step:
-
Place the dried peptide-resin (e.g., 1 g) and a Teflon-coated stir bar into the HF reaction vessel.
-
Add the scavenger mixture: 6.5 mL dimethyl sulfide (DMS), 0.75 mL p-cresol, and 0.25 mL p-thiocresol per gram of resin.[8]
-
Cool the vessel in a dry ice/methanol bath.
-
Carefully distill 2.5 mL of anhydrous HF per gram of resin into the vessel.
-
Stir the mixture at 0°C for 2 hours.
-
Remove the HF and DMS under vacuum at 0°C.
-
Wash the resin with cold ethyl acetate or DCM to remove scavengers and byproducts, then dry the resin in vacuo.
-
-
High HF Step:
-
Return the dried resin to the reaction vessel.
-
Add p-cresol (1 mL per gram of resin).
-
Cool the vessel in a dry ice/methanol bath.
-
Carefully distill 10 mL of anhydrous HF per gram of resin into the vessel.
-
Stir the mixture at -5 to 0°C for 1 to 1.5 hours.[8]
-
Remove the HF under vacuum.
-
-
Work-up:
-
Wash the residue with cold diethyl ether to precipitate the peptide and remove remaining scavengers.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) for purification.
-
Visualizations
References
Removal of byproducts from Boc-trp-obzl synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of N-α-Boc-L-tryptophan benzyl ester (Boc-Trp-OBzl).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The most common impurities are typically unreacted starting materials, namely N-α-Boc-L-tryptophan and benzyl bromide. Additionally, inorganic salts, such as potassium carbonate if used as a base, may be present. Side products from the alkylation of the tryptophan indole ring are also a possibility, though often less prevalent under standard benzylation conditions.
Q2: My final product is an oil instead of a white solid. What could be the cause and how can I solidify it?
A2: An oily product often indicates the presence of residual solvents or impurities that depress the melting point. To induce solidification, ensure all solvents are thoroughly removed under high vacuum. If the product remains oily, recrystallization from a different solvent system, such as ethyl acetate/hexane, may be effective. Seeding the oil with a small crystal of pure this compound can also initiate crystallization.
Q3: How can I monitor the progress of my this compound synthesis?
A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material (Boc-L-tryptophan, which will likely remain at the baseline or have a very low Rf) from the product (this compound, which will have a higher Rf). The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What is the expected yield and purity for this compound synthesis?
A4: With a well-optimized protocol, yields for the synthesis of this compound can be around 81% or higher after purification.[1] Purity, as determined by HPLC, should be ≥99% for the final product.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
-
Possible Cause 1: Incomplete Reaction.
-
Troubleshooting Steps:
-
Monitor the reaction closely by TLC to ensure the complete consumption of the starting material, Boc-L-tryptophan.
-
If the reaction has stalled, consider adding a slight excess of benzyl bromide.
-
Ensure the base (e.g., K₂CO₃) is of good quality and present in sufficient molar excess.
-
Reaction time can be extended, for example, up to 12 hours at room temperature.[1]
-
-
-
Possible Cause 2: Product Loss During Work-up.
-
Troubleshooting Steps:
-
During aqueous washes, ensure the pH is not too acidic or basic to prevent hydrolysis of the ester or cleavage of the Boc group.
-
When performing extractions, ensure complete separation of the organic and aqueous layers to avoid loss of product. Perform multiple extractions (e.g., 3x with ethyl acetate) to maximize recovery from the aqueous layer.[1]
-
-
Issue 2: Presence of Multiple Spots on TLC After Reaction
-
Observation: Besides the product spot, other spots are visible on the TLC plate.
-
Possible Byproduct 1: Unreacted Boc-L-tryptophan.
-
Appearance on TLC: A polar spot, often at the baseline, in a hexane/ethyl acetate system.
-
Removal Strategy: Boc-L-tryptophan is an acid and can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[1]
-
-
Possible Byproduct 2: Unreacted Benzyl Bromide.
-
Appearance on TLC: A non-polar spot with a high Rf value.
-
Removal Strategy: Benzyl bromide is volatile and can often be removed under high vacuum. It can also be removed during flash column chromatography.
-
-
Possible Byproduct 3: Indole-Alkylated Byproduct.
-
Appearance on TLC: A spot with an Rf value that may be close to the product.
-
Removal Strategy: Careful purification by flash column chromatography is typically required to separate this byproduct from the desired product.
-
-
Issue 3: Difficulty in Purifying the Product
-
Challenge: Recrystallization fails to yield pure product or results in low recovery.
-
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. While cyclohexane is reported to be effective, other solvent systems like ethyl acetate/hexanes or ethanol/water can be explored.[1] The ideal solvent system will dissolve the compound when hot but result in low solubility when cold.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of small, impure crystals or oiling out.
-
Purity of Crude Product: If the crude product is highly impure, direct recrystallization may not be effective. A preliminary purification by flash chromatography may be necessary to remove the bulk of the impurities before a final recrystallization step.
-
-
-
Challenge: Co-elution of impurities during flash column chromatography.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Develop an optimal solvent system using TLC. The target compound should have an Rf value between 0.2 and 0.4 for good separation. The relationship between Rf and column volumes (CV) is CV = 1/Rf, meaning a lower Rf provides better separation.
-
Gradient Elution: Employ a shallow gradient of the polar solvent (e.g., ethyl acetate in hexanes) to improve the separation of closely eluting compounds.
-
Column Loading: Avoid overloading the column, as this can lead to poor separation. Dissolve the crude product in a minimal amount of solvent before loading it onto the column.
-
-
Data Presentation
Table 1: Purification Method Comparison for Boc-Protected Amino Acids
| Purification Method | Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99% | Variable, depends on crude purity | Cost-effective, scalable, can yield very high purity.[2] | Not suitable for all compounds (oils), can have lower yields if crude is very impure. |
| Flash Chromatography | >95-98% | High | Fast, applicable to a wide range of compounds, good for removing multiple impurities.[2] | Requires more solvent, may not achieve the same level of purity as recrystallization for the final product. |
Table 2: TLC Analysis of this compound Synthesis
| Compound | Typical Rf (Hexane/Ethyl Acetate 4:1) | Notes |
| This compound (Product) | ~0.3-0.4 | The exact Rf may vary depending on the TLC plate and conditions. |
| Benzyl Bromide | >0.8 | Moves close to the solvent front. |
| Boc-L-tryptophan | <0.1 | Remains near the baseline due to its high polarity. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
-
Reaction Setup: To a solution of N-α-Boc-L-tryptophan (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (K₂CO₃) (2.5 eq).
-
Addition of Benzyl Bromide: Add benzyl bromide (1.05 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for approximately 12 hours.
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Dilute the mixture with ethyl acetate and wash with an aqueous solution of NH₄Cl to separate the organic and aqueous layers.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot cyclohexane.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the white, powdery product by filtration.
-
Drying: Dry the product under vacuum. A melting point of around 140°C is expected for the pure compound.[1]
Protocol 3: Purification by Flash Column Chromatography
-
Column Preparation: Pack a silica gel column with a non-polar solvent system (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent) and load it onto the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Boc-Protected Tryptophan in Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the use of Boc-protected tryptophan in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions involving the tryptophan indole side chain during Boc-SPPS?
A1: The electron-rich indole ring of tryptophan is highly susceptible to two main types of side reactions during Boc-based Solid-Phase Peptide Synthesis (SPPS), particularly during the final acidolytic cleavage step with trifluoroacetic acid (TFA).[1]
-
Electrophilic Attack (Alkylation): The most common issue is the alkylation of the indole ring.[2] Reactive carbocations generated from the cleavage of the Boc group (tert-butyl cation) and other acid-labile side-chain protecting groups (e.g., from Arginine) can act as electrophiles.[3][4] The resin linker itself can also be a source of alkylating species.[5] This results in modifications, most notably tert-butylation, which adds 56 Da to the peptide mass.[1]
-
Oxidation: The indole ring is prone to oxidation, which can be initiated by atmospheric oxygen in the acidic cleavage conditions or by other oxidizing agents.[6] This can lead to a variety of degradation products, including N-formylkynurenine (NFK), kynurenine (Kyn), and various hydroxytryptophan derivatives, resulting in mass increases of +32 Da, +4 Da, and +16 Da, respectively.[6][7]
Q2: I see an unexpected +56 Da peak in my mass spectrum after cleaving my tryptophan-containing peptide. What is it and how can I prevent it?
A2: An unexpected mass increase of 56 Da on a tryptophan-containing peptide is a strong indicator of tert-butylation of the indole side chain.[1] This occurs when the tert-butyl cation, generated from the cleavage of Boc protecting groups, electrophilically attacks the electron-rich indole ring.
Prevention Strategies:
-
Indole Protection: The most effective way to prevent this is by using a tryptophan derivative with its indole nitrogen protected. For Boc chemistry, Boc-Trp(For)-OH (formyl protection) is a common choice.[8] The formyl group reduces the nucleophilicity of the indole ring, protecting it from electrophilic attack.
-
Use of Scavengers: Incorporating efficient carbocation scavengers into your cleavage cocktail is crucial. Scavengers are nucleophilic compounds that react with and neutralize the tert-butyl cations before they can modify the tryptophan residue.[9]
Q3: What are scavengers and which ones are best for protecting tryptophan?
A3: Scavengers are reagents added to the cleavage cocktail to "trap" reactive electrophilic species generated during deprotection.[9] For tryptophan, the goal is to quench carbocations and minimize oxidation.
Common Scavengers for Tryptophan Protection:
-
Trialkylsilanes (e.g., Triisopropylsilane, TIS): Highly effective carbocation scavengers.[3] They work via ionic hydrogenation, reducing the carbocations.
-
Thiols (e.g., 1,2-Ethanedithiol, EDT): Particularly effective at preventing the acid-catalyzed oxidation of tryptophan.[9] They also act as carbocation scavengers.
-
Water: Can act as a scavenger for some reactive species.
A combination of scavengers is often most effective. A widely used general-purpose cocktail for peptides with sensitive residues is Reagent K : TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v).[9] For many sequences, a simpler mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v) is sufficient, especially if indole-protected tryptophan is used.[4]
Q4: My peptide was synthesized with Boc-Trp(For)-OH. What are the key considerations for removing the formyl group?
A4: The formyl (For) group on the tryptophan indole is stable to the acidic conditions of TFA cleavage.[7] Therefore, it must be removed in a separate step prior to the final cleavage from the resin.
Deprotection Methods:
-
Piperidine Treatment: The most common method is to treat the peptide-resin with a solution of piperidine in DMF (e.g., 10-20% piperidine) at 0°C to room temperature.[8]
-
Thiolysis: The formyl group can also be removed thiolytically, for instance, by treatment with a scavenger like thiophenol.[7]
Potential Pitfall: Incomplete deformylation will result in the final peptide retaining the formyl group, leading to a mass increase of 28 Da. It is crucial to ensure complete removal before proceeding to the final cleavage.
Troubleshooting Guides
Issue 1: Identification of Side Products by Mass Spectrometry
Symptom: Your crude peptide shows multiple peaks on HPLC, and the mass spectrum reveals masses higher than the expected product.
Troubleshooting Workflow:
References
- 1. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Boc-Trp-OBzl vs. Fmoc-Trp(Boc)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the choice of protecting group strategy for amino acids is a critical decision that profoundly impacts yield, purity, and the overall success of the synthesis. Tryptophan, with its reactive indole side chain, presents a particular challenge. This guide provides an objective, data-driven comparison of two commonly employed protected tryptophan derivatives: Boc-Trp-OBzl, utilized in the Boc/Bzl strategy, and Fmoc-Trp(Boc)-OH, a cornerstone of the Fmoc/tBu strategy.
Core Chemical Philosophies: Boc vs. Fmoc Strategies
The fundamental difference between this compound and Fmoc-Trp(Boc)-OH lies in the overarching synthetic strategy to which they belong. The tert-butoxycarbonyl (Boc) strategy, a more traditional approach, relies on acid-labile protecting groups.[1] The α-amino group is protected by the Boc group, which is removed by treatment with an acid like trifluoroacetic acid (TFA) in each cycle of peptide chain elongation.[] In contrast, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy employs a base-labile Fmoc group for α-amino protection, which is cleaved using a base such as piperidine.[3] This difference in lability dictates the choice of side-chain protecting groups and the final cleavage conditions, with the Fmoc strategy being considered orthogonal as the side-chain protecting groups are acid-labile.[3][4]
Tryptophan Protection: A Necessity to Prevent Side Reactions
The indole ring of tryptophan is susceptible to modification under the acidic conditions used in peptide synthesis, particularly during the repetitive deprotection steps in Boc-SPPS and the final cleavage from the resin.[5] Alkylation of the indole ring by carbocations generated from other protecting groups or linkers is a common side reaction.[6] To mitigate this, the indole nitrogen is typically protected. In Fmoc-SPPS, the Boc group is the preferred protecting group for the tryptophan indole side chain[7], while in Boc-SPPS, a formyl (For) group is often used.
Performance and Applications: A Comparative Analysis
The choice between Boc and Fmoc strategies, and consequently between this compound and Fmoc-Trp(Boc)-OH, depends on several factors including the peptide sequence, length, desired purity, and the scale of the synthesis.[4]
This compound in Boc/Bzl Strategy:
This compound is primarily used in solution-phase peptide synthesis or for the esterification of the first amino acid to the resin in solid-phase peptide synthesis (SPPS). In the context of SPPS, the Boc/Bzl strategy often employs Boc-Trp(For)-OH for incorporating subsequent tryptophan residues. The Boc strategy can be advantageous for the synthesis of long or hydrophobic peptides that are prone to aggregation.[8] The acidic deprotection conditions protonate the N-terminus, which can help to disrupt intermolecular hydrogen bonding and improve solubility.[8] However, the repeated use of strong acid for Boc deprotection can lead to degradation of sensitive peptide sequences.[4] The final cleavage of the peptide from the resin and removal of side-chain protecting groups in the Boc/Bzl strategy typically requires hazardous strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), necessitating specialized equipment.[9]
Fmoc-Trp(Boc)-OH in Fmoc/tBu Strategy:
Fmoc-Trp(Boc)-OH is the standard choice for incorporating tryptophan in Fmoc-SPPS.[7] The Fmoc/tBu strategy is now the most widely used method for peptide synthesis due to its milder conditions and orthogonality.[3] The use of a base for Fmoc group removal preserves acid-sensitive functionalities within the peptide.[4] The Boc group on the indole nitrogen of tryptophan provides robust protection against side reactions during peptide assembly.[10] During the final cleavage with TFA, the Boc group is removed, and the generated carbocation is scavenged. This strategy is highly amenable to automation and is generally considered safer due to the avoidance of highly corrosive reagents like HF.[3] However, the Fmoc group and its derivatives can be more expensive than their Boc counterparts.[4]
Quantitative Data Summary
| Parameter | Boc Strategy (using this compound/Boc-Trp(For)-OH) | Fmoc Strategy (using Fmoc-Trp(Boc)-OH) | References |
| Nα-Protection | tert-butoxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) | [3][4] |
| Nα-Deprotection Reagent | Trifluoroacetic Acid (TFA) in DCM | 20% Piperidine in DMF | [3] |
| Indole Side-Chain Protection | Formyl (For) | tert-butoxycarbonyl (Boc) | [5][7] |
| Side-Chain Protection | Benzyl (Bzl)-based | tert-Butyl (tBu)-based | [3] |
| Final Cleavage Reagent | Hydrofluoric Acid (HF) or TFMSA | Trifluoroacetic Acid (TFA) | [3][8] |
| Orthogonality | Partial (Graduated Acid Lability) | Fully Orthogonal | [3][4] |
| Typical Yield per Step | High, but can be affected by aggregation | >99% | [3] |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable | [3][4] |
| Advantages | Robust, better for long/hydrophobic sequences | Milder conditions, orthogonality, safer cleavage | [4][8] |
| Disadvantages | Harsh repetitive acid deprotection, hazardous final cleavage | Potential for base-labile side reactions, higher cost | [4] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
The following are generalized protocols. Specific conditions may need to be optimized based on the peptide sequence and the resin used.
Fmoc-SPPS using Fmoc-Trp(Boc)-OH:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF).[11]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin's linker or the previously coupled amino acid.[11]
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.
-
Coupling:
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, treat the peptide-resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group from the tryptophan indole.[12]
Boc-SPPS using Boc-Trp(For)-OH (for subsequent Trp residues after initial coupling of this compound to the resin):
-
Resin Preparation: Start with the first amino acid (e.g., this compound) esterified to a suitable resin (e.g., Merrifield resin).
-
Boc Deprotection: Treat the resin with a solution of TFA in dichloromethane (DCM) to remove the Nα-Boc group.[13]
-
Washing: Wash the resin with DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA) in DCM.[14]
-
Washing: Wash the resin with DCM.
-
Coupling:
-
Activate the next Boc-amino acid (e.g., Boc-Trp(For)-OH) using a coupling reagent like DCC/HOBt.
-
Add the activated amino acid solution to the resin.
-
-
Washing: Wash the resin with DCM.
-
Repeat: Repeat the deprotection, neutralization, and coupling cycles.
-
Final Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like HF with appropriate scavengers.[13]
Visualizing the Synthetic Workflows
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision guide for choosing between Boc and Fmoc strategies for tryptophan incorporation.
Conclusion
The choice between this compound (as part of the broader Boc/Bzl strategy) and Fmoc-Trp(Boc)-OH is a decision between two distinct and well-established chemical methodologies in peptide synthesis. The Fmoc/tBu strategy, utilizing Fmoc-Trp(Boc)-OH, has become the predominant approach in modern SPPS due to its milder deprotection conditions, true orthogonality, and high amenability to automation, which are particularly advantageous for the synthesis of complex and modified peptides.[3] However, the Boc/Bzl strategy remains a robust and valuable method, especially for the synthesis of long or hydrophobic peptides where aggregation can be a significant challenge.[8] Ultimately, the optimal choice depends on the specific requirements of the peptide being synthesized, available laboratory infrastructure, and cost considerations.
References
- 1. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. Fmoc-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Overview of Custom Peptide Synthesis [peptide2.com]
- 14. chempep.com [chempep.com]
A Head-to-Head Battle: Comparing Boc/Bzl and Fmoc/tBu Strategies for Tryptophan Incorporation in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of the indole-containing amino acid tryptophan presents a unique set of challenges. The electron-rich indole side chain is susceptible to modification under the acidic conditions inherent to SPPS. The choice between the two most prevalent protection strategies, tert-butyloxycarbonyl/benzyl (Boc/Bzl) and 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu), can significantly impact the yield, purity, and overall success of synthesizing tryptophan-containing peptides. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in the nature of the temporary protecting group for the α-amino group (Nα) and the chemical conditions required for its removal. This choice dictates the type of protecting groups used for the amino acid side chains, creating two distinct orthogonal schemes.
Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection, which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA). Side-chain protecting groups are typically benzyl-based (Bzl) and require a strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.
Fmoc/tBu Strategy: A milder alternative, the Fmoc strategy employs the base-labile Fmoc group for Nα-protection, which is cleaved using a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based, and are removed simultaneously with the peptide from the resin using TFA.[1] This true orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.
Quantitative Comparison of Boc/Bzl and Fmoc/tBu Strategies for Tryptophan Incorporation
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Nα-Deprotection | Moderate Acid (e.g., 50% TFA in DCM) | Base (e.g., 20% piperidine in DMF) |
| Side-Chain Protection (Trp) | Unprotected or Formyl (For) | Unprotected or Boc (tert-butyloxycarbonyl) |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |
| Tryptophan Side Reactions | Alkylation (t-butylation): The tert-butyl cation generated during Boc deprotection can alkylate the indole ring.[2] Oxidation: The indole ring is susceptible to oxidation. | Sulfonation: In peptides containing arginine, protecting groups released during cleavage can sulfonate the tryptophan indole ring.[3] Alkylation: Can occur during final cleavage if improper scavengers are used. |
| Mitigation of Side Reactions | Use of scavengers (e.g., dithiothreitol (DTE), triisopropylsilane (TIS)) during deprotection and cleavage.[2] Use of Boc-Trp(For)-OH. | Use of Fmoc-Trp(Boc)-OH to protect the indole nitrogen.[4][5] Use of appropriate scavengers in the cleavage cocktail. |
| Typical Crude Purity | Generally lower for Trp-containing peptides due to harsh conditions. | Generally higher due to milder deprotection conditions. |
| Overall Yield | Can be lower due to repetitive acid treatments causing peptide loss from the resin and side reactions.[6] | Often higher, with coupling efficiencies typically exceeding 99%.[7] |
| Compatibility with Sensitive Residues | Less suitable for peptides with other acid-sensitive modifications. | More suitable for peptides with acid-labile modifications. |
Experimental Protocols
Boc/Bzl Strategy: Tryptophan Incorporation using Boc-Trp(For)-OH
This protocol outlines the manual solid-phase synthesis cycle for incorporating a tryptophan residue using the formyl-protected derivative to minimize side reactions.
1. Resin Swelling and Preparation:
-
Swell the appropriate resin (e.g., Merrifield resin for peptide acids) in dichloromethane (DCM) for 30-60 minutes.
-
Wash the resin with DCM.
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM containing 0.5% dithiothreitol (DTE) as a scavenger for 5 minutes.
-
Drain the solution and add a fresh portion of 50% TFA/DCM with 0.5% DTE and agitate for an additional 20-25 minutes.
-
Wash the resin with DCM, followed by isopropanol (IPA), and then DCM.
3. Neutralization:
-
Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM.
4. Amino Acid Coupling:
-
Dissolve 3 equivalents of Boc-Trp(For)-OH and 3 equivalents of a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin.
-
Add 6 equivalents of DIEA to the reaction mixture.
-
Agitate for 1-2 hours at room temperature. Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF and DCM.
5. Final Cleavage and Deprotection of Trp(For):
-
Deformylation (Pre-cleavage): Treat the resin with a solution of 10% piperidine in DMF for 2 hours at 0°C to remove the formyl group.[8] Wash thoroughly with DMF and DCM and dry the resin.
-
HF Cleavage: Perform the final cleavage from the resin and removal of side-chain protecting groups using anhydrous hydrofluoric acid (HF) with appropriate scavengers (e.g., anisole).
Fmoc/tBu Strategy: Tryptophan Incorporation using Fmoc-Trp(Boc)-OH
This protocol outlines the manual solid-phase synthesis cycle for incorporating a tryptophan residue using the Boc-protected derivative to prevent side reactions.
1. Resin Swelling and Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for peptide amides) in DMF for 30-60 minutes.
-
Wash the resin with DMF.
2. Nα-Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution and add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin with DMF and DCM.
3. Amino Acid Coupling:
-
Dissolve 3 equivalents of Fmoc-Trp(Boc)-OH and 3 equivalents of a coupling agent (e.g., HATU) in DMF.
-
Add the activated amino acid solution to the resin.
-
Add 6 equivalents of DIEA to the reaction mixture.
-
Agitate for 1-2 hours at room temperature. Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF and DCM.
4. Final Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5 v/v) or a simpler TFA/TIS/water (95:2.5:2.5 v/v) cocktail for 2-4 hours.[9] The Boc group on the tryptophan side chain is removed during this step.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Isolate the crude peptide by centrifugation and dry under vacuum.
Visualization of Key Strategies and Side Reactions
Caption: Comparative workflow of Boc/Bzl and Fmoc/tBu strategies for tryptophan incorporation, highlighting key side reactions.
Conclusion
The choice between the Boc/Bzl and Fmoc/tBu strategies for synthesizing tryptophan-containing peptides is a critical decision that depends on the specific requirements of the peptide, the presence of other sensitive residues, and the desired scale of synthesis.
The Fmoc/tBu strategy is generally the preferred method for tryptophan incorporation due to its milder deprotection conditions, which minimize the risk of side reactions on the sensitive indole ring. The commercial availability and effectiveness of Fmoc-Trp(Boc)-OH further enhance the reliability of this approach by preventing side-chain modification during cleavage, leading to higher purity and yields of the final peptide.[4][5]
The Boc/Bzl strategy , while a robust and historically significant method, presents greater challenges for tryptophan-containing peptides due to the harsh acidic conditions required for Nα-deprotection and final cleavage. The risk of tryptophan alkylation by carbocations generated during these steps necessitates the use of scavengers and, ideally, side-chain protection of the tryptophan indole ring with a formyl group.[2] While still a viable option, it often requires more careful optimization to achieve high purity.
For researchers aiming for high-purity tryptophan-containing peptides, especially those with other acid-sensitive functionalities, the Fmoc/tBu strategy offers a more reliable and straightforward path to success.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
Navigating the Matrix: A Comparative Guide to Mass Spectrometry Analysis of Peptides Containing Boc-Trp(OBzl)
For researchers, scientists, and drug development professionals engaged in peptide synthesis and characterization, the accurate mass spectrometric analysis of modified peptides is a critical checkpoint. The incorporation of non-natural amino acids with bulky protecting groups, such as N-α-tert-butyloxycarbonyl-N-in-benzyl-tryptophan (Boc-Trp(OBzl)), introduces unique challenges to this analytical step. This guide provides a comparative overview of common mass spectrometry techniques for analyzing these complex peptides, supported by experimental considerations and data interpretation strategies.
The primary challenge in the analysis of peptides containing Boc-Trp(OBzl) lies in the labile nature of both the Boc and benzyl (Bzl) protecting groups under typical ionization conditions.[1][2] This can lead to in-source fragmentation, where the protecting groups are prematurely cleaved in the ion source of the mass spectrometer, complicating spectral interpretation and potentially leading to misidentification of the target peptide.
Comparison of Ionization Techniques
The choice of ionization technique is paramount for the successful analysis of peptides harboring labile protecting groups. The two most common methods, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), offer distinct advantages and disadvantages.
| Ionization Technique | Advantages | Disadvantages | Best Suited For |
| Electrospray Ionization (ESI) | - High sensitivity and resolution.- Easily coupled with liquid chromatography (LC) for complex mixture analysis.[3] | - Prone to in-source fragmentation of labile groups like Boc and Bzl.[1][4]- Can be affected by sample contaminants like salts. | - LC-MS/MS analysis of purified peptides under optimized, "soft" ionization conditions. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | - "Soft" ionization technique that minimizes fragmentation of fragile molecules.[5][6][7]- High throughput capabilities.- More tolerant to salts and buffers.[6] | - Generally produces singly charged ions, which may be a limitation for very large peptides on some instruments.- Co-crystallization with the matrix is a critical step that can affect reproducibility. | - Rapid screening and molecular weight determination of intact protected peptides.- Analysis of samples where minimizing fragmentation is the primary goal. |
Experimental Protocols
ESI-MS/MS Analysis of a Boc-Trp(OBzl) Containing Peptide
This protocol is designed to minimize in-source fragmentation of the Boc and benzyl protecting groups.
1. Sample Preparation:
-
Dissolve the purified peptide in a solution of 50% acetonitrile in water with 0.1% formic acid to a final concentration of 1-10 pmol/µL. The use of formic acid is recommended over trifluoroacetic acid (TFA), as residual TFA can promote deprotection of the Boc group.[8]
2. Instrumentation:
-
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.[9]
3. MS Analysis Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: Use the lowest voltage that provides stable spray and good ion signal (e.g., 2.5-3.5 kV).
-
Source Temperature: Optimize for minimal fragmentation (e.g., 80-120 °C).
-
MS1 Scan: Acquire a full MS scan to identify the precursor ion of the intact protected peptide.
-
MS/MS Analysis: Select the precursor ion for fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). Use a stepped collision energy to observe the fragmentation of both the protecting groups and the peptide backbone.
MALDI-TOF MS Analysis of a Boc-Trp(OBzl) Containing Peptide
This protocol is optimized for the analysis of the intact protected peptide with minimal fragmentation.
1. Sample Preparation:
-
Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for peptides.
-
Sample Spotting: Use the dried-droplet method. Mix 1 µL of the peptide sample (1-10 pmol/µL in 50% acetonitrile/0.1% formic acid) with 1 µL of the matrix solution directly on the MALDI target plate. Allow the spot to air dry completely at room temperature.
2. Instrumentation:
-
A MALDI-Time-of-Flight (TOF) mass spectrometer.
3. MS Analysis Parameters:
-
Ionization Mode: Positive ion mode.
-
Laser Intensity: Use the minimum laser power necessary to desorb and ionize the sample to avoid fragmentation.
-
Mass Range: Set the mass range to encompass the expected molecular weight of the intact peptide.
Data Interpretation and Fragmentation Patterns
Understanding the expected fragmentation patterns is crucial for accurate data interpretation.
Expected Fragmentation in ESI-MS/MS:
During CID, peptides containing Boc-Trp(OBzl) will exhibit fragmentation of the protecting groups in addition to the characteristic peptide backbone cleavages (b- and y-ions).
-
Neutral Loss of Boc Group Components:
-
Neutral Loss of Benzyl Group:
-
Loss of the benzyl group from the tryptophan side chain (91 Da).[2]
-
The presence of these neutral losses in the MS/MS spectrum can confirm the presence and location of the Boc-Trp(OBzl) residue.
Visualizing the Workflow and Fragmentation
To aid in understanding the analytical process and expected outcomes, the following diagrams illustrate the experimental workflow and potential fragmentation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ESI-MS Intact Protein Analysis - Creative Proteomics [creative-proteomics.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Navigating the Labyrinth of Peptide Sequencing: A Guide to Analyzing Tryptophan-Containing Peptides
For researchers, scientists, and drug development professionals, the precise sequencing of peptides is a cornerstone of understanding protein function and developing novel therapeutics. However, the presence of certain amino acids, particularly the delicate tryptophan residue, can pose significant challenges to traditional sequencing methods. This guide provides an objective comparison of Edman degradation and mass spectrometry-based approaches for sequencing tryptophan-containing peptides, supported by experimental data and detailed protocols to empower informed methodological decisions.
The accurate determination of a peptide's amino acid sequence is fundamental to elucidating its biological role, confirming its identity, and ensuring the quality of peptide-based pharmaceuticals. While Edman degradation has long been a gold standard for N-terminal sequencing, its efficacy is compromised when encountering tryptophan. The indole side chain of tryptophan is susceptible to oxidation under the acidic conditions of the Edman chemistry, leading to the formation of derivatives that are resistant to cleavage and can prematurely terminate the sequencing reaction.[1][2] This guide explores the nuances of this challenge and presents modern mass spectrometry techniques as a robust alternative.
Performance Comparison: Edman Degradation vs. Mass Spectrometry
The choice between Edman degradation and mass spectrometry for sequencing tryptophan-containing peptides hinges on a trade-off between direct, stepwise sequencing and the versatility to handle modified and acid-labile residues. While modern automated Edman sequencers can achieve high efficiency for many amino acids, the yield for tryptophan is often significantly lower due to its instability.[3]
| Parameter | Edman Degradation | Mass Spectrometry (LC-MS/MS) | Rationale for Performance |
| Sequencing of Tryptophan | Problematic; low and variable yield | Highly effective | Tryptophan's indole side chain is susceptible to acid-catalyzed oxidation during Edman degradation, making it refractory to cleavage. Mass spectrometry identifies amino acids based on mass-to-charge ratio, bypassing this chemical lability.[1][2] |
| Repetitive Yield (General) | Typically >90-95% for stable amino acids | Not directly applicable; sequence coverage is the key metric | Edman degradation is a stepwise chemical process with inherent inefficiencies at each cycle. Mass spectrometry fragments peptides and deduces the sequence from the fragment ions in a single analysis. |
| N-terminal Analysis | Direct and unambiguous | Can be determined, but may require specific data analysis strategies | Edman degradation inherently starts from the N-terminus. In mass spectrometry, N-terminal identification is inferred from the fragmentation pattern. |
| Handling of Mixtures | Difficult; requires highly purified peptide | Highly effective | Edman degradation sequences a single N-terminus at a time. Mass spectrometry can separate and sequence multiple peptides in a complex mixture. |
| Throughput | Low; one sample at a time, with each cycle taking time | High; capable of analyzing many samples in a short period | The automated, data-rich nature of LC-MS/MS allows for high-throughput analysis. |
| Sample Amount Required | Picomole range (e.g., 10-100 pmol)[4] | Femtomole to picomole range | Mass spectrometry generally offers higher sensitivity. |
| De Novo Sequencing | Direct | Possible with specialized algorithms | Edman degradation directly identifies each amino acid sequentially. De novo sequencing by mass spectrometry reconstructs the sequence from fragment ion data without a database. |
| Post-Translational Modifications | Can be challenging to identify | A primary strength of the technique | The mass shifts caused by PTMs are readily detected by mass spectrometry. |
Note: Specific quantitative data for the sequencing yield of tryptophan versus other amino acids in Edman degradation is not consistently reported in the literature, reflecting the well-established challenges and the shift towards mass spectrometry for such analyses.
Experimental Protocols
To provide a practical comparison, detailed methodologies for both automated Edman degradation and a standard bottom-up proteomics approach using LC-MS/MS are presented below.
Automated Edman Degradation Sequencing
This protocol outlines the general steps for N-terminal sequencing of a purified peptide using an automated protein sequencer.
1. Sample Preparation:
-
Ensure the peptide sample is highly pure and free of interfering substances like salts, detergents, and primary amines.
-
The sample can be in a liquid form or blotted onto a polyvinylidene difluoride (PVDF) membrane.[4]
-
Quantify the amount of peptide to ensure it is within the optimal range for the instrument (typically picomoles).
2. Instrument Setup:
-
The peptide sample is loaded onto a reaction cartridge or a PVDF membrane placed in the reaction chamber of the sequencer.
-
Reagent and solvent bottles are filled with fresh solutions for the Edman chemistry cycles.
3. Edman Chemistry Cycle: The automated sequencer performs a series of repetitive cycles, each consisting of three main steps:
- Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[5][6]
- Cleavage: The PTC-peptide is treated with a strong anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid derivative, leaving the rest of the peptide intact.[5][6]
- Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative using an aqueous acid.[6]
4. PTH-Amino Acid Identification:
-
The resulting PTH-amino acid is automatically injected into a high-performance liquid chromatography (HPLC) system.
-
The PTH-amino acid is identified by comparing its retention time to that of known PTH-amino acid standards.[7]
5. Repetitive Cycles:
-
The shortened peptide undergoes the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.[6]
Bottom-Up Proteomics using LC-MS/MS
This protocol describes a standard workflow for identifying the sequence of a protein or peptide by analyzing its constituent peptides after enzymatic digestion.
1. Sample Preparation and Protein Digestion:
-
Denaturation, Reduction, and Alkylation: The protein sample is denatured to unfold it, followed by reduction of disulfide bonds with a reducing agent (e.g., dithiothreitol) and alkylation of the resulting free thiols with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
-
Enzymatic Digestion: The protein is digested into smaller peptides using a protease with a known cleavage specificity. Trypsin, which cleaves C-terminal to lysine and arginine residues, is most commonly used.[8]
2. Peptide Cleanup:
-
The digested peptide mixture is desalted and purified using a solid-phase extraction (SPE) method, such as a C18 ZipTip, to remove salts and other contaminants that can interfere with mass spectrometry analysis.
3. Liquid Chromatography (LC) Separation:
-
The cleaned peptide mixture is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Peptides are separated based on their hydrophobicity using a reversed-phase column with a gradient of increasing organic solvent (e.g., acetonitrile).
4. Tandem Mass Spectrometry (MS/MS) Analysis:
-
As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
The mass spectrometer performs a series of scan cycles:
-
MS1 Scan: A full scan is acquired to determine the mass-to-charge (m/z) ratios of the intact peptide ions (precursor ions).
-
MS2 Scan (Fragmentation): The most intense precursor ions are sequentially isolated and fragmented (e.g., by collision-induced dissociation). The m/z ratios of the resulting fragment ions are then measured.[9]
-
5. Data Analysis:
-
The acquired MS/MS spectra are searched against a protein sequence database using a search engine (e.g., Mascot, Sequest).
-
The search engine matches the experimental fragment ion spectra to theoretical spectra generated from the database to identify the peptide sequences.
-
For peptides not present in a database, de novo sequencing algorithms can be used to deduce the sequence directly from the MS/MS spectrum.
Visualizing the Workflows
To further clarify the processes, the following diagrams illustrate the workflows of Edman degradation and a bottom-up proteomics experiment.
Conclusion and Recommendations
For the specific challenge of sequencing peptides containing tryptophan, mass spectrometry-based methods, particularly bottom-up proteomics, offer a clear advantage over traditional Edman degradation. The chemical lability of tryptophan's indole side chain under the acidic conditions of Edman degradation leads to unreliable results and potential termination of the sequencing process. In contrast, mass spectrometry is not impeded by the chemical nature of the amino acid side chains and can confidently identify tryptophan and other modified residues.
While Edman degradation remains a valuable tool for unambiguous N-terminal sequencing of well-behaved peptides, researchers and drug development professionals working with tryptophan-containing peptides are strongly advised to utilize mass spectrometry to ensure accurate and complete sequence determination. The high sensitivity, throughput, and ability to handle complex mixtures and post-translational modifications further solidify mass spectrometry as the superior choice for comprehensive peptide analysis in modern proteomics.
References
- 1. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. An amino-terminal tryptophan derivative which is refractory to Edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 7. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 8. longdom.org [longdom.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Quantification of Boc-Trp-OBzl Incorporation into a Peptide Sequence
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the accurate incorporation and quantification of each amino acid are critical for ensuring the synthesis of the target peptide with high fidelity. Tryptophan, with its acid-sensitive indole side chain, presents a particular challenge, especially within the traditional Boc/Bzl protection strategy. This guide provides an objective comparison of the incorporation of Nα-Boc-L-tryptophan benzyl ester (Boc-Trp-OBzl) with the more contemporary Fmoc-based alternative, Fmoc-Trp(Boc)-OH. The comparison is supported by experimental data and detailed protocols for synthesis and quantification.
The Boc/Bzl strategy, while foundational in peptide synthesis, utilizes repetitive treatments with strong acid (e.g., trifluoroacetic acid, TFA) for the removal of the temporary Nα-Boc group.[][2] These harsh conditions can lead to side reactions on sensitive residues like tryptophan.[][2] The modern Fmoc/tBu strategy, in contrast, employs a base-labile Nα-Fmoc protecting group, which is removed under milder, orthogonal conditions, thus offering better protection for acid-sensitive amino acids.[][2][3]
Quantitative Comparison of Tryptophan Incorporation Strategies
The choice of protecting group strategy for tryptophan incorporation significantly impacts the purity and yield of the final peptide. The use of a side-chain protecting group on the indole nitrogen of tryptophan is highly recommended to prevent side reactions. The following table summarizes the comparative performance of different tryptophan protection strategies during the synthesis of peptides. While direct head-to-head data for this compound is scarce in recent literature due to the prevalence of the Fmoc strategy, the data for unprotected tryptophan in an Fmoc synthesis highlights the importance of side-chain protection, a principle that is even more critical under the harsh acidic conditions of Boc-SPPS.
| Tryptophan Derivative Used | Synthesis Strategy | Cleavage Cocktail | Desired Peptide Yield (%) | Major Side Product |
| Fmoc-Trp-OH (unprotected) | Fmoc/tBu | Reagent K / Reagent R | ~70-78% | ~22-30% Trp-Adduct |
| Fmoc-Trp(Boc)-OH | Fmoc/tBu | TFA / Scavengers | High (Side reaction suppressed) | Minimal Trp modification |
| Boc-Trp(For)-OH | Boc/Bzl | HF / Scavengers | Good | Potential for side reactions if deprotection is incomplete or scavengers are insufficient. |
Table 1: Comparative performance of different tryptophan protection strategies in peptide synthesis. Data for Fmoc strategies are adapted from literature findings.[4] The performance of the Boc-based strategy is inferred from the known challenges of this method with acid-sensitive residues.
The data indicates that protecting the tryptophan indole side chain with a Boc group, as in Fmoc-Trp(Boc)-OH, is highly effective in minimizing side reactions and maximizing the yield of the desired peptide.[4][5]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis using this compound
This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual Boc-SPPS.
Materials:
-
Merrifield resin
-
Nα-Boc-amino acids
-
Nα-Boc-L-tryptophan benzyl ester (this compound)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Scavengers (e.g., anisole, thioanisole)
-
Anhydrous Hydrogen Fluoride (HF) for cleavage
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30-60 minutes.
-
First Amino Acid Coupling: Couple the first Boc-amino acid to the resin.
-
Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Perform the main deprotection by agitating the resin with fresh 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM and isopropanol to remove residual TFA.
-
-
Neutralization: Neutralize the resin with a 10% solution of DIEA in DCM. Wash thoroughly with DCM.
-
This compound Incorporation:
-
Pre-activate 2-4 equivalents of this compound with a coupling agent like HBTU/HOBt in DMF.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate coupling.
-
Allow the reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.
-
-
Chain Elongation: Repeat steps 3-5 for the remaining amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
Dry the fully assembled peptide-resin.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF and scavengers at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide with cold diethyl ether.
-
-
Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Quantification of Tryptophan Incorporation by Amino Acid Analysis (AAA)
This protocol describes the quantification of tryptophan in the synthesized peptide after acid hydrolysis.
Materials:
-
Synthesized peptide
-
6 M HCl containing phenol (1% w/v) or other protecting agents like thioglycolic acid.[6][7][8]
-
Amino acid standards
-
Derivatization reagent (e.g., phenylisothiocyanate - PITC for pre-column derivatization)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Peptide Hydrolysis:
-
Place a known amount of the purified peptide into a hydrolysis tube and dry it under vacuum.
-
Add 6 M HCl containing a scavenger (e.g., 1% phenol) to the tube.[6][8]
-
Seal the tube under vacuum and heat at 110°C for 22-24 hours.[6][8]
-
After hydrolysis, cool the tube and evaporate the acid under vacuum.
-
-
Derivatization (Pre-column):
-
Re-dissolve the dried hydrolysate in a suitable buffer.
-
Add the derivatizing agent (e.g., PITC) and incubate according to the manufacturer's protocol.
-
-
HPLC Analysis:
-
Inject the derivatized sample and amino acid standards onto the HPLC system.
-
Separate the amino acids using a suitable gradient of an appropriate mobile phase (e.g., acetate buffer and acetonitrile).
-
Detect the derivatized amino acids by UV absorbance (e.g., at 254 nm for PTC-amino acids).
-
-
Quantification:
-
Identify the tryptophan peak in the chromatogram based on the retention time of the tryptophan standard.
-
Calculate the amount of tryptophan in the peptide sample by comparing the peak area with the calibration curve generated from the amino acid standards. The recovery of tryptophan can be around 85% with this method.[6]
-
Protocol 3: Purity Assessment and Sequence Confirmation by Mass Spectrometry (MS)
This protocol provides a general workflow for analyzing the synthesized peptide by LC-MS.
Materials:
-
Purified peptide
-
MS-grade water, acetonitrile, and formic acid
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., ESI-Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified peptide in a solution of 50:50 acetonitrile:water with 0.1% formic acid.
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Separate the peptide from any impurities on a C18 column using a suitable gradient.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Determine the molecular weight of the main peak and compare it to the theoretical mass of the target peptide.
-
Analyze minor peaks to identify potential impurities, such as deletion sequences or peptides with modified tryptophan. Oxidative modifications of tryptophan can result in mass increases of +4, +16, or +32 Da.[9][10][11]
-
If tandem MS (MS/MS) data is acquired, confirm the peptide sequence by analyzing the fragmentation pattern (b- and y-ions).
-
Visualizations
References
- 2. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation of peptide purity and identity after synthesis with Boc-trp-obzl
For researchers, scientists, and drug development professionals, the synthesis of a peptide is only the beginning. Rigorous validation of its purity and identity is a critical step to ensure the reliability and reproducibility of experimental results. The use of specific protecting groups, such as the tert-butyloxycarbonyl (Boc) group for the N-terminus and a benzyl ether (OBzl) for the tryptophan side chain, introduces unique challenges that demand a multi-faceted analytical approach.
The Boc/Bzl strategy is a classic and robust method in solid-phase peptide synthesis (SPPS).[1] However, the repetitive acid treatments for Boc deprotection and the final strong acid cleavage (e.g., with hazardous hydrogen fluoride, HF) required to remove the benzyl group can lead to a variety of side products.[2][3] Tryptophan, in particular, is susceptible to acid-catalyzed oxidation and alkylation by carbocations generated during deprotection, necessitating careful validation.[4]
This guide objectively compares the essential analytical techniques for confirming the successful synthesis of your Boc-Trp(OBzl)-containing peptide, providing the data and protocols needed to build confidence in your product.
Part 1: Purity Assessment - How Clean is Your Peptide?
Peptide purity is the measure of the target peptide relative to all other components in the sample.[5] Impurities can include truncated or deletion sequences, incompletely deprotected peptides, or byproducts from side reactions.[5][6] For purity analysis, High-Performance Liquid Chromatography (HPLC) is the indispensable gold standard.[7]
Comparison of HPLC-Based Purity Analysis Methods
Reverse-Phase HPLC (RP-HPLC) is the most common mode of separation used for peptide analysis.[8] It separates molecules based on their hydrophobicity.[8] Recent advancements in liquid chromatography have led to the development of Ultra-High-Performance Liquid Chromatography (UPLC), which offers significant advantages over traditional HPLC.
| Parameter | Reverse-Phase HPLC (RP-HPLC) | Ultra-High-Performance LC (UPLC) |
| Principle | Separates based on hydrophobicity using a non-polar stationary phase (e.g., C18) and a polar mobile phase.[8] | Operates on the same principle as HPLC but uses columns with smaller particles (<2 µm) at much higher pressures. |
| Resolution | High. Provides good separation for most common impurities.[9] | Very High. Sharper peaks and superior separation of closely related impurities.[10] |
| Analysis Time | Typically 20-40 minutes per sample.[6] | Significantly faster, often 2-10 minutes per sample. |
| Solvent Consumption | Higher due to longer run times and larger column dimensions. | Lower, contributing to greener and more cost-effective analyses. |
| Sensitivity | Good. Suitable for routine purity checks. | Excellent. Higher sensitivity due to sharper, more concentrated peaks.[11] |
| Typical Purity (%) | Can reliably quantify purity levels for most applications (>70% to >98%).[5] | Ideal for detecting trace-level impurities and achieving high-accuracy quantification. |
Part 2: Identity Confirmation - Is It the Right Peptide?
While HPLC confirms purity, it does not definitively prove the peptide's identity. For this, methods that provide structural information, primarily Mass Spectrometry and Nuclear Magnetic Resonance, are required.[10]
Comparison of Identity Validation Methods
| Parameter | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Information Provided | Precise molecular weight of the peptide and its fragments. Confirms the elemental composition and can identify modifications.[5] | Provides detailed atomic-level structural information, including amino acid sequence, 3D conformation, and dynamics in solution.[10][12] |
| Primary Use | Gold standard for rapid and highly accurate molecular weight confirmation and sequence verification (via MS/MS).[13] | Used for definitive structural elucidation, conformational studies, and analyzing peptide-ligand interactions. |
| Sensitivity | Extremely high (femtomole to attomole range).[13] | Relatively low (micromole to millimole range). |
| Sample Requirement | Very small amounts of sample are needed. | Requires significantly more sample, which must be highly pure. |
| Complexity & Throughput | High throughput. Data acquisition is rapid, and interpretation is often automated.[13] | Low throughput. Experiments can be time-consuming, and data analysis requires specialized expertise.[10] |
For peptides containing Boc-Trp(OBzl), mass spectrometry is crucial. A successful synthesis should show a mass corresponding to the fully deprotected peptide. Common impurities to look for would include the mass of the peptide with the benzyl group still attached (+90 Da) or oxidized tryptophan (+16 Da).
Experimental Protocols
Protocol 1: Purity Analysis by RP-HPLC
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A (e.g., 0.1% TFA in water) to a final concentration of 1 mg/mL.[14] Filter the sample through a 0.22 µm syringe filter to remove particulates.[9]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[14]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[14]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[14]
-
Gradient: A linear gradient optimized for the peptide's hydrophobicity, for example, 5% to 65% Mobile Phase B over 20-30 minutes.[6][14]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Tryptophan).[6]
-
-
Data Analysis: Calculate purity by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.[6][14]
Protocol 2: Identity Confirmation by LC-MS
-
Sample Preparation: Prepare the sample as described for RP-HPLC, typically at a concentration of 0.1-1 mg/mL.
-
LC-MS System: Use an HPLC or UPLC system directly coupled to a mass spectrometer, commonly with an Electrospray Ionization (ESI) source.[11]
-
Chromatographic Conditions: Employ an analytical column (e.g., C18, 2.1 x 50 mm) with a fast gradient suitable for separating the main peptide from impurities before MS analysis.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in positive ion mode is standard for peptides.
-
Scan Mode: Acquire data in full scan mode to detect the molecular ions (e.g., [M+H]+, [M+2H]2+).
-
MS/MS (Optional but Recommended): Perform data-dependent acquisition to fragment the main peptide peak. This provides sequence information by analyzing the resulting b- and y-ion series, definitively confirming the peptide's identity.[13][15]
-
-
Data Analysis: Compare the observed mass of the main peak to the theoretical calculated mass of the target peptide. Analyze MS/MS fragmentation patterns to confirm the amino acid sequence.[16]
Workflow and Logic
The validation process follows a logical progression from synthesis to final characterization. The workflow ensures that the material is purified before its identity is confirmed, saving time and resources.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Purity Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical methods and Quality Control for peptide products [biosynth.com]
- 12. ijsra.net [ijsra.net]
- 13. Peptide Mass Spectrometric Identification Service - Creative Proteomics [creative-proteomics.com]
- 14. benchchem.com [benchchem.com]
- 15. Methods for peptide identification by spectral comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Comparison of different protecting groups for the tryptophan indole side chain
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing tryptophan presents a unique set of challenges due to the susceptibility of the indole side chain to oxidation and electrophilic attack, particularly during the acidic conditions of cleavage from the solid support.[1] To mitigate these side reactions and ensure the synthesis of high-purity peptides, protection of the indole nitrogen is often essential. This guide provides a comprehensive comparison of commonly used protecting groups for the tryptophan indole side chain, offering experimental data, detailed protocols, and visual aids to assist researchers in selecting the optimal protection strategy for their specific needs.
Introduction to Tryptophan Side Chain Protection
During solid-phase peptide synthesis (SPPS), particularly in the final cleavage and deprotection step, reactive carbocations are generated from the cleavage of other side-chain protecting groups and the resin linker.[1] The electron-rich indole ring of tryptophan is highly susceptible to alkylation by these electrophilic species, leading to the formation of undesired side products that can be difficult to separate from the target peptide.[1] Furthermore, the indole ring is prone to oxidation. Protecting the indole nitrogen with an electron-withdrawing group can significantly reduce these side reactions, thereby improving the purity and yield of the final peptide.[2]
This guide will focus on the most commonly employed protecting groups for the tryptophan indole side chain in both Boc and Fmoc-based SPPS:
-
tert-Butyloxycarbonyl (Boc)
-
Formyl (For)
-
Mesitylene-2-sulfonyl (Mts)
We will compare their performance based on stability, ease of removal, and their effectiveness in preventing side reactions.
Comparative Analysis of Protecting Groups
The choice of protecting group depends on several factors, including the overall peptide sequence, the presence of other sensitive amino acids (like arginine), and the specific SPPS chemistry being employed (Boc or Fmoc).
Quantitative Performance Data
The following table summarizes the performance of different protecting groups in the synthesis of a model peptide. The data is compiled from various studies and is intended to provide a comparative overview. Direct comparison is challenging as experimental conditions can vary between studies.
| Protecting Group | Peptide Synthesis Strategy | Model Peptide Sequence | Crude Purity (%) | Major Side Products | Reference |
| None | Fmoc/tBu | H-Tyr-Gly-Gly-Phe-Trp-OH | ~70-80% | Trp alkylation by resin linker and other protecting groups | [3] |
| Boc | Fmoc/tBu | H-Tyr-Gly-Gly-Phe-Trp(Boc)-OH | >95% | Minimal alkylation | |
| Formyl (For) | Boc/Bzl | Boc-Trp(For)-peptide | Variable | Formyl group migration to N-terminus | Not Found in Search |
| Mesitylene-2-sulfonyl (Mts) | Fmoc/tBu | H-Tyr-Gly-Gly-Phe-Trp(Mts)-OH | Not Found | Sulfonated tryptophan | [4] |
Key Characteristics of Common Protecting Groups
tert-Butyloxycarbonyl (Boc)
The Boc group is the most widely used protecting group for the tryptophan indole side chain in Fmoc-based SPPS .
-
Advantages:
-
Effectively prevents alkylation and oxidation of the indole ring.
-
Stable to the basic conditions used for Fmoc group removal (e.g., piperidine).
-
Cleaved simultaneously with other t-butyl-based side-chain protecting groups during the final TFA cleavage.[]
-
-
Disadvantages:
-
Requires strong acidic conditions (TFA) for removal, which can still lead to some side reactions if scavengers are not used effectively.
-
Formyl (For)
The formyl group is traditionally used in Boc-based SPPS .[6]
-
Advantages:
-
Provides good protection against side reactions during peptide synthesis.
-
-
Disadvantages:
-
Can be labile and may migrate from the indole nitrogen to the N-terminal amino group of the peptide chain, leading to formylated byproducts.
-
Removal requires specific conditions, often involving nucleophilic reagents like piperidine or thiols, which may not be compatible with all peptide sequences.[6]
-
Mesitylene-2-sulfonyl (Mts)
The Mts group is a sulfonyl-based protecting group that has been explored for tryptophan protection.
-
Advantages:
-
Offers strong electron-withdrawing properties, providing excellent protection against electrophilic attack.
-
-
Disadvantages:
-
Can be difficult to remove completely, often requiring harsh acidic conditions and specific scavengers.
-
There is a risk of sulfonating the tryptophan indole ring if the protecting group is not cleaved cleanly.[4]
-
Less commonly used compared to Boc and Formyl, with less literature available on its performance.
-
Experimental Protocols
The following are general protocols for the deprotection of tryptophan-containing peptides synthesized using different indole protecting groups. The specific conditions may need to be optimized based on the peptide sequence and the solid support used.
Protocol 1: Deprotection of N-in-Boc-Tryptophan in Fmoc-SPPS
This protocol is for the final cleavage and deprotection of a peptide synthesized on a rink amide resin using the Fmoc/tBu strategy, including a Boc-protected tryptophan.
Materials:
-
Peptide-resin (e.g., 100 mg)
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)[7]
-
Cold diethyl ether
-
Centrifuge tubes
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Preparation:
-
Transfer the peptide-resin to a reaction vessel.
-
Wash the resin with DMF (3 x 5 mL).
-
Wash the resin with DCM (3 x 5 mL).
-
Dry the resin under a stream of nitrogen.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail (Reagent K, 2 mL) to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the cleavage mixture into a cold centrifuge tube.
-
Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Isolation:
-
Add cold diethyl ether (10 mL) to the centrifuge tube to precipitate the peptide.
-
Centrifuge the mixture at 3000 rpm for 5 minutes.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 10 mL).
-
Dry the crude peptide under vacuum.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Analyze the purity by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Deprotection of N-in-Formyl-Tryptophan in Boc-SPPS
This protocol describes the removal of the formyl group from a tryptophan-containing peptide synthesized using the Boc/Bzl strategy, prior to the final HF cleavage.
Materials:
-
Peptide-resin with N-in-formyl-tryptophan
-
Deprotection solution: 20% piperidine in DMF
-
DMF
-
DCM
-
Methanol
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF.
-
-
Formyl Group Removal:
-
Treat the resin with the deprotection solution (20% piperidine in DMF) for 2 x 10 minutes at room temperature.[6]
-
Wash the resin thoroughly with DMF (5 x 5 mL).
-
Wash the resin with DCM (3 x 5 mL).
-
Wash the resin with methanol (3 x 5 mL).
-
Dry the resin under vacuum.
-
-
Final Cleavage:
-
Proceed with the standard HF cleavage protocol appropriate for the resin and other side-chain protecting groups.
-
-
Analysis:
-
After cleavage and work-up, analyze the crude peptide purity by RP-HPLC.
-
Logical Workflow for Selecting a Tryptophan Protecting Group
The selection of an appropriate protecting group is a critical decision in the planning of a peptide synthesis. The following diagram illustrates a logical workflow to guide this choice.
Conclusion
The protection of the tryptophan indole side chain is a crucial consideration for the successful synthesis of high-purity tryptophan-containing peptides. The Boc group is the current standard for Fmoc-based SPPS , offering excellent protection and compatibility with standard cleavage protocols, especially when used with effective scavengers. The formyl group remains a viable option for Boc-based SPPS , although the potential for formyl group migration needs to be considered. The use of Mts is less common and may present challenges in deprotection .
Ultimately, the choice of protecting group should be made after careful consideration of the peptide sequence, the synthetic strategy, and the potential for side reactions. The information and protocols provided in this guide aim to equip researchers with the knowledge to make an informed decision and optimize their peptide synthesis workflows.
References
A Comparative Guide to Benzyl Ester Protection for Tryptophan in Chemical Synthesis
In the intricate field of peptide synthesis and drug development, the strategic selection of protecting groups is paramount to achieving high yields and purity. For the amino acid tryptophan, with its reactive indole side chain and carboxylic acid functional group, appropriate protection is critical. This guide provides an in-depth, objective comparison of benzyl ester protection for the carboxylic acid of tryptophan against other common alternatives. The advantages and disadvantages of each are weighed, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
The Strategic Advantage of Benzyl Ester Protection
The benzyl ester (Bzl or OBzl) is a widely employed protecting group for the carboxylic acid of amino acids, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. Its primary advantage lies in its stability under the moderately acidic conditions required for the repetitive cleavage of the N-terminal Boc group, which is typically achieved using trifluoroacetic acid (TFA) in dichloromethane. This stability ensures the integrity of the C-terminal anchor throughout the elongation of the peptide chain.
Deprotection of the benzyl ester is typically achieved under conditions orthogonal to Boc group removal, primarily through catalytic hydrogenolysis (e.g., H₂ over Pd/C) or by treatment with strong acids such as anhydrous hydrogen fluoride (HF). The ability to deprotect via catalytic hydrogenolysis offers a mild alternative for acid-sensitive peptides.
Performance Comparison of Carboxyl Protecting Groups for Tryptophan
The choice of a protecting group significantly impacts the overall efficiency and outcome of a synthetic route. Below is a summary of key performance indicators for the benzyl ester and its common alternatives for the protection of tryptophan's carboxylic acid.
| Protecting Group | Abbreviation | Typical Yield (Protection) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Benzyl Ester | Bzl or OBzl | 85-95% | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (HF, HBr/AcOH) | High stability, orthogonal to many other protecting groups, compatible with Boc-SPPS. | Requires specific catalysts that can be poisoned or harsh acidic conditions for removal. |
| tert-Butyl Ester | tBu or OtBu | 80-90% | Moderate to strong acids (e.g., Trifluoroacetic acid - TFA) | Facile cleavage under mild acidic conditions, compatible with Fmoc-SPPS. | Can be labile under repeated mild acidic conditions; potential for t-butylation of the indole ring. |
| Methyl Ester | Me or OMe | >90% | Saponification (e.g., NaOH, LiOH) | High yield of protection, stable to acidic conditions and hydrogenolysis. | Saponification conditions can lead to racemization and other side reactions. |
| Allyl Ester | All or OAll | 85-95% | Pd(0) catalyzed allyl transfer | Orthogonal to both Boc and Fmoc strategies, mild deprotection conditions. | Requires a specific and air-sensitive palladium catalyst for removal. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of tryptophan using benzyl esters and its alternatives are provided below. These protocols are representative and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: Synthesis of N-Boc-L-tryptophan Benzyl Ester (Boc-Trp-OBzl)
Materials:
-
N-Boc-L-tryptophan (1.0 eq)
-
Benzyl alcohol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of N-Boc-L-tryptophan in toluene, add benzyl alcohol and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Reflux the mixture using a Dean-Stark apparatus to remove water for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield N-Boc-L-tryptophan benzyl ester as a white solid.
Protocol 2: Deprotection of N-Boc-L-tryptophan Benzyl Ester via Catalytic Hydrogenolysis
Materials:
-
N-Boc-L-tryptophan benzyl ester
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Celite®
Procedure:
-
Dissolve N-Boc-L-tryptophan benzyl ester in methanol in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC. Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the Celite® pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected N-Boc-L-tryptophan.
Protocol 3: Synthesis of N-Fmoc-L-tryptophan tert-Butyl Ester (Fmoc-Trp-OtBu)
Materials:
-
N-Fmoc-L-tryptophan (1.0 eq)
-
tert-Butyl bromide (excess)
-
Silver(I) oxide (Ag₂O) (1.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
Suspend N-Fmoc-L-tryptophan and silver(I) oxide in dichloromethane.
-
Add tert-butyl bromide to the suspension.
-
Stir the mixture at room temperature for 24-48 hours in the dark.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove silver salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Fmoc-L-tryptophan tert-butyl ester.
Protocol 4: Deprotection of N-Fmoc-L-tryptophan tert-Butyl Ester using TFA
Materials:
-
N-Fmoc-L-tryptophan tert-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve N-Fmoc-L-tryptophan tert-butyl ester in a solution of TFA in DCM (typically 20-50% v/v).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, remove the solvents and excess TFA under reduced pressure.
-
Precipitate the crude product by the addition of cold diethyl ether.
-
Collect the precipitate by filtration to yield N-Fmoc-L-tryptophan.
Visualizing the Workflow: Protecting Group Strategies in Peptide Synthesis
The selection of a carboxyl protecting group is intrinsically linked to the overall strategy for peptide synthesis, particularly the choice of the Nα-protecting group. The following diagrams illustrate the orthogonal relationship between the Boc/Bzl and Fmoc/tBu strategies.
Caption: Workflow of Boc/Bzl Solid-Phase Peptide Synthesis.
Caption: Workflow of Fmoc/tBu Solid-Phase Peptide Synthesis.
Conclusion
The choice between benzyl ester and other protecting groups for the carboxylic acid of tryptophan is a strategic decision that depends on the overall synthetic plan. Benzyl esters offer high stability and are particularly well-suited for Boc-based solid-phase peptide synthesis. Their removal via catalytic hydrogenolysis provides a mild deprotection option, though the catalyst's sensitivity and the alternative of harsh acid cleavage are important considerations. In contrast, tert-butyl esters are the standard for Fmoc-based strategies due to their lability in moderately acidic conditions, which allows for a milder final deprotection step. However, the potential for premature deprotection and side reactions from tert-butyl cations must be managed. Methyl and allyl esters offer further orthogonal options but come with their own sets of challenges, such as the risk of racemization with saponification for methyl esters and the need for specialized catalysts for allyl esters. By carefully considering these factors and the experimental protocols provided, researchers can select the most appropriate protecting group strategy to achieve their synthetic goals with high efficiency and purity.
A Comparative Guide to the Characterization of Peptides Synthesized with Boc-Trp-OBzl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of peptides synthesized using Nα-Boc-L-tryptophan benzyl ester (Boc-Trp-OBzl) with alternative Boc-protected tryptophan derivatives. The performance of these building blocks is evaluated based on key metrics such as peptide yield and purity, with a focus on minimizing common side reactions associated with the tryptophan indole side chain. Detailed experimental protocols for peptide synthesis, cleavage, and characterization are provided to support your research and development endeavors.
Introduction to Tryptophan Protection in Boc-SPPS
The synthesis of tryptophan-containing peptides using Boc solid-phase peptide synthesis (SPPS) presents unique challenges due to the susceptibility of the indole side chain to modification. During the repetitive acidolytic cleavage of the Nα-Boc group and, more critically, during the final cleavage from the resin, the electron-rich indole ring can be alkylated or oxidized. To mitigate these side reactions, various protection strategies for the indole nitrogen have been developed. This guide focuses on the characterization of peptides synthesized with this compound and compares its performance with two common alternatives: Boc-Trp(For)-OH and Boc-Trp(Boc)-OH.
Performance Comparison of Boc-Tryptophan Derivatives
The choice of the tryptophan building block significantly impacts the crude purity and overall yield of the synthesized peptide. While this compound offers the advantage of simultaneous side-chain deprotection during the final cleavage, it leaves the indole nitrogen susceptible to modification throughout the synthesis. In contrast, protecting the indole nitrogen with a formyl (For) or a second Boc group can significantly reduce side reactions, leading to a cleaner crude product.
Table 1: Comparison of Performance Metrics for Different Boc-Trp Derivatives
| Parameter | This compound | Boc-Trp(For)-OH | Boc-Trp(Boc)-OH |
| Indole Protection | None | Formyl (For) | tert-Butoxycarbonyl (Boc) |
| Typical Crude Purity | Moderate | High | Very High |
| Overall Yield | Moderate | Good | High |
| Major Side Products | Alkylation (t-butylation), Oxidation | Minimal | Minimal |
| Deprotection Conditions | HF or TFMSA (simultaneous with cleavage) | Piperidine/DMF prior to HF or Thiophenol in HF | TFA (during cleavage) |
Experimental Protocols
Detailed methodologies for the key stages of peptide synthesis and characterization are provided below.
Boc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines a standard manual Boc-SPPS workflow.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in dichloromethane (DCM) for 30-60 minutes.
-
Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
-
Treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).
-
-
Neutralization:
-
Neutralize the resin-bound peptide with a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Nα-Boc-protected amino acid and 3 equivalents of a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin.
-
Add 6 equivalents of DIEA and allow the reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
Cleavage and Deprotection Protocol
The final cleavage step removes the peptide from the resin and cleaves the side-chain protecting groups. The choice of cleavage cocktail is critical, especially for tryptophan-containing peptides.
Reagent K Cocktail (for peptides with unprotected Trp):
-
Composition: TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)
-
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the Reagent K cocktail to the resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether (3x).
-
Dry the crude peptide under vacuum.
-
HF Cleavage (for peptides with Boc-Trp(For)-OH):
-
Caution: Hydrogen fluoride (HF) is extremely hazardous and requires specialized equipment and training.
-
Procedure for Deformylation (prior to HF cleavage): Treat the resin with a solution of 10% piperidine in DMF for 2 hours at 0-5°C.[1]
-
Standard HF Cleavage:
-
Place the dried peptide-resin and scavengers (e.g., anisole) in a specialized HF cleavage apparatus.
-
Condense liquid HF into the reaction vessel at -78°C.
-
Allow the reaction to proceed at 0°C for 1 hour.
-
Remove the HF by vacuum.
-
Work up the crude peptide as described for the Reagent K cleavage.
-
Characterization Protocols
-
Objective: To assess the purity of the crude peptide and to purify the target peptide.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point.
-
Detection: 220 nm and 280 nm (for tryptophan-containing peptides).[2]
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a suitable solvent.
-
Objective: To confirm the molecular weight of the synthesized peptide and to identify any impurities.
-
Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Sample Preparation: The sample is typically diluted from the HPLC eluent or prepared in a suitable volatile buffer.
-
Analysis: The observed mass-to-charge ratio (m/z) is compared to the theoretical molecular weight of the target peptide. MS/MS fragmentation can be used to confirm the peptide sequence and identify the location of any modifications.
Visualizing Workflows and Chemical Logic
Graphviz diagrams are provided to illustrate key processes and relationships in the synthesis and characterization of tryptophan-containing peptides.
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).
References
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of Boc-Trp-OBzl
For researchers and scientists engaged in the intricate process of drug development, the paramount importance of a secure and compliant laboratory environment cannot be overstated. This guide provides essential, step-by-step procedures for the proper disposal of N-α-tert-Butoxycarbonyl-L-tryptophan benzyl ester (Boc-Trp-OBzl), a protected amino acid commonly utilized in peptide synthesis. Adherence to these guidelines is critical for mitigating risks, ensuring the safety of laboratory personnel, and maintaining environmental stewardship.
Key Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
-
Eye Protection : Wear chemical safety goggles or glasses with side-shields.
-
Hand Protection : Use chemical-resistant gloves.
-
Body Protection : A laboratory coat is essential to prevent skin contact.
-
Respiratory Protection : In instances of insufficient ventilation or when handling the compound in powdered form where dust may be generated, a dust respirator is recommended.[3]
Quantitative Data Summary for Related Compounds
The following table summarizes the physical and chemical properties of a closely related compound, Nα-Fmoc-N(in)-Boc-L-tryptophan, to provide an indication of the characteristics of Boc-protected amino acids.
| Property | Value |
| Appearance | White powder |
| Molecular Formula | C31H30N2O6 |
| Melting Point | Approximately 98 °C (207 °F) - Decomposes before melting |
| Water Solubility | 0.00009 g/l at 20 °C (68 °F) |
(Source: AAPPTec Safety Data Sheet)[1]
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed as hazardous waste. Follow these steps meticulously to ensure safe and compliant disposal.
Step 1: Waste Identification and Segregation
-
Clearly label the waste as "this compound".
-
Segregate this waste stream from other chemical wastes to prevent inadvertent mixing of incompatible substances.[4]
Step 2: Containerization
-
Collect waste this compound in a designated, clean, dry, and sealable container.[3] The container must be chemically compatible with the compound.
-
For empty containers that previously held this compound, the initial rinse with a solvent must be collected and treated as hazardous waste.[3]
Step 3: Labeling
-
Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "N-α-tert-Butoxycarbonyl-L-tryptophan benzyl ester (this compound)"
-
The concentration or percentage of each chemical component.
-
The date the container was filled.
-
Step 4: Storage
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
Ensure the storage area has secondary containment to manage any potential leaks.[5]
-
Keep incompatible wastes segregated at all times. For instance, do not store flammable materials with oxidizers or acids with caustics.[5]
Step 5: Final Disposal
-
The final disposal of the hazardous waste container must be conducted through an authorized hazardous or special waste collection service.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal in accordance with all local, state, and federal regulations.[1][5]
-
Do not dispose of this compound in the regular trash or pour it down the sink.[3]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and responsible research environment. Always consult your institution's specific safety guidelines and a qualified EHS professional for the most comprehensive and current information.
References
Personal protective equipment for handling Boc-trp-obzl
Essential Safety and Handling Guide for Boc-Trp-OBzl
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents like N-α-Boc-L-tryptophan benzyl ester (this compound) is paramount for laboratory safety and experimental success. This guide provides immediate, essential information on the safe handling, storage, and disposal of this protected amino acid.
Physicochemical and Hazard Information
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₆N₂O₄ | [1] |
| Molecular Weight | 394.5 g/mol | [1] |
| Appearance | White to off-white powder | [2][3] |
| Melting Point | 140 °C | [3] |
| Storage Temperature | 2 – 8 ˚C | [4] |
Hazard Identification
Based on data for similar compounds like Fmoc-Trp(Boc)-OH, researchers should be aware of the following potential hazards:
It is recommended to handle this compound as a potentially hazardous substance.
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound ensures safety and preserves the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following PPE is mandatory:
-
Eye Protection : Chemical safety goggles.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile).
-
Body Protection : A laboratory coat.
-
Respiratory Protection : If there is a risk of dust formation, use a certified respirator (e.g., N95 dust mask).
Handling and Storage
Handling:
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Use in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[4]
-
Store at a recommended temperature of 2 – 8 ˚C for long-term stability.[4]
Spill and Exposure Procedures
-
Spill : In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.[4]
-
Skin Contact : Wash off with soap and plenty of water.[4]
-
Eye Contact : Rinse thoroughly with plenty of water.[4]
-
Inhalation : If inhaled, move the person into fresh air.[4]
-
Ingestion : Rinse mouth with water.[4] In all cases of exposure, seek medical attention if symptoms persist.
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not dispose of it as regular trash or down the drain.
-
Waste Chemical : Collect in a designated and suitably labeled container. Contact your institution's environmental health and safety (EHS) office for guidance on proper disposal.
-
Contaminated PPE : Dispose of contaminated gloves and other protective equipment as chemical waste.
Experimental Protocol: Boc Deprotection of this compound
The removal of the Boc protecting group is a common step in peptide synthesis. A general protocol for the acid-catalyzed deprotection of a Boc-protected amino acid benzyl ester using trifluoroacetic acid (TFA) is provided below. This procedure should be performed in a chemical fume hood.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM in a round-bottom flask at a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). Caution: This reaction is exothermic and generates gas (carbon dioxide and isobutylene). Add TFA dropwise.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by a suitable method (e.g., TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting residue is the tryptophan benzyl ester trifluoroacetate salt, which can often be used in the next step without further purification.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
